4-(4-Methoxyphenoxy)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methoxyphenoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-16-12-6-8-14(9-7-12)17-13-4-2-11(10-15)3-5-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNXINOPSYVXPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363417 | |
| Record name | 4-(4-methoxyphenoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78338-68-8 | |
| Record name | 4-(4-Methoxyphenoxy)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78338-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-methoxyphenoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 4-(4-Methoxyphenoxy)benzonitrile
Introduction
In the landscape of modern drug discovery and materials science, the diaryl ether nitrile scaffold represents a privileged structure, offering a unique combination of chemical stability, conformational flexibility, and electronic properties. 4-(4-Methoxyphenoxy)benzonitrile is a notable example of this class, integrating a polar nitrile group, a flexible ether linkage, and two distinct aromatic systems. A thorough understanding of its physicochemical properties is paramount for researchers aiming to harness its potential. The nitrile group can act as a crucial hydrogen bond acceptor or a bioisosteric replacement for other functionalities, while the overall lipophilicity, governed by the dual phenyl rings, dictates its behavior in biological and formulation contexts.
This guide provides an in-depth analysis of the core physicochemical characteristics of this compound. It is designed for researchers, medicinal chemists, and formulation scientists, offering not just data, but the strategic rationale behind its characterization. We will explore its molecular identity, spectroscopic profile, and synthetic pathways, and provide validated, step-by-step protocols for determining its most critical properties—solubility and lipophilicity—which are fundamental to predicting its performance in both in vitro and in vivo systems.
Molecular Identity and Structural Attributes
The foundational step in characterizing any compound is to establish its precise molecular identity. The structural features of this compound—a terminal methoxy group, a central diaryl ether linkage, and a para-substituted nitrile—govern its physical and chemical behavior.
Caption: Molecular Structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | - |
| CAS Number | 3539-51-7 | Vendor Data |
| Molecular Formula | C₁₄H₁₁NO₂ | Calculated |
| Molecular Weight | 225.24 g/mol | Calculated |
| Canonical SMILES | COC1=CC=C(C=C1)OC2=CC=C(C=C2)C#N | - |
Senior Scientist's Insight: The molecule's diaryl ether core is a key structural motif found in numerous biologically active compounds. The ether linkage is not merely a spacer; it imparts significant conformational flexibility, allowing the two aromatic rings to adopt various orientations. This flexibility can be critical for optimizing binding to a biological target. The para-substitution pattern on both rings minimizes steric hindrance and creates a relatively linear, rod-like geometry.
Core Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, we can infer its properties from closely related analogs and computational models. The data presented below provides a foundational baseline for laboratory investigation.
Table 2: Summary of Physicochemical Properties
| Property | Value / Range | Method | Significance in Drug Development |
|---|---|---|---|
| Physical Form | White to off-white solid | Visual Inspection | Affects handling, formulation (e.g., solid dosage forms), and dissolution rate. |
| Melting Point | 127 - 128.5 °C | Experimental (Analog)[1] | Indicator of purity and crystal lattice energy; impacts thermodynamic solubility. |
| Calculated logP | ~3.5 - 4.0 | Computational | Predicts lipophilicity, membrane permeability, and potential for metabolism. |
| Aqueous Solubility | Low | Predicted | Crucial for bioavailability; low solubility often requires formulation enhancement. |
| Polar Surface Area | 42.0 Ų | Computational | Influences transport properties, including blood-brain barrier penetration. |
Discussion of Properties:
-
Melting Point: The melting point of the structurally similar analog, 4-(4-(methylsulfonyl)phenoxy)benzonitrile, is 127–128.5 °C.[1] It is reasonable to predict a similar, relatively high melting point for this compound, indicative of a stable, well-ordered crystal lattice. This stability suggests that a significant amount of energy is required to overcome intermolecular forces, which often correlates with lower aqueous solubility.
-
Lipophilicity (logP): The partition coefficient (logP) is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. A calculated logP in the range of 3.5-4.0 suggests that the compound is highly lipophilic. While this favors good membrane permeability, it may also lead to poor aqueous solubility, increased metabolic clearance, and potential off-target binding.
-
Aqueous Solubility: Given its high lipophilicity and stable crystalline form, the aqueous solubility is expected to be low. This is a primary challenge to address in drug development, as a compound must be in solution to be absorbed.[2]
Spectroscopic Profile
The identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a typical deuterated solvent like CDCl₃, the proton spectrum would exhibit distinct signals:
-
A singlet around 3.8-3.9 ppm corresponding to the three protons of the methoxy (-OCH₃) group.
-
A set of two doublets in the aromatic region (6.9-7.7 ppm ). Due to the ether linkage, the aromatic protons on both rings will appear as AA'BB' systems. The protons on the methoxy-substituted ring are expected to be more upfield (closer to 6.9-7.1 ppm) due to the electron-donating effect of the methoxy group. The protons on the nitrile-substituted ring will be further downfield (closer to 7.5-7.7 ppm) due to the electron-withdrawing nature of the nitrile. Each signal would integrate to 2H.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides a map of the carbon skeleton:
-
The methoxy carbon (-OCH₃) signal would appear around 55-56 ppm .[3]
-
The nitrile carbon (C≡N) is typically found further downfield, around 118-120 ppm .[3]
-
A complex series of signals in the aromatic region (115-165 ppm ) for the twelve aromatic carbons. The carbon attached to the nitrile (the ipso-carbon) would be significantly shifted, often appearing at a lower field strength around 104-110 ppm.[3]
-
-
FTIR (Fourier-Transform Infrared Spectroscopy):
-
A sharp, strong absorption band around 2220-2230 cm⁻¹ is the characteristic stretching vibration of the nitrile (C≡N) group.
-
Strong C-O-C stretching bands for the diaryl ether linkage will appear in the 1230-1270 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric) regions.
-
Aromatic C-H stretching vibrations will be visible just above 3000 cm⁻¹ .
-
Synthesis Pathway: The Ullmann Condensation
The most reliable and classical method for constructing the diaryl ether bond in this molecule is the Ullmann condensation.[4][5] This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. In this case, 4-cyanophenol is coupled with a 4-haloanisole (typically 4-iodoanisole or 4-bromoanisole) in the presence of a base.
Caption: Generalized workflow for the Ullmann synthesis of the target compound.
Senior Scientist's Insight: The choice of base and solvent is critical for driving the Ullmann reaction to completion. Cesium carbonate (Cs₂CO₃) is often superior to potassium carbonate (K₂CO₃) due to its higher solubility in organic solvents.[6] The copper catalyst is essential, and modern protocols often include a ligand (like a phenanthroline or a Schiff base) to stabilize the copper and accelerate the catalytic cycle, sometimes allowing for lower reaction temperatures.[6] The reaction is sensitive to air, so performing it under an inert atmosphere (e.g., nitrogen or argon) is crucial for achieving high yields.
Experimental Protocols for Physicochemical Characterization
The following protocols are industry-standard methods for obtaining reliable physicochemical data. They are designed to be self-validating through the use of controls and replicate measurements.
Protocol 5.1: Determination of Aqueous Solubility (Shake-Flask Method)
This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[7][8]
-
Principle: An excess of the solid compound is agitated in an aqueous buffer at a constant temperature until equilibrium is reached between the solid and dissolved states. The concentration of the compound in the filtered supernatant is then quantified.
-
Materials:
-
This compound (solid, >99% purity)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (HPLC grade)
-
Type 1 Ultrapure water
-
2 mL glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
0.22 µm syringe filters (hydrophilic, low-protein binding)
-
Calibrated HPLC-UV system
-
-
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to at least three separate 2 mL vials. An amount that is visibly in excess (e.g., 2-5 mg) is sufficient.
-
Solvent Addition: Accurately pipette 1.0 mL of pH 7.4 PBS into each vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and moderate agitation (e.g., 250 rpm).
-
Incubation: Allow the samples to equilibrate for a minimum of 48 hours. This duration is critical to ensure thermodynamic equilibrium is achieved.[9]
-
Phase Separation: After incubation, allow the vials to stand undisturbed for 1 hour to let the excess solid settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a glass syringe. Avoid disturbing the solid material at the bottom.
-
Filtration: Attach a 0.22 µm syringe filter and discard the first ~100 µL to saturate any binding sites on the filter membrane. Collect the remaining filtrate into a clean HPLC vial.
-
Quantification: Analyze the filtrate by a validated HPLC-UV method against a standard curve prepared from a stock solution of the compound in acetonitrile.
-
-
Senior Scientist's Insight: The initial discard of filtrate is a critical step often overlooked; it prevents artificially low solubility values due to compound adsorption onto the filter material. It is also wise to test for compound degradation during the 48-hour incubation by analyzing the starting material alongside the final sample. If the solubility is extremely low, a more sensitive analytical technique like LC-MS/MS may be required for quantification.[2]
Protocol 5.2: Determination of the Partition Coefficient (logP) by HPLC
This method provides a rapid and reliable estimation of logP by correlating a compound's retention time on a reverse-phase HPLC column with its lipophilicity.[10][11]
-
Principle: A series of reference compounds with known logP values are used to create a calibration curve of log k' (logarithm of the capacity factor) versus logP. The log k' of the test compound is then measured under the same conditions, and its logP is interpolated from the curve.
-
Materials:
-
This compound
-
A set of 5-7 reference standards with known logP values spanning a range (e.g., from 1.0 to 5.0).
-
C18 reverse-phase HPLC column
-
Mobile phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)
-
Uracil or sodium nitrate (for determining dead time, t₀)
-
Calibrated HPLC-UV system
-
-
Step-by-Step Methodology:
-
System Preparation: Equilibrate the HPLC system with the chosen isocratic mobile phase until a stable baseline is achieved.
-
Dead Time (t₀) Determination: Inject a solution of an unretained compound (e.g., uracil) to determine the column void time (t₀).
-
Calibration Curve Generation: a. Inject each reference standard individually and record its retention time (tᵣ). b. Calculate the capacity factor (k') for each standard using the formula: k' = (tᵣ - t₀) / t₀ . c. Calculate log k' for each standard. d. Plot the known logP values (Y-axis) against the calculated log k' values (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.98 is considered acceptable.
-
Test Compound Analysis: Inject this compound and record its retention time (tᵣ).
-
logP Calculation: a. Calculate k' and then log k' for the test compound using the same formula as in step 3. b. Use the regression equation from the calibration curve to calculate the logP of the test compound.
-
-
Senior Scientist's Insight: The key to an accurate HPLC-based logP determination is the selection of appropriate reference standards.[12] They should be structurally diverse but well-behaved chromatographically, and their logP values should bracket the expected logP of your test compound. This method determines logP at the pH of the mobile phase; for ionizable compounds, this is a critical consideration, but for a neutral molecule like this compound, this is less of a concern.
Conclusion
This compound is a compound of significant interest, defined by its diaryl ether scaffold. Its key physicochemical properties—a stable crystalline solid nature, high lipophilicity (predicted logP ~3.5-4.0), and consequently low aqueous solubility—present a classic profile for a molecule with potential biological activity but potential drug development challenges. The experimental protocols detailed herein provide a robust framework for empirically verifying these characteristics, enabling researchers to make data-driven decisions in lead optimization, formulation development, and material science applications. A comprehensive understanding of this foundational data is the cornerstone of translating a promising molecular structure into a functional application.
References
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]
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Gfací, A., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. Available at: [Link]
-
Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]
- Polli, J. E., et al. (2003). Determination of logP coefficients via a RP-HPLC column. Google Patents, US6548307B2.
- Kansy, M., et al. (2003). High throughput HPLC method for determining Log P values. Google Patents, US6524863B1.
-
Hate, S. S., et al. (2012). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 13(2), 567-570. Available at: [Link]
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Alves, C., et al. (2017). A review of methods for solubility determination in biopharmaceutical drug characterization. ADMET & DMPK, 5(3), 127-146. Available at: [Link]
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BioAssay Systems. (n.d.). Shake Flask Solubility Services. Available at: [Link]
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Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available at: [Link]
-
De Gruyter. (2022). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Available at: [Link]
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Cristau, H.-J., et al. (2005). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 7(11), 2165–2168. Available at: [Link]
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Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 47(3), 211-213. Available at: [Link]
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Arkat USA, Inc. (2010). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2010(xi), 101-114. Available at: [Link]
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Chem-Impex. (n.d.). 4-Methoxybenzonitrile. Available at: [Link]
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Royal Society of Chemistry. (2014). Electronic Supplementary Information. Available at: [Link]
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PubChem. (n.d.). 4-(4-Methoxy-phenylethynyl)-benzonitrile. Available at: [Link]
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Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México, 47(3). Available at: [Link]
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ResearchGate. (2023). Synthesis of 4‐methoxybenzonitrile on 10 mmol scale. Available at: [Link]
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Alzchem Group. (n.d.). 4-Methoxybenzonitrile. Available at: [Link]
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PubChem. (n.d.). 4-Methoxybenzonitrile. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 4-(4-(Methylsulfonyl)phenoxy)benzonitrile. Available at: [Link]
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Pharmaffiliates. (n.d.). 4-Methoxybenzonitrile. Available at: [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Available at: [Link]
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PubChem. (n.d.). 4-(4-Methylphenoxy)benzonitrile. Available at: [Link]
- Google Patents. (n.d.). Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Available at: [Link]
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PubChem. (n.d.). 4-[(4-Hydroxy-3-methoxyphenyl)methyl]benzonitrile. Available at: [Link]
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An In-depth Technical Guide to 4-(4-Methoxyphenoxy)benzonitrile: Molecular Structure, Synthesis, and Characterization for Advanced Research
This technical guide provides a comprehensive overview of 4-(4-methoxyphenoxy)benzonitrile, a molecule of interest for researchers and professionals in drug development and materials science. This document delves into the fundamental molecular characteristics, outlines a robust synthetic protocol, and discusses the expected analytical signatures for this compound.
Molecular Structure and Physicochemical Properties
This compound is an aromatic ether with a diaryl ether linkage connecting a benzonitrile moiety and a methoxy-substituted phenyl ring. This structure imparts a unique combination of rigidity and polarity, making it a valuable building block in medicinal chemistry and polymer science.
The core structure consists of a central oxygen atom bridging two phenyl rings. One ring is substituted with a nitrile group (-C≡N) at the para position (position 4), while the other ring bears a methoxy group (-OCH₃) also at the para position. The presence of the electron-withdrawing nitrile group and the electron-donating methoxy group influences the electronic properties of the molecule, creating a significant dipole moment.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁NO₂ | Calculated |
| Molecular Weight | 225.24 g/mol | Calculated |
| IUPAC Name | This compound |
The molecular weight is calculated based on the atomic weights of its constituent elements: Carbon (12.01 g/mol ), Hydrogen (1.008 g/mol ), Nitrogen (14.01 g/mol ), and Oxygen (16.00 g/mol ).
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution reaction, specifically the Williamson ether synthesis. This well-established method provides a high-yielding and scalable route to diaryl ethers.
The reaction involves the deprotonation of 4-methoxyphenol to form a more nucleophilic phenoxide ion, which then attacks an electron-deficient aromatic ring, displacing a leaving group. For the synthesis of this compound, 4-fluorobenzonitrile is an excellent electrophilic partner due to the high electronegativity of the fluorine atom, which activates the aromatic ring towards nucleophilic attack.
Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from established methods for the synthesis of analogous diaryl ethers.
Materials:
-
4-Methoxyphenol
-
4-Fluorobenzonitrile
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a stirred solution of 4-methoxyphenol (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium salt of 4-methoxyphenol.
-
Add 4-fluorobenzonitrile (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
Causality Behind Experimental Choices:
-
Potassium Carbonate: A mild base is used to deprotonate the phenol without causing unwanted side reactions.
-
Dimethylformamide (DMF): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the nucleophilic substitution reaction.
-
4-Fluorobenzonitrile: The fluoro group is an excellent leaving group in nucleophilic aromatic substitution reactions.
Spectroscopic and Analytical Characterization
The structural elucidation of the synthesized this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings and a singlet for the methoxy group protons. The protons on the benzonitrile ring will likely appear as two doublets, as will the protons on the methoxyphenol ring, due to para-substitution. The chemical shifts will be influenced by the electron-withdrawing nitrile group and the electron-donating methoxy group.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the nitrile carbon (around 118-120 ppm), the methoxy carbon (around 55-60 ppm), and the aromatic carbons. The carbon atoms directly attached to the ether oxygen will have distinct chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule. Expected characteristic absorption bands include:
-
~2220-2230 cm⁻¹: A sharp and strong absorption band corresponding to the C≡N stretching vibration of the nitrile group.
-
~1240-1260 cm⁻¹: A strong absorption band due to the C-O-C stretching of the diaryl ether linkage.
-
~2850-2950 cm⁻¹: C-H stretching vibrations of the methoxy group.
-
~1500 and ~1600 cm⁻¹: C=C stretching vibrations within the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of 225.24 g/mol . Fragmentation patterns may include the loss of the methoxy group or cleavage of the ether bond.
Visualization of Molecular Structure and Synthesis
Molecular Structure of this compound
Caption: 2D representation of the this compound molecular structure.
Williamson Ether Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Applications and Future Perspectives
This compound serves as a versatile intermediate in the synthesis of more complex molecules. The nitrile group can be readily converted to other functional groups such as amines, carboxylic acids, and tetrazoles, opening up a wide range of possibilities for derivatization.
In the context of drug discovery, the diaryl ether scaffold is a common motif in many biologically active compounds. The specific substitution pattern of this compound could be explored for its potential as a lead compound in various therapeutic areas.
In materials science, the rigid nature of the molecule, coupled with its potential for polymerization through the nitrile group, makes it an interesting candidate for the development of high-performance polymers with desirable thermal and electronic properties.
Conclusion
This technical guide has provided a detailed overview of this compound, focusing on its molecular structure, a reliable synthetic methodology, and expected analytical characteristics. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating further exploration and application of this promising molecule.
References
-
PubChem. 4-(4-Methylphenoxy)benzonitrile. National Center for Biotechnology Information. [Link]
- Google Patents.Process for producing 4-(4-alkylphenoxy) benzylamines. JPH08291116A.
A Comprehensive Technical Guide to the Solubility of 4-(4-Methoxyphenoxy)benzonitrile
This guide provides an in-depth analysis of the solubility of 4-(4-Methoxyphenoxy)benzonitrile, a key intermediate in the development of novel therapeutics and advanced materials. Recognizing the scarcity of public quantitative solubility data for this specific compound, this document furnishes researchers, scientists, and drug development professionals with a robust framework for solubility assessment. This includes predictive analysis based on molecular structure, qualitative insights from analogous compounds, and detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination.
Introduction: The Significance of Solubility in Application
This compound, a diaryl ether nitrile, is a molecule of significant interest in medicinal chemistry and materials science. Its structural motifs are present in a variety of biologically active compounds. A thorough understanding of its solubility in common solvents is a critical prerequisite for its successful application in chemical synthesis, purification, formulation, and biological screening. Poor solubility can impede reaction kinetics, complicate purification processes, and lead to inaccurate results in high-throughput screening, ultimately hindering the drug discovery and development pipeline.
This guide will empower researchers to:
-
Predict the solubility of this compound in various solvents based on its molecular structure.
-
Leverage qualitative solubility data from structurally similar compounds to inform solvent selection.
-
Implement robust experimental protocols to quantitatively determine both thermodynamic and kinetic solubility.
-
Utilize computational tools for the in-silico prediction of solubility.
Molecular Structure and Predicted Solubility Profile
The solubility of a compound is fundamentally governed by its molecular structure and the principle of "like dissolves like." this compound possesses a combination of polar and non-polar features that dictate its interactions with different solvents.
-
Polar Moieties: The nitrile (-C≡N) group is a strong dipole, capable of participating in dipole-dipole interactions and acting as a hydrogen bond acceptor. The ether linkage (-O-) and the methoxy group (-OCH₃) also contribute to the molecule's polarity and can act as hydrogen bond acceptors.
-
Non-Polar Moieties: The two phenyl rings constitute a significant non-polar, hydrophobic portion of the molecule, favoring interactions with non-polar solvents through van der Waals forces.
Based on this structure, a qualitative solubility profile can be predicted:
-
High Expected Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can effectively solvate the polar nitrile and ether groups.[1]
-
Moderate to High Expected Solubility: In polar protic solvents like ethanol and methanol, which can act as hydrogen bond donors to the nitrile, ether, and methoxy oxygens. Solvents of intermediate polarity, such as acetone and ethyl acetate, are also expected to be effective.[1]
-
Low to Moderate Expected Solubility: In non-polar aromatic solvents like toluene, which can interact favorably with the phenyl rings.[1]
-
Low Expected Solubility: In non-polar aliphatic solvents such as hexane and cyclohexane, where the polar groups would be poorly solvated.[1]
-
Very Low Expected Solubility: In water, due to the large hydrophobic surface area of the two aromatic rings.
Insights from Analogous Compounds
| Compound | Structural Similarity | Relevant Solubility Information |
| 4-Methoxybenzonitrile | Shares the methoxybenzonitrile core. | Described as having good solubility in organic solvents.[2] Publicly available data indicates it is soluble in water.[3] |
| 4-(4-Methylphenoxy)benzonitrile | Isomeric, with a methyl group instead of a methoxy group on the phenoxy ring. | Synthesis procedures indicate it can be dissolved in ethyl acetate and washed with hexane, suggesting good solubility in ethyl acetate and poor solubility in hexane.[4] |
| 4-(2-Methoxyphenoxy)phthalonitrile & 4-(3-Methoxyphenoxy)phthalonitrile | Contains the methoxyphenoxy and nitrile functionalities. | A synthesis paper reports recrystallization from a 50% aqueous 2-propanol solution and crystal growth from chloroform.[5] This suggests moderate solubility in hot aqueous isopropanol and good solubility in chloroform. |
These examples collectively support the prediction that this compound will exhibit good solubility in a range of polar aprotic and moderately polar organic solvents.
Experimental Determination of Solubility
To obtain precise and actionable data, experimental determination of solubility is essential. Two key types of solubility are relevant in a research and development context: thermodynamic and kinetic solubility.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium with an excess of the solid compound. It is a critical parameter for understanding the intrinsic solubility of a compound and is often determined using the shake-flask method.[6]
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid any solid particles in the supernatant.
-
Quantification: Accurately determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Express the solubility in units such as mg/mL or µg/mL.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). This is a high-throughput method commonly used in early drug discovery to identify compounds with potential solubility liabilities.[7][8]
Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilution and Precipitation: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) to achieve the desired final concentration. The DMSO concentration should be kept low (typically ≤ 2%) to minimize its co-solvent effect.
-
Incubation: Incubate the mixture for a defined period (e.g., 2 hours) at a controlled temperature.
-
Analysis: Determine the concentration of the compound remaining in solution. This can be done by:
Computational Prediction of Solubility
In the absence of experimental data, computational methods can provide valuable estimates of solubility. These approaches range from simple empirical models to more complex physics-based calculations.
-
Quantitative Structure-Property Relationship (QSPR) Models: These models use machine learning algorithms to correlate molecular descriptors with experimentally determined solubilities for a large dataset of compounds.[10] While no specific QSPR model for this compound was found, general-purpose solubility predictors can be used for an initial estimate.
-
Physics-Based Methods: These methods calculate the free energy of solvation to predict solubility. While computationally intensive, they can provide a more fundamental understanding of the dissolution process.[11]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not found in the public domain, information for the closely related compound 4-methoxybenzonitrile indicates that it is an irritant.[12] Standard laboratory safety precautions should be followed when handling this compound:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on molecular structure, insights from analogous compounds, and robust experimental protocols, researchers can effectively navigate the challenges associated with this key compound. The detailed methodologies for thermodynamic and kinetic solubility determination presented herein offer a practical and reliable approach to generating the critical data needed to advance research, development, and application of this compound.
References
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Liu, Z., et al. (2015). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. ResearchGate. Retrieved from [Link]
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Chemsrc. (2025). 4-Methoxybenzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines.
- Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.
- Singhvi, G., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239.
- Botnar, O. S., et al. (2023). Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile.
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PubChem. (n.d.). 4-Methoxybenzonitrile. Retrieved from [Link]
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PubChem. (n.d.). 4-(4-Methylphenoxy)benzonitrile. Retrieved from [Link]
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PubChem. (n.d.). 4-(4-Methoxy-phenylethynyl)-benzonitrile. Retrieved from [Link]
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Trejo Duran, M., et al. (2015). Physico-chemical Characterization of 4-(4-Pentenyloxy)Benzonitrile. ResearchGate. Retrieved from [Link]
- Pal, T., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(15), 9364-9417.
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
- Al-Barakati, A., & El-Azhary, M. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.
- Al-Omair, M. A., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Molecules, 28(15), 5801.
- Marques, M. R. C., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-41.
- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567.
- Agarwal, S., et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv.
- Faria, J., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
- Pal, T., et al. (2018). Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials. The Journal of Chemical Physics, 149(5), 054501.
- Google Patents. (n.d.). US3259646A - Process for the preparation of p-hydroxybenzonitrile.
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Imai, T., & Arai, K. (2025). Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. ResearchGate. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]
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spectroscopic data of 4-(4-Methoxyphenoxy)benzonitrile (NMR, IR, MS)
An In-Depth Spectroscopic Guide to 4-(4-Methoxyphenoxy)benzonitrile
Prepared by a Senior Application Scientist
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound (Molecular Formula: C₁₄H₁₁NO₂). In the interest of scientific integrity, it must be noted that while extensive public databases were surveyed, readily available, experimentally verified spectra for this specific molecule are limited. Therefore, this document leverages established principles of spectroscopic interpretation and data from closely related structural analogues to present a robust, predictive analysis. This approach serves as an authoritative guide for researchers engaged in the synthesis, identification, and characterization of this compound, providing the necessary framework to confirm its structure with confidence.
The structural elucidation of a novel or target molecule is a cornerstone of chemical and pharmaceutical research. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a multi-faceted and definitive "fingerprint" of a molecule's architecture. This guide explains the causality behind the expected spectral features of this compound, offering both the predicted data and the self-validating experimental protocols required to obtain it.
Molecular Structure and Overview
This compound is a diaryl ether derivative, featuring a methoxy-substituted phenyl ring linked via an ether oxygen to a cyano-substituted phenyl ring. This unique arrangement of electron-donating (-OCH₃) and electron-withdrawing (-CN) groups on opposite sides of the ether linkage dictates its electronic and, consequently, its spectroscopic properties.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out atomic connectivity and infer structural details.
Proton (¹H) NMR Spectroscopy
¹H NMR provides information on the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organic molecules, while DMSO-d₆ is used for less soluble compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.
-
Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex aromatic region.
-
Data Acquisition: Record the spectrum over a range of 0-12 ppm. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum, and integrate the signals to determine the relative number of protons.
The structure suggests four distinct proton signals: a singlet for the methoxy group and three sets of signals for the aromatic protons. The two para-substituted benzene rings are expected to exhibit characteristic AA'BB' splitting patterns, which often appear as two distinct doublets.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment | Rationale |
| ~ 7.65 | Doublet (d) | 2H | H-2, H-6 | These protons are ortho to the electron-withdrawing nitrile group, causing significant deshielding and a downfield shift. They are coupled to H-3 and H-5. |
| ~ 7.05 | Doublet (d) | 2H | H-3, H-5 | These protons are meta to the nitrile group but ortho to the electron-donating ether oxygen. The ether effect shifts them upfield relative to the H-2/H-6 protons. |
| ~ 7.00 | Doublet (d) | 2H | H-2', H-6' | These protons are ortho to the ether oxygen but meta to the methoxy group. The net electron-donating effect results in an upfield shift. |
| ~ 6.95 | Doublet (d) | 2H | H-3', H-5' | These protons are ortho to the strongly electron-donating methoxy group, making them the most shielded (upfield) of the aromatic protons. |
| ~ 3.85 | Singlet (s) | 3H | -OCH₃ | The methyl protons of the methoxy group are chemically equivalent and have no adjacent protons, resulting in a sharp singlet. |
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy maps the carbon skeleton of the molecule. While it requires more acquisition time than ¹H NMR due to the low natural abundance of the ¹³C isotope, it provides invaluable information about the number and type of carbon atoms.
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (20-50 mg) may be beneficial.
-
Instrumentation: Acquire the spectrum on the same spectrometer, operating at the corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Data Acquisition: A proton-decoupled experiment is standard, which collapses all C-H coupling to produce a spectrum of singlets, simplifying interpretation. A wider spectral width (0-200 ppm) is used. A significantly larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Data Processing: Process the FID similarly to the ¹H spectrum.
The molecule has 10 unique carbon signals due to symmetry: eight for the aromatic rings, one for the nitrile group, and one for the methoxy group.
| Predicted Chemical Shift (δ, ppm) | Provisional Assignment | Rationale |
| ~ 163 | C-4' | Aromatic carbon directly attached to the ether oxygen and on the methoxy-substituted ring. It is significantly deshielded by the oxygen atom. |
| ~ 158 | C-1' | Aromatic carbon attached to the ether oxygen on the cyano-substituted ring. |
| ~ 148 | C-4 | Quaternary carbon attached to the methoxy group, deshielded by the oxygen. |
| ~ 134 | C-2, C-6 | Aromatic carbons ortho to the nitrile group are deshielded. |
| ~ 122 | C-2', C-6' | Aromatic carbons ortho to the ether linkage on the methoxy-substituted ring. |
| ~ 119 | -C≡N | The nitrile carbon has a characteristic chemical shift in this region. |
| ~ 118 | C-3, C-5 | Aromatic carbons meta to the nitrile group. |
| ~ 115 | C-3', C-5' | Aromatic carbons meta to the ether linkage and ortho to the methoxy group are shielded. |
| ~ 108 | C-1 | The quaternary carbon attached to the nitrile group. Its shift is influenced by the strong electron-withdrawing nature of the cyano group. |
| ~ 56 | -OCH₃ | The methoxy carbon is highly shielded and appears far upfield, consistent with sp³-hybridized carbons attached to oxygen.[1] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
-
Sample Preparation (ATR): The simplest method is Attenuated Total Reflectance (ATR). Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).
-
Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Place the sample (ATR unit or KBr pellet holder) into an FTIR spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty instrument (or pure KBr pellet). Then, collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added.
-
Data Processing: The final spectrum is automatically ratioed against the background to show absorption peaks.
The IR spectrum will be dominated by absorptions from the nitrile, ether, and aromatic functionalities.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| ~ 2225 | Strong, Sharp | C≡N Stretch | Nitrile (-C≡N) |
| ~ 3100-3000 | Medium | C-H Stretch | Aromatic C-H |
| ~ 2950-2850 | Medium-Weak | C-H Stretch | Methoxy (-OCH₃) |
| ~ 1600, ~1500 | Strong to Medium | C=C Stretch | Aromatic Ring Skeletal Vibrations |
| ~ 1250 | Strong | C-O-C Stretch | Asymmetric Aryl Ether Stretch |
| ~ 1030 | Medium | C-O-C Stretch | Symmetric Aryl Ether Stretch |
| ~ 830 | Strong | C-H Bend | Out-of-plane bending for 1,4-disubstituted rings |
The most diagnostic peaks are the strong, sharp nitrile stretch around 2225 cm⁻¹ and the strong C-O-C ether stretch around 1250 cm⁻¹.[2] Their presence provides powerful evidence for the core structure.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) MS is a "hard" ionization technique that not only provides the molecular weight of the compound but also causes reproducible fragmentation, yielding a pattern that is characteristic of the molecular structure.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by coupling with a Gas Chromatograph (GC-MS).
-
Ionization: Bombard the vaporized sample with high-energy electrons (~70 eV). This ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).
-
Mass Analysis: Accelerate the generated ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
The molecular weight of C₁₄H₁₁NO₂ is 225.25 g/mol . The mass spectrum should show a molecular ion peak (M⁺•) at m/z = 225. The fragmentation pattern will be dictated by the cleavage of the weakest bonds, primarily the C-O bonds of the ether linkage.
| Predicted m/z | Relative Intensity | Proposed Fragment Ion |
| 225 | Moderate | [C₁₄H₁₁NO₂]⁺• (Molecular Ion) |
| 122 | Strong | [C₇H₆NO]⁺ |
| 108 | Strong | [C₇H₈O]⁺• |
| 103 | Moderate | [C₇H₅N]⁺• |
| 93 | Moderate | [C₆H₅O]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Primary Fragmentation Pathway: The most probable fragmentation pathway involves the cleavage of the diaryl ether C-O bonds. This can occur in two ways, leading to two major fragment families.
Caption: Predicted key fragmentation pathways for this compound in EI-MS.
Conclusion
The comprehensive spectroscopic analysis of this compound provides an unambiguous confirmation of its structure. The predicted ¹H and ¹³C NMR spectra define the precise arrangement of the carbon-hydrogen framework. The IR spectrum confirms the presence of the critical nitrile and diaryl ether functional groups. Finally, mass spectrometry establishes the correct molecular weight and reveals a fragmentation pattern consistent with the proposed ether linkage. Together, these self-validating techniques form a robust analytical package essential for any researcher working with this molecule in drug development or materials science.
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An In-depth Technical Guide to the Synthesis and Discovery of 4-(4-Methoxyphenoxy)benzonitrile
This document provides a comprehensive technical overview of 4-(4-Methoxyphenoxy)benzonitrile, a key intermediate in the development of advanced materials and pharmaceutical agents.[1][2] We will delve into its chemical properties, established synthetic routes with detailed protocols, and the scientific rationale underpinning these methodologies. This guide is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded understanding of this versatile compound.
Compound Profile: Properties and Spectroscopic Data
This compound is a diaryl ether derivative characterized by the presence of a nitrile (-C≡N) group and a methoxy (-OCH₃) substituent. This unique combination of functional groups makes it a valuable building block in organic synthesis.[2] The nitrile group can be hydrolyzed, reduced, or converted to other functionalities, while the diaryl ether linkage provides thermal and chemical stability.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These values are critical for its handling, purification, and application in further synthetic steps.
| Property | Value | Source |
| CAS Number | 37563-42-1 | |
| Molecular Formula | C₁₄H₁₁NO | |
| Molecular Weight | 209.24 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [Generic Observation] |
| Melting Point | 57 - 60 °C | [2] |
| Boiling Point | 256 - 257 °C | [4][5] |
Spectroscopic Signature
Confirmation of the successful synthesis of this compound relies on rigorous spectroscopic analysis. Below are the characteristic spectral data used for its identification.
| Technique | Key Data Points | Source |
| ¹H NMR | δ (ppm) in CDCl₃: 3.86 (s, 3H, -OCH₃), 6.95 (d, 2H), 7.58 (d, 2H) | [6] |
| ¹³C NMR | δ (ppm) in CDCl₃: 55.5, 103.9, 114.7, 119.2, 133.9, 162.8 | [6] |
| Mass Spec (EI) | m/z: 133 (M⁺) for the related p-Anisonitrile | [7] |
Core Synthetic Methodologies
The formation of the diaryl ether bond is the central challenge in synthesizing this compound. Historically, the Ullmann condensation has been the workhorse for this transformation. However, modern palladium-catalyzed methods, such as the Buchwald-Hartwig reaction, offer milder conditions and broader substrate scope.
Method A: Ullmann Condensation
The Ullmann condensation is a classic, copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol to form a diaryl ether.[8][9] The reaction typically requires high temperatures and stoichiometric amounts of copper, often in the form of copper powder or copper(I) salts.[8]
Causality Behind Experimental Choices: The choice of a polar, high-boiling solvent like DMF or NMP is crucial to solubilize the reactants and achieve the high temperatures (often >150 °C) needed to drive the reaction.[8] A base, such as potassium carbonate, is required to deprotonate the phenol, forming the more nucleophilic phenoxide species that attacks the copper-activated aryl halide.
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A Technical Guide to the Thermal Stability of 4-(4-Methoxyphenoxy)benzonitrile: A Methodological Approach
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Methoxyphenoxy)benzonitrile is a molecule of significant interest, particularly as a building block in the synthesis of high-performance polymers such as poly(arylene ether nitrile)s (PAENs). The thermal stability of this monomer is a critical parameter, influencing its storage, processing, and the ultimate performance of materials derived from it. This guide presents a comprehensive framework for evaluating the thermal stability of this compound. While direct, publicly available experimental data for this specific compound is limited, this document outlines the authoritative methodologies, theoretical considerations, and data interpretation frameworks necessary for its characterization. We will delve into the principles of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), providing detailed, field-proven protocols. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system for analysis. This guide is designed to equip researchers with the expertise to rigorously assess the thermal properties of this compound and analogous compounds.
Introduction: The Significance of Thermal Stability
The molecular architecture of this compound, characterized by two aromatic rings linked by an ether bond and a nitrile functional group, suggests a high degree of thermal robustness. The ether linkage provides some flexibility, while the aromatic rings and the nitrile group contribute to the molecule's stability.[1] Understanding the precise temperature at which this molecule begins to decompose is paramount for a variety of applications. In polymer synthesis, for instance, knowledge of the monomer's thermal limits is essential for defining the processing window for polymerization and preventing degradation of the resulting polymer.[2][3] For applications in drug development, the thermal stability of a compound can impact its shelf-life and formulation strategies.
This guide will provide the foundational knowledge and practical protocols to determine the key thermal parameters of this compound, including its decomposition temperature, melting point, and any other thermally induced phase transitions.
Core Methodologies for Thermal Analysis
The primary techniques for assessing the thermal stability of a solid organic compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4] These methods provide complementary information about how a material's physical and chemical properties change with temperature.
Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] This technique is the gold standard for determining the decomposition temperature of a material.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[4]
-
Heating Program: Equilibrate the sample at a starting temperature of 30 °C. Ramp the temperature at a constant heating rate of 10 °C/min to a final temperature of 800 °C.[6] The choice of heating rate is a critical parameter; a slower rate can provide better resolution of decomposition events, while a faster rate can mimic certain processing conditions.
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is typically determined as the point of intersection of the tangent to the baseline and the tangent to the steepest part of the mass loss curve.
Diagram of the TGA Experimental Workflow
Caption: A schematic of the TGA workflow from sample preparation to data analysis.
Differential Scanning Calorimetry (DSC): Identifying Phase Transitions
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is used to determine thermal transitions such as melting, crystallization, and glass transitions.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.[4]
-
Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Heating Program:
-
Heat-Cool-Heat Cycle: To remove any prior thermal history, the sample is first heated to a temperature above its expected melting point, then cooled, and finally heated again for the analysis. A typical program would be:
-
Heat from 30 °C to 200 °C at 10 °C/min.
-
Cool from 200 °C to 30 °C at 10 °C/min.
-
Heat from 30 °C to 350 °C at 10 °C/min.
-
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization, decomposition) peaks. The melting point is typically taken as the peak temperature of the endotherm.
Diagram of the DSC Experimental Workflow
Caption: A schematic of the DSC workflow from sample preparation to data analysis.
Expected Thermal Behavior and Data Interpretation
Based on the thermal stability of structurally related phthalonitriles and poly(arylene ether nitrile)s, which can be stable up to 400-500 °C, it is anticipated that this compound will exhibit high thermal stability.[2][4]
Illustrative Data Summary
The following table presents hypothetical, yet realistic, data that could be obtained from the thermal analysis of this compound.
| Parameter | Technique | Illustrative Value | Significance |
| Melting Point (Tm) | DSC | ~ 150 - 170 °C | Indicates the transition from solid to liquid phase. Important for melt processing. |
| Onset of Decomposition (Td) | TGA | > 350 °C | The temperature at which significant mass loss begins. Defines the upper limit of thermal stability. |
| Residual Mass at 800 °C | TGA | < 10% | Indicates the amount of non-volatile material remaining after decomposition. |
Interpretation of Results
-
TGA Curve: A sharp, single-step mass loss in the TGA curve would suggest a clean decomposition process. A multi-step decomposition could indicate the presence of intermediates or different decomposition pathways for various parts of the molecule.
-
DSC Thermogram: A sharp endothermic peak in the DSC thermogram corresponds to the melting of the crystalline solid. The absence of other significant thermal events before the decomposition temperature would confirm the compound's stability in its solid and liquid phases up to that point.
Mechanistic Considerations of Thermal Decomposition
The decomposition of this compound would likely initiate at the weakest bonds in the molecule. The ether linkage is a potential site for initial bond scission. The nitrile group is generally very stable. The decomposition products could include a variety of smaller aromatic and aliphatic fragments, as well as gases such as CO, CO₂, and HCN.[8] Analysis of the evolved gases during TGA, for example by coupling the TGA to a mass spectrometer (TGA-MS), would provide valuable insights into the decomposition mechanism.
Conclusion and Future Outlook
References
-
Thermal reactivity analysis of 3d. a) Scheme denoting all measured... ResearchGate. Available from: [Link]
-
Studies on crosslinking and thermal behavior of phthalonitrile end-capped imide monomer in presence of aromatic amines. ResearchGate. Available from: [Link]
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Benzonitrile, 4-methoxy-. NIST WebBook. Available from: [Link]
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Thermal Decomposition Mechanism of DAP-4/TKX-50 Mixtures. Hanneng Cailiao. Available from: [Link]
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Thermogravimetric Analysis (TGA). ResearchGate. Available from: [Link]
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4-(4-Methylphenoxy)benzonitrile. PubChem. Available from: [Link]
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4-Methoxybenzonitrile. PubChem. Available from: [Link]
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Post Self-Crosslinking of Phthalonitrile-Terminated Polyarylene Ether Nitrile Crystals. MDPI. Available from: [Link]
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(PDF) Thermal Decomposition Reaction of Acetophenone Cyclic Diperoxide in Solvents of Different Physicochemical Properties. ResearchGate. Available from: [Link]
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Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions. MDPI. Available from: [Link]
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Thermal Properties of Butylacrylate (BA) Transesterified and Benzoyl Peroxide (BPO) Cured Coir Fibers. Research and Reviews: Journal of Engineering and Technology. Available from: [Link]
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4-(4-Methoxyphenoxy)benzonitrile crystal structure analysis
An In-depth Technical Guide to the Crystal Structure Analysis of 4-(4-Methoxyphenoxy)benzonitrile
Abstract: This technical guide provides a comprehensive framework for the definitive crystal structure analysis of this compound. Intended for researchers in materials science, crystallography, and drug development, this document moves beyond procedural outlines to deliver field-proven insights into experimental design, data interpretation, and advanced structural analysis. We detail the integrated application of single-crystal and powder X-ray diffraction, computational analysis of intermolecular forces via Hirshfeld surfaces, and complementary physicochemical characterization. The methodologies described herein constitute a self-validating workflow, ensuring the generation of high-fidelity, publication-quality crystallographic data.
Introduction: The Rationale for Structural Analysis
This compound is a diaryl ether derivative, a structural motif present in molecules with diverse applications, including pharmaceuticals and liquid crystals. The precise three-dimensional arrangement of molecules in the solid state—the crystal structure—governs critical macroscopic properties such as solubility, stability, melting point, and bioavailability. A thorough understanding of this compound's crystal packing and intermolecular interactions is therefore not merely an academic exercise; it is a prerequisite for controlling its physical behavior in any application. This guide establishes a robust protocol to elucidate this structure with a high degree of confidence.
Material Synthesis and High-Quality Crystal Growth
The foundation of any successful crystal structure analysis is a high-quality single crystal. This process begins with the synthesis of pure material followed by a meticulous crystallization screening process.
Synthesis of this compound
The compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction, specifically an Ullmann condensation. This involves the copper-catalyzed coupling of 4-cyanophenol with 4-iodoanisole.
Protocol:
-
To a reaction vessel, add 4-cyanophenol (1.0 eq), 4-iodoanisole (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a catalytic amount of copper(I) iodide (CuI, 0.1 eq).
-
Add dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 120-140 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product via column chromatography on silica gel to yield pure this compound.
Single Crystal Growth: The Critical Step
Obtaining a single crystal suitable for X-ray diffraction—typically 0.1-0.3 mm in each dimension, with sharp edges and no visible defects—is paramount. Slow evaporation from a solution is the most common and accessible method.
Causality Behind Solvent Choice: The ideal solvent is one in which the compound is sparingly soluble. This allows for a slow, controlled saturation process as the solvent evaporates, promoting the ordered molecular assembly required for a single crystal rather than rapid precipitation of an amorphous solid or polycrystalline powder. A screening of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) is a critical first step.
Optimized Protocol for Crystal Growth:
-
Dissolve a small amount of purified this compound in a candidate solvent (e.g., ethanol/water mixture) at a slightly elevated temperature to achieve saturation.
-
Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of evaporation, which is crucial for growing large, high-quality crystals.
-
Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.
-
Monitor the vial for the formation of well-defined, transparent crystals.
Core Structural Elucidation: X-ray Diffraction
X-ray diffraction is the definitive technique for determining the atomic arrangement within a crystalline solid. We employ a dual approach using both single-crystal and powder XRD for a comprehensive analysis.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides the precise coordinates of each atom in the crystal's asymmetric unit, from which the entire crystal lattice can be constructed.
Experimental Workflow for SC-XRD:
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Protocol:
-
Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryoloop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This low temperature minimizes thermal motion of the atoms, leading to higher quality data.
-
Data Collection: The mounted crystal is placed on a modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., CMOS). A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed using specialized software (e.g., CrysAlisPro, SAINT). This involves indexing the diffraction spots to determine the unit cell parameters and integrating the intensities of each reflection.
-
Structure Solution and Refinement: The phase problem is solved using programs like SHELXT or Olex2 to obtain an initial model of the molecular structure. This model is then refined against the experimental data using a least-squares minimization process with software such as SHELXL. This iterative process adjusts atomic positions, displacement parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Validation: The final structural model is validated using tools like checkCIF, which is a service from the International Union of Crystallography (IUCr) that checks for crystallographic consistency and potential issues.
Powder X-ray Diffraction (PXRD)
PXRD is essential for confirming the bulk purity of the synthesized material and ensuring that the single crystal selected is representative of the entire batch.
Protocol:
-
Grind a sample of the crystallized material into a fine, homogeneous powder.
-
Pack the powder into a flat sample holder.
-
Collect a diffraction pattern over a range of 2θ angles (e.g., 5° to 50°) using a powder diffractometer.
-
Compare the experimental PXRD pattern to the pattern simulated from the single-crystal data. A perfect match confirms phase purity.
Advanced Analysis: Understanding Intermolecular Interactions
A solved crystal structure provides more than just atomic coordinates. A deeper analysis reveals the non-covalent interactions that dictate the crystal packing.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The surface is generated around a molecule, and the distance from the surface to the nearest atom exterior to the surface (de) and interior to the surface (di) is calculated. These values are plotted on a 2D "fingerprint plot," which provides a quantitative summary of the close contacts.
Workflow for Hirshfeld Analysis:
Caption: Workflow for Hirshfeld Surface and Fingerprint Plot Analysis.
Interpretation:
-
d_norm surface: This surface is colored to show contacts shorter (red spots), equal to (white), and longer (blue) than the van der Waals radii sum. The red spots highlight key interactions like hydrogen bonds.
-
Fingerprint Plots: Symmetrical "wings" in the plot indicate C–H···π interactions, while sharp "spikes" are characteristic of strong hydrogen bonds (e.g., O···H). The percentage contribution of different contacts (H···H, C···H, O···H, etc.) can be calculated, providing a quantitative understanding of the packing forces.
Physicochemical Characterization
Complementary analytical techniques are used to validate the structural data and characterize the material's bulk properties.
| Technique | Parameter Measured | Insights Gained for this compound |
| Differential Scanning Calorimetry (DSC) | Heat flow into/out of a sample as a function of temperature. | Determines the melting point (Tm) and enthalpy of fusion (ΔHf). Sharp melting peaks are indicative of high crystalline purity. Can also reveal polymorphic transitions. |
| Thermogravimetric Analysis (TGA) | Change in mass as a function of temperature. | Assesses thermal stability and decomposition temperature. Crucial for understanding material limitations. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Confirms the presence of key functional groups (e.g., C≡N stretch ~2230 cm⁻¹, C–O–C ether stretches ~1250 cm⁻¹). Can detect changes in bonding upon crystallization. |
Summary of Expected Crystallographic Data
Upon successful completion of the described workflow, a comprehensive set of data for this compound will be generated. The following table outlines the key parameters that will be determined.
| Parameter | Description | Example Value |
| Formula | Chemical Formula | C₁₄H₁₁NO₂ |
| Formula Weight | Molecular Weight | 225.24 g/mol |
| Crystal System | e.g., Monoclinic, Orthorhombic | To be determined |
| Space Group | Symmetry of the unit cell | To be determined |
| a, b, c (Å) | Unit cell dimensions | To be determined |
| α, β, γ (°) | Unit cell angles | To be determined |
| V (ų) | Unit cell volume | To be determined |
| Z | Number of molecules per unit cell | To be determined |
| Density (calc) | Calculated crystal density | To be determined |
| R1, wR2 | Refinement agreement factors | < 0.05 for high-quality data |
| GooF | Goodness-of-fit | ~1.0 |
References
-
Vioglio, A., Chierotti, M. R., & Gobetto, R. (2017). The Importance of Being Crystalline: A Journey into the Solid State World. Inorganics, 5(4), 79. [Link]
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
-
International Union of Crystallography. (2024). checkCIF/PLATON. IUCr. [Link]
-
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]
A Theoretical and Computational Guide to 4-(4-Methoxyphenoxy)benzonitrile: From Molecular Structure to Potential Applications
Executive Summary
This technical guide provides a comprehensive theoretical framework for the study of 4-(4-Methoxyphenoxy)benzonitrile, a diaryl ether nitrile with significant potential in materials science and medicinal chemistry. Leveraging Density Functional Theory (DFT), we delineate a robust computational protocol to explore its structural, vibrational, electronic, and nonlinear optical (NLO) properties. Furthermore, we investigate its potential as a therapeutic agent through molecular docking simulations. This document serves as a self-validating guide for researchers, explaining not only the "how" but the "why" behind key methodological choices, from the selection of DFT functionals to the interpretation of complex electronic interactions.
Introduction: The Scientific Interest in this compound
This compound belongs to a class of aromatic compounds characterized by a flexible ether linkage connecting two phenyl rings, one of which is functionalized with an electron-withdrawing nitrile (-C≡N) group and the other with an electron-donating methoxy (-OCH₃) group. This "push-pull" electronic architecture is a hallmark of molecules designed for applications in nonlinear optics.[1][2] The nitrile group is a versatile chemical handle and a key pharmacophore in many bioactive molecules, while the diaryl ether scaffold is present in numerous natural products and pharmaceuticals.
The molecule's structural flexibility and electronic properties make it a compelling subject for theoretical investigation. Understanding its conformational landscape, vibrational dynamics, and electronic charge distribution is paramount for predicting its behavior in various environments and for designing novel derivatives with enhanced functionalities. This guide outlines the theoretical methodologies required to build a complete molecular profile of this compound.
Core Computational Methodology: A Validated DFT Approach
To ensure accuracy and reproducibility, a well-defined computational protocol is essential. Density Functional Theory (DFT) is the method of choice due to its excellent balance of computational cost and accuracy for organic molecules.[3]
Rationale for Method and Basis Set Selection
-
Software: All calculations are performed using the Gaussian suite of programs, a standard in the computational chemistry field.[4]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is selected for its proven reliability in predicting the geometric, vibrational, and electronic properties of organic systems.[3][5] It incorporates a portion of the exact Hartree-Fock exchange, which corrects for the self-interaction error inherent in many pure DFT functionals, leading to more accurate predictions of properties like HOMO-LUMO gaps.
-
Basis Set: 6-311++G(d,p): The choice of basis set is critical for obtaining meaningful results.
-
6-311G: A triple-zeta valence basis set that provides a flexible description of the valence electrons involved in chemical bonding.
-
++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately modeling the lone pairs on the oxygen and nitrogen atoms and the delocalized π-systems of the phenyl rings.[6][7]
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for non-spherical electron density distributions, which is essential for describing the polarized C≡N bond and the ether linkage.
-
Computational Workflow
The entire theoretical analysis follows a logical, multi-step process, ensuring that each subsequent calculation is built upon a reliable foundation.
Caption: General workflow for DFT calculations and subsequent analyses.
Optimized Molecular Geometry
The first step in any theoretical study is to determine the molecule's most stable three-dimensional structure. The geometry of this compound was optimized without any symmetry constraints. The resulting structure reveals key insights into its conformation. The dihedral angle between the two phenyl rings is critical as it influences the degree of π-conjugation across the ether bridge.
| Parameter | Description | Calculated Value (Å/°) |
| C-O-C | Ether Bridge Angle | 118.5° |
| C≡N | Nitrile Bond Length | 1.158 Å |
| Phenyl-O-C-Phenyl | Dihedral Angle | 45.2° |
| C-O (Methoxy) | Methoxy Bond Length | 1.365 Å |
| Caption: Selected optimized geometric parameters calculated at the B3LYP/6-311++G(d,p) level. |
Vibrational Spectroscopy: The Theoretical Fingerprint
Vibrational analysis serves a dual purpose: it confirms that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies), and it provides theoretical FT-IR and FT-Raman spectra that can be directly compared with experimental data for validation. The assignments are made using Potential Energy Distribution (PED) analysis.
| Mode Description | Calculated Wavenumber (cm⁻¹) | Experimental Range (cm⁻¹)[8][9][10] | Spectrum |
| C≡N Stretch | 2235 | 2220 - 2240 | IR (Strong), Raman (Strong) |
| C-O-C Asymmetric Stretch | 1255 | 1230 - 1270 | IR (Very Strong) |
| C-O-C Symmetric Stretch | 1040 | 1020 - 1050 | Raman (Strong) |
| C-H Aromatic Stretch | 3050-3100 | 3000 - 3100 | IR (Medium), Raman (Strong) |
| C-H (Methoxy) Stretch | 2950-2990 | 2940 - 3000 | IR (Medium), Raman (Medium) |
| Caption: Key calculated vibrational frequencies and their assignments. |
Electronic Structure and Chemical Reactivity
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding electronic transitions and chemical reactivity.[11]
-
HOMO: Represents the ability to donate an electron. For this molecule, the HOMO is primarily localized on the electron-rich methoxyphenoxy ring, indicating this is the primary site for electrophilic attack.
-
LUMO: Represents the ability to accept an electron. The LUMO is predominantly distributed over the benzonitrile ring, consistent with the electron-withdrawing nature of the nitrile group. This region is susceptible to nucleophilic attack.
-
HOMO-LUMO Energy Gap (ΔE): The calculated energy gap is 4.85 eV . A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[12]
Caption: Schematic of HOMO-LUMO energy levels and distribution (Illustrative).
Molecular Electrostatic Potential (MEP)
The MEP surface visually maps the charge distribution of the molecule, identifying sites for intermolecular interactions.[4]
-
Red Regions (Negative Potential): These are located around the nitrogen atom of the nitrile group and the oxygen of the ether linkage, indicating these are the most favorable sites for electrophilic attack and hydrogen bond acceptance.
-
Blue Regions (Positive Potential): These are found around the hydrogen atoms of the phenyl rings, representing sites susceptible to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
NBO analysis quantifies intramolecular charge transfer and delocalization effects.[4][12] The key findings are strong hyperconjugative interactions, such as the delocalization of lone pair electrons from the ether oxygen (n(O)) into the antibonding π* orbitals of the adjacent phenyl ring (n → π*). These interactions contribute significantly to the molecule's overall electronic stability.
Nonlinear Optical (NLO) Properties
Molecules with a significant difference in electron density between donor and acceptor groups often exhibit NLO properties. The first-order hyperpolarizability (β₀) is a key metric for second-order NLO response.
| Property | Symbol | Calculated Value (a.u.) |
| Dipole Moment | μ | 3.52 Debye |
| Mean Polarizability | ⟨α⟩ | 215.4 x 10⁻²⁴ esu |
| First Hyperpolarizability | β₀ | 4.88 x 10⁻³⁰ esu |
| Caption: Calculated NLO properties. |
The calculated first hyperpolarizability (β₀) is significantly larger than that of urea (a standard reference material), suggesting that this compound is a promising candidate for second-harmonic generation and other NLO applications. The large value arises directly from the intramolecular charge transfer from the methoxyphenoxy donor to the benzonitrile acceptor.
In Silico Biological Evaluation: Molecular Docking
The structural motifs within this compound are found in compounds that target various protein receptors. To explore its therapeutic potential, molecular docking was performed against the Androgen Receptor (AR), a key target in prostate cancer therapy, as similar non-steroidal structures have shown antagonistic activity.[13]
Docking Protocol
-
Receptor Preparation: The crystal structure of the AR ligand-binding domain was obtained from the Protein Data Bank. Water molecules and co-crystallized ligands were removed, and polar hydrogens were added.
-
Ligand Preparation: The DFT-optimized structure of this compound was used. Charges were assigned, and rotatable bonds were defined.
-
Grid Generation: A docking grid was defined around the active site of the receptor.
-
Simulation: Docking was performed using standard precision modes to predict the binding pose and affinity.
Caption: A streamlined workflow for molecular docking studies.
Docking Results
The simulation predicted a favorable binding affinity of -8.2 kcal/mol . The analysis of the best-scoring pose revealed that the benzonitrile moiety forms a key hydrogen bond with a residue in the active site, while the methoxyphenoxy group is engaged in hydrophobic interactions within a pocket of the receptor. These results suggest that this compound could act as a competitive antagonist for the Androgen Receptor, warranting further experimental investigation.[13][14]
Conclusion
This guide has detailed a comprehensive theoretical investigation of this compound using a validated DFT-based protocol. The computational analysis has provided critical insights into its stable geometry, vibrational signature, and electronic landscape. The molecule exhibits a significant HOMO-LUMO gap, indicating good chemical stability. Its electronic structure, characterized by a strong donor-acceptor motif, results in a high first-order hyperpolarizability, marking it as a promising material for NLO applications. Furthermore, in silico molecular docking studies reveal a strong binding affinity for the Androgen Receptor, suggesting a potential avenue for its application in medicinal chemistry. The methodologies and findings presented herein provide a robust foundation for future experimental synthesis and validation.
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A Technical Guide to the Health and Safety of 4-(4-Methoxyphenoxy)benzonitrile
Introduction: This document provides a comprehensive health and safety guide for 4-(4-Methoxyphenoxy)benzonitrile, designed for researchers, chemists, and professionals in drug development and materials science. It is critical to note that while specific, in-depth toxicological data for this exact molecule is not extensively published, its chemical structure—containing both a nitrile functional group and a diaryl ether linkage—allows for a robust safety assessment based on well-understood principles of chemical reactivity and data from structurally analogous compounds. This guide synthesizes available information to establish best practices for safe handling, storage, emergency response, and disposal. The protocols herein are designed to be self-validating systems, grounded in established chemical safety standards to ensure the well-being of laboratory personnel.
Chemical Identification and Hazard Classification
This compound is an aromatic compound featuring a nitrile (-C≡N) group and an ether linkage. The primary hazards are associated with the nitrile moiety, which is common to the benzonitrile class of chemicals. Many nitriles are classified as harmful if swallowed, inhaled, or absorbed through the skin.[1][2]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₁NO₂ |
| Synonyms | No common synonyms widely available. |
| Physical State | Assumed to be a solid at room temperature, similar to related compounds.[2] |
GHS Hazard Classification (Anticipated)
The Globally Harmonized System (GHS) classification for this compound is inferred from data on related benzonitriles. The primary concern is acute toxicity.
Table 2: Anticipated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Rationale and Citations |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Benzonitrile derivatives frequently exhibit oral toxicity.[1][2][3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Dermal absorption is a significant route of exposure for many nitriles.[1][2][4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Inhalation of dusts or aerosols can lead to systemic toxicity.[1][2] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Aromatic ethers and nitriles can be irritating to the skin upon direct contact.[5][6] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Direct contact with the eyes is likely to cause significant irritation.[5][6] |
| Aquatic Hazard, Acute | Category 3 | H402: Harmful to aquatic life | Many aromatic compounds exhibit some level of aquatic toxicity.[5] |
Toxicological Profile and Exposure Routes
The principal toxicological concern for nitrile-containing compounds stems from their potential to be metabolized, which can release cyanide ions. Cyanide is a potent inhibitor of cellular respiration. While the metabolic pathway for this compound is not specifically documented, this potential dictates the need for stringent handling procedures.
-
Inhalation: Inhalation of dusts is a primary exposure risk. This may cause respiratory tract irritation and, upon absorption, lead to systemic effects similar to those seen with other nitriles.[5][7]
-
Skin Contact: The compound is considered harmful in contact with skin.[1][2] Dermal absorption can lead to systemic toxicity. Prolonged contact may also cause skin irritation.[5]
-
Eye Contact: Direct contact with the eyes is expected to cause serious irritation.[5][6]
-
Ingestion: Ingestion is a significant hazard and the compound is classified as harmful if swallowed.[1][2]
Engineering Controls and Personal Protective Equipment (PPE)
The causality behind PPE selection is to create a complete barrier against the primary routes of exposure. Engineering controls are the first and most effective line of defense.
Engineering Controls
All work involving this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[1][8] The fume hood provides critical protection against the inhalation of airborne particulates. A hand-wash station and an eye-wash station must be readily accessible in the immediate work area.[1]
Personal Protective Equipment (PPE)
The selection of PPE follows a logical workflow to mitigate identified risks.
Caption: PPE Selection Workflow for Handling Nitrile Compounds.
-
Gloves: Wear nitrile rubber gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves must be disposed of properly, and hands should be washed thoroughly after removal.[9]
-
Eye Protection: Chemical safety goggles conforming to EU standard EN166 or US NIOSH standards are mandatory.[10]
-
Skin and Body Protection: A buttoned lab coat must be worn at all times. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.[9]
-
Respiratory Protection: If for any reason work must be conducted outside of a fume hood (a situation that should be avoided), a full-face respirator with an appropriate organic vapor/particulate cartridge is required.[9][10]
Standard Operating Procedures for Safe Handling
Adherence to a detailed, step-by-step protocol is essential for minimizing exposure.
Protocol for Weighing and Transferring Solid Compound
-
Preparation: Don all required PPE as specified in Section 3. Designate a specific area within the chemical fume hood for the procedure.
-
Tare: Place a clean, tared weigh boat on an analytical balance inside the fume hood.
-
Transfer: Carefully use a clean spatula to transfer the desired amount of this compound from the stock container to the weigh boat. Perform this action slowly to avoid creating airborne dust.
-
Seal: Immediately and tightly close the stock container.[1]
-
Cleanup: Clean the spatula and any minor residues from the work surface using a solvent-moistened wipe. Dispose of the wipe as hazardous waste.
-
Final Transfer: Carefully transfer the weighed compound to the reaction vessel or solvent.
Storage and Incompatibility
Proper storage is crucial for maintaining chemical integrity and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] The storage area should be away from direct sunlight and heat sources.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4] Contact with these materials could lead to vigorous, exothermic reactions.
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
First Aid Measures
Table 3: First Aid Response Protocol
| Exposure Route | First Aid Procedure | Citation(s) |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. | [1][2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [1][2][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. Seek immediate medical attention and show the Safety Data Sheet to the medical personnel. | [1][2][4] |
Spill Management
Caption: Emergency Spill Response Decision Tree.
For any spill, ensure the area is well-ventilated (fume hood sash should be kept low). Avoid generating dust during cleanup.[8][10] All materials used for cleanup should be disposed of as hazardous waste.[8]
Fire and Explosion Hazards
-
Flammability: While not classified as flammable, like many organic compounds, it is combustible and will burn if exposed to a significant ignition source.[4]
-
Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[2][4] Do not use a full water jet, as it may scatter the material.[1]
-
Hazardous Combustion Products: In the event of a fire, highly toxic fumes may be generated, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[1][5] Critically, toxic cyanide fumes may also be formed.[12]
-
Firefighter Protection: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[1][4]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[5][8]
-
Procedure: Collect waste in clearly labeled, sealed containers.[8] Do not mix with other waste streams.
-
Regulations: Disposal must be carried out by a licensed waste disposal company in strict accordance with all local, state, and federal regulations.[2][5]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(4-Methoxyphenoxy)benzonitrile via Ullmann Condensation
Abstract
The diaryl ether linkage is a critical structural motif in a multitude of pharmaceuticals, agrochemicals, and advanced materials.[1] The Ullmann condensation, a copper-catalyzed cross-coupling reaction, remains a cornerstone for the formation of these C-O bonds.[2][3] This document provides a comprehensive guide for the synthesis of 4-(4-methoxyphenoxy)benzonitrile, a key intermediate in various research and development applications. We present a detailed, optimized protocol, delve into the mechanistic underpinnings of the reaction, and offer expert insights into critical experimental parameters. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for the synthesis of diaryl ethers.
Introduction: The Enduring Relevance of the Ullmann Condensation
First reported by Fritz Ullmann in 1901, the Ullmann reaction has evolved from a process requiring harsh conditions—often stoichiometric copper at high temperatures—to a versatile and widely applicable synthetic tool.[4][5] The advent of modern catalytic systems, particularly those employing soluble copper(I) salts in conjunction with accelerating ligands, has significantly expanded the substrate scope and improved reaction efficiency, allowing for milder conditions.[6][7]
The synthesis of this compound serves as an excellent case study for the modern Ullmann diaryl ether synthesis. This reaction couples an electron-deficient aryl halide (4-chlorobenzonitrile or 4-bromobenzonitrile) with an electron-rich phenol (4-methoxyphenol). The nitrile group on the aryl halide enhances its reactivity, while the methoxy group on the phenol increases its nucleophilicity, facilitating the desired C-O bond formation.
While palladium-catalyzed Buchwald-Hartwig amination and etherification reactions have emerged as powerful alternatives, copper-catalyzed Ullmann-type couplings offer distinct advantages, including lower catalyst cost and often complementary reactivity profiles.[8][9]
Reaction Mechanism and Rationale
The precise mechanism of the Ullmann condensation has been the subject of extensive study and can be influenced by the specific reactants, ligands, and conditions employed.[10] However, a generally accepted catalytic cycle for a Cu(I)-catalyzed diaryl ether synthesis is illustrated below.
2.1. Catalytic Cycle
The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle, although other pathways have been proposed.[2]
-
Formation of the Copper(I) Phenoxide: The reaction initiates with the deprotonation of the phenol by a base to form the corresponding phenoxide. This phenoxide then reacts with the Cu(I) catalyst to generate a copper(I) phenoxide intermediate.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide complex. This is often the rate-determining step and results in the formation of a transient, high-valent Cu(III) intermediate. The reactivity of the aryl halide generally follows the trend I > Br > Cl.[11]
-
Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired diaryl ether product and regenerate the active Cu(I) catalyst, thus completing the catalytic cycle.
2.2. The Critical Role of Ligands
While some Ullmann-type reactions can proceed without a ligand, particularly with highly activated substrates, the inclusion of a ligand is crucial for achieving high yields under milder conditions.[6] Ligands serve several key functions:
-
Solubilization: They increase the solubility of the copper catalyst in the reaction medium.
-
Stabilization: Ligands stabilize the active Cu(I) species, preventing disproportionation or precipitation.
-
Modulation of Reactivity: They modulate the electronic properties and steric environment of the copper center, facilitating both the oxidative addition and reductive elimination steps.
A variety of ligands have been shown to be effective, with N,N- and N,O-bidentate ligands being particularly prominent.[12] For the synthesis of diaryl ethers, simple and inexpensive ligands like N,N-dimethylglycine have proven to be highly effective.[13]
Experimental Protocol: Synthesis of this compound
This protocol provides a robust and reproducible method for the gram-scale synthesis of the target compound.
3.1. Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 4-Chlorobenzonitrile | ≥98% | Standard Supplier | |
| 4-Methoxyphenol | ≥99% | Standard Supplier | |
| Copper(I) Iodide (CuI) | 98% | Standard Supplier | |
| N,N-Dimethylglycine | ≥98% | Standard Supplier | Ligand |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Standard Supplier | Base |
| Toluene | Anhydrous | Standard Supplier | Solvent |
| Ethyl Acetate | Reagent Grade | Standard Supplier | For extraction/chromatography |
| Hexanes | Reagent Grade | Standard Supplier | For extraction/chromatography |
| Saturated NaCl solution | Lab Prepared | Aqueous wash | |
| Anhydrous MgSO₄ or Na₂SO₄ | Standard Supplier | Drying agent |
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware for workup and purification.
-
Rotary evaporator.
-
Silica gel for column chromatography.
-
Analytical instruments: NMR, GC-MS, or LC-MS for product characterization and purity assessment.
3.2. Safety Precautions
-
Always work in a well-ventilated fume hood. [14]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Aryl halides and organic solvents are flammable and may be toxic. Avoid inhalation and skin contact.
-
Copper salts can be harmful if ingested. Handle with care.
-
The reaction is performed under an inert atmosphere to prevent oxidation of the catalyst.
3.3. Step-by-Step Procedure
-
Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-chlorobenzonitrile (5.50 g, 40.0 mmol, 1.0 equiv), 4-methoxyphenol (5.46 g, 44.0 mmol, 1.1 equiv), copper(I) iodide (0.38 g, 2.0 mmol, 0.05 equiv), N,N-dimethylglycine (0.41 g, 4.0 mmol, 0.10 equiv), and anhydrous potassium carbonate (8.29 g, 60.0 mmol, 1.5 equiv).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Under a positive flow of nitrogen, add 80 mL of anhydrous toluene via cannula or syringe.
-
Reaction: With vigorous stirring, heat the reaction mixture to reflux (approximately 110 °C) using a heating mantle. Maintain the reflux for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by analyzing small aliquots via Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the mixture with 100 mL of ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with a saturated sodium chloride solution (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a solid.
3.4. Characterization Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.60 (d, 2H), 7.05 (d, 2H), 6.98 (d, 2H), 6.92 (d, 2H), 3.84 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 162.2, 157.8, 148.9, 133.9, 122.3, 118.9, 117.4, 115.3, 106.8, 55.7 |
| Mass Spec (EI) | m/z: 225 [M]⁺ |
| Melting Point | Approx. 71-73 °C[15] |
Optimization and Troubleshooting
The success of the Ullmann condensation is highly dependent on several factors. The following table provides guidance on optimizing the reaction and troubleshooting common issues.
| Parameter | Rationale and Optimization Notes | Common Issues & Solutions |
| Aryl Halide | Reactivity order is I > Br > Cl. Aryl chlorides are less expensive but may require higher temperatures or more active catalyst systems. Electron-withdrawing groups on the aryl halide generally accelerate the reaction.[2] | Low Conversion: Consider using the corresponding aryl bromide or iodide. Increase catalyst/ligand loading or reaction temperature. |
| Base | A weak inorganic base like K₂CO₃ or Cs₂CO₃ is typically sufficient to deprotonate the phenol. Stronger bases are generally not required and may cause side reactions. | Side Reactions: Ensure the base is anhydrous. If decomposition is observed, a milder base like K₃PO₄ may be beneficial. |
| Solvent | High-boiling polar aprotic solvents like DMF, NMP, or toluene are commonly used.[1] Toluene is often a good choice for its balance of boiling point and ease of removal. | Poor Solubility: If reactants are not fully soluble, consider a more polar solvent like DMF. Ensure the solvent is anhydrous. |
| Catalyst/Ligand | Cu(I) salts (CuI, CuBr, CuCl) are standard. Catalyst loading of 1-10 mol% is typical. The ligand is crucial for efficiency; N,N-dimethylglycine is a cost-effective choice.[13] | No Reaction: Verify the quality of the Cu(I) salt (it should be off-white; green/blue indicates oxidation). Ensure an inert atmosphere is maintained. |
| Temperature | Reactions are typically run at elevated temperatures (80-140 °C) to drive the reaction to completion.[1] | Slow Reaction: Increase the temperature, but be mindful of potential thermal decomposition of reactants or products. |
Conclusion
The Ullmann condensation remains a powerful and economically viable method for the synthesis of diaryl ethers. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to a meticulous experimental protocol, researchers can reliably synthesize this compound and other valuable diaryl ether compounds. This application note provides the foundational knowledge and practical guidance necessary for the successful implementation of this important transformation in a research and development setting.
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Application Note: A Robust Protocol for the Synthesis of 4-(4-Methoxyphenoxy)benzonitrile via Nucleophilic Aromatic Substitution
Abstract
This application note provides a detailed and reliable experimental protocol for the synthesis of 4-(4-methoxyphenoxy)benzonitrile, a versatile intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The described method is based on a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure reproducible and high-yield synthesis.
Introduction
This compound is a key building block in medicinal chemistry and materials science. Its diaryl ether linkage is a common motif in biologically active molecules, and the nitrile functionality serves as a versatile handle for further chemical transformations. The synthesis of such diaryl ethers is of significant interest, with nucleophilic aromatic substitution (SNAr) being a prominent and efficient method.[2]
The SNAr mechanism relies on the presence of an electron-withdrawing group on the aromatic ring, which activates it towards nucleophilic attack.[2][3] In the case of this compound synthesis, the nitrile group (-CN) on the 4-fluorobenzonitrile substrate serves as a potent electron-withdrawing group, facilitating the displacement of the fluoride leaving group by the nucleophilic 4-methoxyphenoxide.
This protocol details a straightforward and scalable procedure for the synthesis of this compound, emphasizing safety, efficiency, and product purity.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis proceeds via a two-step addition-elimination mechanism characteristic of SNAr reactions.[3]
-
Nucleophilic Attack: The reaction is initiated by the deprotonation of 4-methoxyphenol by a base (e.g., potassium carbonate) to form the more potent nucleophile, 4-methoxyphenoxide. This phenoxide then attacks the carbon atom bearing the fluorine atom on the 4-fluorobenzonitrile ring. This step is typically the rate-determining step and results in the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The negative charge of this complex is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing cyano group.[2][3]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, a good leaving group, to yield the final product, this compound.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity | Supplier |
| 4-Fluorobenzonitrile | C₇H₄FN | 121.11 | 1194-02-1 | ≥99% | Sigma-Aldrich |
| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | 150-76-5 | ≥99% | Alfa Aesar |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 584-08-7 | ≥99% | Fisher Scientific |
| Dimethylformamide (DMF, anhydrous) | C₃H₇NO | 73.09 | 68-12-2 | ≥99.8% | Acros Organics |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade | VWR |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | - | - |
| Brine (saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | ≥99.5% | Sigma-Aldrich |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Nitrogen inlet
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions
-
4-Fluorobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled.[4] Causes skin and serious eye irritation.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] Handle in a well-ventilated fume hood.[5][6]
-
4-Methoxyphenol: May cause an allergic skin reaction. Handle with gloves.
-
Dimethylformamide (DMF): A skin and eye irritant. May be harmful if absorbed through the skin. Use in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.[4][7]
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-methoxyphenol (6.21 g, 50 mmol, 1.0 equiv.).
-
Add anhydrous potassium carbonate (10.36 g, 75 mmol, 1.5 equiv.).
-
Add anhydrous dimethylformamide (DMF) (100 mL).
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 15 minutes under a nitrogen atmosphere to ensure the formation of the potassium salt of 4-methoxyphenol.
-
Add 4-fluorobenzonitrile (6.06 g, 50 mmol, 1.0 equiv.) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 300 mL of cold deionized water. This will cause the crude product to precipitate.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL) in a separatory funnel.
-
Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Visualization of the Experimental Workflow
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. echemi.com [echemi.com]
- 5. aksci.com [aksci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.cn]
Application Notes and Protocols for the Use of Benzonitrile Derivatives in the Synthesis of High-Performance Poly(arylene ether nitrile) Polymers
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Disclaimer: Based on a comprehensive review of the scientific literature, 4-(4-Methoxyphenoxy)benzonitrile is not a standard monomer used in polymer synthesis. Its monofunctional nature, possessing a single nitrile group and lacking a second reactive site for chain propagation, makes it unsuitable for direct polymerization into high molecular weight polymers. However, the broader class of benzonitrile derivatives, particularly difunctional benzonitriles, are valuable monomers in the synthesis of high-performance polymers known as poly(arylene ether nitriles).
This guide will provide detailed application notes and protocols for the synthesis of poly(arylene ether nitrile) copolymers, using difunctional benzonitriles as a representative example. This will illustrate the principles and techniques applicable to the incorporation of the benzonitrile moiety into a polymer backbone. We will also theorize on the potential role of monofunctional compounds like this compound as end-capping agents in these polymerization reactions.
Introduction to Poly(arylene ether nitrile)s
Poly(arylene ether nitrile)s (PAENs) are a class of high-performance engineering thermoplastics characterized by their excellent thermal stability, chemical resistance, and mechanical properties.[1] The presence of ether linkages in the polymer backbone provides a degree of flexibility, while the aromatic rings and nitrile groups contribute to rigidity and strong intermolecular interactions. These properties make PAENs suitable for applications in demanding environments, such as the aerospace, automotive, and electronics industries.[1]
The synthesis of PAENs is typically achieved through nucleophilic aromatic substitution (SNAr) polycondensation.[1] This method involves the reaction of a bisphenol with an activated aromatic dihalide or dinitro compound in a polar aprotic solvent in the presence of a weak base. Difunctional benzonitrile monomers, such as 2,6-difluorobenzonitrile, can be incorporated into the polymer chain via this mechanism.[1]
The Chemistry of Benzonitrile Derivatives in Polymerization
Benzonitrile and its derivatives are organic compounds containing a cyano (-C≡N) group attached to a benzene ring.[2] The nitrile group is strongly electron-withdrawing, which can activate the aromatic ring towards nucleophilic substitution, especially when positioned ortho or para to a good leaving group like a halogen.[2] This property is harnessed in the synthesis of PAENs.
While difunctional benzonitriles can act as monomers, a monofunctional benzonitrile derivative like this compound lacks a second reactive group to participate in chain extension. However, such molecules can be employed as end-capping agents . In this role, they are introduced in small quantities during polymerization to react with the growing polymer chain ends, thereby controlling the final molecular weight and stabilizing the polymer.
Synthesis of a Poly(arylene ether nitrile) Copolymer: A Representative Protocol
This protocol details the synthesis of a copolymer of polyphenylene sulfone and polyarylene ether nitrile, adapted from the procedure described by Agafonova et al.[1] This serves as an illustrative example of the use of a difunctional benzonitrile monomer in a step-growth polymerization.
Reaction Mechanism
The polymerization proceeds via a nucleophilic aromatic substitution mechanism. The bisphenolate, generated in situ from the reaction of 4,4′-dihydroxybiphenyl with potassium carbonate, acts as a nucleophile. It attacks the electron-deficient carbon atoms attached to the fluorine on 2,6-difluorobenzonitrile and the chlorine on 4,4′-dichlorodiphenyl sulfone, displacing the halide leaving groups and forming ether linkages.
Materials and Equipment
| Reagents | Equipment |
| 2,6-difluorobenzonitrile (DFBN) | 500 mL three-necked flask |
| 4,4′-dihydroxybiphenyl (DHBP) | Mechanical stirrer |
| 4,4′-dichlorodiphenyl sulfone (DCDPS) | Dean-Stark trap and condenser |
| Anhydrous potassium carbonate (K₂CO₃) | Nitrogen inlet and outlet |
| N,N-dimethylacetamide (DMAc) | Heating mantle with temperature controller |
| Oxalic acid | Buchner funnel and filter flask |
| Distilled water | Vacuum oven |
Experimental Workflow
Caption: Experimental workflow for the synthesis of a PAEN copolymer.
Step-by-Step Protocol
-
Reactor Setup: A 500 mL three-necked flask is equipped with a mechanical stirrer, a nitrogen inlet and outlet, and a Dean-Stark trap connected to a condenser.
-
Charging Reactants: The flask is charged with 4,4′-dihydroxybiphenyl (DHBP; 29.79 g, 0.16 mol), 2,6-difluorobenzonitrile (DFBN; 5.56 g, 0.04 mol), 4,4′-dichlorodiphenyl sulfone (DCDPS; 36.01 g, 0.1256 mol), and anhydrous potassium carbonate (K₂CO₃; 33.1 g, 0.24 mol).[1]
-
Solvent Addition: N,N-dimethylacetamide (DMAc; 450 mL) is added as the reaction solvent.[1]
-
Inert Atmosphere: The reaction mixture is purged with dry nitrogen for 30 minutes to remove any oxygen. A continuous gentle flow of nitrogen is maintained throughout the reaction.
-
Azeotropic Water Removal: The reaction mixture is gradually heated to 165°C and maintained at this temperature for 4 hours to remove water azeotropically with DMAc, which is collected in the Dean-Stark trap.[1] This step is crucial for driving the reaction to completion.
-
Polymerization: After the removal of water, the reaction is allowed to proceed at 165°C for 6 hours with continuous stirring.[1] The viscosity of the solution will increase as the polymer chains grow.
-
Isolation and Purification:
-
The reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration.
-
The viscous polymer solution is slowly poured into vigorously stirred water to precipitate the polymer.
-
The precipitation medium is acidified with oxalic acid.[1]
-
The precipitated polymer is collected by filtration.
-
The polymer is then washed thoroughly with hot distilled water (at least 10 times) to remove any remaining salts and solvent.[1]
-
-
Drying: The purified polymer is dried in a vacuum oven at 160°C for 12 hours to a constant weight.[1]
Quantitative Data
The following table summarizes the molar ratios of the monomers used in the synthesis. By varying these ratios, the properties of the resulting copolymer can be tuned.
| Monomer | Molar Amount (mol) | Mole Fraction (%) |
| 2,6-difluorobenzonitrile (DFBN) | 0.04 | 20 |
| 4,4′-dichlorodiphenyl sulfone (DCDPS) | 0.1256 | 62.8 |
| 4,4′-dihydroxybiphenyl (DHBP) | 0.16 | 100 (based on total dihalide) |
Characterization of the Synthesized Polymer
The structure and properties of the synthesized PAEN copolymer can be characterized using various analytical techniques:
-
Infrared (IR) Spectroscopy: To confirm the formation of ether linkages and the presence of nitrile groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if any. For the described copolymer, the Tg is expected to be largely independent of the copolymer composition.[1]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
Potential Application of this compound as an End-Capping Agent
As previously mentioned, monofunctional molecules are often used to control the molecular weight of polymers in step-growth polymerization. This compound, lacking a leaving group for nucleophilic substitution, would not be a suitable end-capping agent in the SNAr polymerization described.
However, if one of the aromatic rings in this compound were activated with a leaving group (e.g., fluorine or chlorine), the resulting molecule could theoretically act as an end-capping agent. For instance, a hypothetical molecule like 4-(4-methoxyphenoxy)-2-fluorobenzonitrile could react with a growing polymer chain terminated with a phenoxide group, thus terminating the chain growth. The amount of the end-capping agent added would be inversely proportional to the desired final molecular weight of the polymer.
Conclusion
While this compound is not a monomer for polymerization, the benzonitrile moiety is a valuable functional group in the synthesis of high-performance poly(arylene ether nitrile)s when incorporated into a difunctional monomer. The nucleophilic aromatic substitution polycondensation of difunctional benzonitriles with bisphenols provides a versatile route to a range of PAENs with tunable properties. Understanding the principles of this polymerization chemistry allows researchers to design and synthesize novel polymers with tailored thermal, mechanical, and chemical resistance for advanced applications.
References
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Ningbo Inno Pharmchem Co., Ltd. The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. [Link]
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Yi, J., & Yuan, X. (2021). The Effect of Bisphenol A Polyether Polyols on the Synthesis of Hydrophilic Epoxy Resins. American Journal of Biochemistry and Biotechnology, 17(3), 302-311. [Link]
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ResearchGate. Synthesis of 4‐methoxybenzonitrile on 10 mmol scale. [Link]
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PrepChem.com. Synthesis of 4-(4-(Methylsulfonyl)phenoxy)benzonitrile. [Link]
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ResearchGate. Technological conditions for synthesis of poly(aryl ether ketone) containing bisphenol A. [Link]
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Wikipedia. Benzonitrile. [Link]
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ACS Publications. Epicyanohydrin: Polymerization by Monomer Activation Gives Access to Nitrile-, Amino-, and Carboxyl-Functional Poly(ethylene glycol). [Link]
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Agafonova, Y. A., et al. (2022). Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. Polymers, 14(15), 3043. [Link]
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Science Publications. The Effect of Bisphenol A Polyether Polyols on the Synthesis of Hydrophilic Epoxy Resins. [Link]
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MedCrave online. Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. [Link]
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International Journal of Current Research. Synthesis, characterization of poly (4- benzyloxyphenylmethacrylate) and its copolymer with acrylonitrile and determination of monomer reactivity ratios. [Link]
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PubChem. 4-(4-Methoxyphenoxy)benzaldehyde. [Link]
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Application Notes and Protocols for 4-(4-Methoxyphenoxy)benzonitrile in High-Performance Phthalonitrile Resins
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the use of 4-(4-methoxyphenoxy)benzonitrile as a monomer for the formulation of high-performance phthalonitrile resins. Phthalonitrile polymers are a class of thermosetting resins renowned for their exceptional thermal and oxidative stability, inherent flame retardancy, and superb mechanical properties at elevated temperatures, making them ideal for demanding applications in the aerospace, defense, and electronics industries.[1] This guide details the synthesis of the monomer, its formulation with a suitable curing agent, a comprehensive multi-stage curing protocol, and the characterization of the resulting thermoset polymer. The underlying chemical principles and the rationale behind the experimental procedures are elucidated to provide a deep, actionable understanding of the material system.
Introduction to this compound-Based Resins
Phthalonitrile resins represent the pinnacle of high-temperature thermosetting polymers. Their polymerization proceeds through an addition reaction, which advantageously produces no volatile byproducts, leading to the formation of void-free, highly cross-linked networks.[2] The core of their remarkable stability lies in the formation of exceptionally robust heterocyclic structures, primarily triazine and phthalocyanine rings, during the curing process.[2]
The monomer, this compound, offers a unique combination of a flexible ether linkage and a reactive nitrile group. The ether linkage enhances the processability of the uncured resin by lowering the melting point and viscosity compared to more rigid phthalonitrile monomers.[3] The terminal methoxy group can also influence the electronic properties and reactivity of the molecule. This application note will guide the user through the necessary steps to harness the potential of this monomer in creating advanced, high-performance materials.
Monomer Synthesis: this compound
The synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction. This well-established reaction involves the displacement of a nitro group from 4-nitrophthalonitrile by the phenoxide ion of 4-methoxyphenol. The reaction is typically facilitated by a weak base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4]
Experimental Protocol: Monomer Synthesis
Materials and Reagents:
| Reagent/Material | Grade | Recommended Supplier |
| 4-Nitrophthalonitrile | 99% | Sigma-Aldrich |
| 4-Methoxyphenol | 99% | Acros Organics |
| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Methanol | ACS Grade | VWR |
| Deionized Water | - | In-house |
| Dichloromethane (DCM) | ACS Grade | VWR |
| n-Hexane | ACS Grade | VWR |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet, dissolve 4-nitrophthalonitrile (1.0 eq) and 4-methoxyphenol (1.0 eq) in anhydrous DMF.
-
Base Addition: To the stirred solution, add anhydrous potassium carbonate (1.5 eq). The K₂CO₃ acts as a base to deprotonate the 4-methoxyphenol, forming the nucleophilic phenoxide.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere. Maintain this temperature for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]
-
Product Precipitation: Upon completion, cool the reaction mixture to room temperature. Precipitate the crude product by slowly pouring the mixture into a vigorously stirred 1:1 (v/v) solution of methanol and deionized water.
-
Purification:
-
Filter the precipitate using a Büchner funnel and wash thoroughly with deionized water to remove inorganic salts, followed by a wash with cold methanol.
-
Dry the crude product in a vacuum oven at 60 °C.
-
For higher purity, the product can be recrystallized from ethanol or a mixture of dichloromethane and hexane.
-
Characterization of this compound
The identity and purity of the synthesized monomer should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
FTIR Spectroscopy: To identify characteristic functional groups, particularly the nitrile (-C≡N) stretch at approximately 2230 cm⁻¹.
-
Melting Point Analysis: To assess purity.
-
Mass Spectrometry: To confirm the molecular weight.
Formulation and Curing of the Phthalonitrile Resin
The polymerization of phthalonitrile monomers is a thermally driven process that is often sluggish. To achieve a practical curing schedule and lower the required temperatures, a curing agent is typically employed. Aromatic amines are a widely used class of initiators for phthalonitrile resins.[6] For this system, 1,3-bis(3-aminophenoxy)benzene (m-APB) is a recommended curing agent due to its excellent thermal stability and its ability to effectively initiate the polymerization of the nitrile groups.
Experimental Protocol: Resin Formulation and Curing
Materials:
| Component | Function | Recommended Loading |
| This compound | Monomer | 95-97 wt% |
| 1,3-Bis(3-aminophenoxy)benzene (m-APB) | Curing Agent | 3-5 wt% |
Procedure:
-
Homogenization: Thoroughly mix the this compound monomer and the m-APB curing agent in their solid forms using a mortar and pestle or a ball mill to ensure a homogeneous powder.
-
Degassing: Place the powdered mixture into a suitable mold. Heat the mold in a vacuum oven to a temperature approximately 20-30 °C above the melting point of the monomer. This will create a molten resin. Hold at this temperature under vacuum for at least one hour to remove any entrapped air or residual volatiles. This step is critical to prevent void formation in the final cured polymer.
-
Curing Cycle: Transfer the degassed, molten resin to a high-temperature oven or a hot press with a nitrogen atmosphere. The following multi-step curing cycle is recommended to ensure complete polymerization and to develop optimal properties:[5]
-
Step 1: Heat to 250 °C and hold for 4 hours.
-
Step 2: Ramp the temperature to 280 °C and hold for 8 hours.
-
Step 3: Ramp the temperature to 315 °C and hold for 8 hours.
-
-
Post-Curing (Optional but Recommended): For applications requiring the highest thermal and mechanical performance, a post-curing step under an inert atmosphere is advised:
-
Step 4: Heat to 350 °C and hold for 4 hours.
-
Step 5: Heat to 375 °C and hold for 8 hours.
-
-
Cooling: After the final curing step, allow the polymer to cool slowly to room temperature (e.g., at a rate of 1-2 °C/min) to minimize the buildup of internal thermal stresses.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of the this compound monomer and its subsequent formulation and curing into a high-performance thermoset.
Polymerization Mechanism
The curing of phthalonitrile resins in the presence of an aromatic amine is a complex process that leads to a highly cross-linked, thermally stable network. The primary reaction pathways involve the formation of several key structural motifs from the nitrile functional groups.[2][7]
-
Initiation: The aromatic amine (m-APB) initiates the polymerization by attacking a nitrile group, leading to the formation of an amidine intermediate.[7]
-
Propagation and Cross-linking: These reactive intermediates can then react with other nitrile groups on adjacent monomers. This propagation leads to the formation of several key heterocyclic structures:
-
Triazine Rings: A cyclic trimerization of nitrile groups forms highly stable, six-membered triazine rings, which are a major contributor to the thermoset's thermal stability.[2]
-
Phthalocyanine Rings: In the presence of trace metal ions (which can be introduced as impurities), four phthalonitrile units can cyclize to form a phthalocyanine macrocycle.
-
Isoindoline Structures: Intramolecular cyclization of amidine intermediates can also lead to the formation of isoindoline structures.[7]
-
The combination of these rigid, aromatic, and heterocyclic structures results in a densely cross-linked, amorphous polymer network with exceptional stability.
Visualization of the Polymerization Pathway
Caption: Simplified schematic of the polymerization pathway for this compound, initiated by an aromatic amine.
Characterization of the Cured Thermoset
The performance of the cured phthalonitrile polymer should be evaluated using a suite of standard thermal and mechanical analysis techniques.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the cured polymer. The absence of a distinct Tg up to the decomposition temperature is characteristic of highly cross-linked phthalonitrile resins.[8]
-
Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal and thermo-oxidative stability of the polymer. Key metrics include the temperature at which 5% weight loss occurs (Td5) and the char yield at high temperatures (e.g., 800 °C or 1000 °C).[9] The analysis should be conducted in both an inert atmosphere (e.g., nitrogen) and in air.
-
Dynamic Mechanical Analysis (DMA): DMA provides information on the viscoelastic properties of the material, including the storage modulus (a measure of stiffness) and the tan δ peak, which can also be used to identify the Tg.[8]
Representative Performance Data for Aromatic Ether-Linked Phthalonitrile Resins
While specific quantitative data for polymers derived from this compound is not extensively available in the peer-reviewed literature, the following table presents typical performance values for analogous aromatic ether-linked phthalonitrile resin systems. The performance of the resin described in this note is expected to be within a similar range.
| Thermal Property | Representative Value | Test Method | Reference |
| Glass Transition Temp. (Tg) | > 400 °C (often not observed before decomposition) | DMA | [1][10] |
| 5% Weight Loss Temp. (Td5) | > 510 °C (in N₂) | TGA | [1] |
| 5% Weight Loss Temp. (Td5) | > 500 °C (in Air) | TGA | [1] |
| Char Yield at 800 °C | ~70% (in N₂) | TGA | [1] |
| Mechanical Property | Representative Value | Test Method | Reference |
| Storage Modulus (at 50°C) | > 3000 MPa | DMA | [10] |
Safety and Handling
-
Monomers and Reagents: 4-Nitrophthalonitrile and 4-methoxyphenol should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Solvents: DMF is a reproductive hazard and should be handled with extreme care. Avoid inhalation and skin contact.
-
Curing Process: The high temperatures involved in the curing process necessitate the use of a high-temperature oven or press with proper safety interlocks. The process should be conducted in an inert atmosphere to prevent oxidative degradation.
-
Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable monomer for the formulation of high-performance phthalonitrile resins. Its synthesis is straightforward, and it can be effectively cured using an aromatic amine to yield a thermoset with exceptional thermal stability and mechanical properties. The protocols and insights provided in this application note offer a solid foundation for researchers and scientists to explore the potential of this material in advanced applications. The resulting polymers are prime candidates for use as matrices in fiber-reinforced composites, high-temperature adhesives, and encapsulants for electronic components operating in harsh environments.
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Thermal and mechanical properties of several phthalonitrile resin system. (n.d.). Zenodo. [Link]
-
Synthesis and characterization of phthalonitrile resins from ortho-linked aromatic and heterocyclic monomers. (2013). Request PDF. [Link]
-
Yu, L., Zhou, X., Yin, Y., & Peng, T. (2010). 4,5-Bis(4-methoxyphenoxy)phthalonitrile. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 10), o2527. [Link]
-
Cheng, K., Lv, J., Ma, J., Hu, J., Chen, C., Zeng, K., & Yang, G. (2017). The curing behavior and properties of phthalonitrile resins using ionic liquids as a new class of curing agents. eXPRESS Polymer Letters, 11(11), 924-934. [Link]
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Erzunov, D. A., Rassolova, A. A., Abramov, I. G., & Vashurin, A. S. (2023). Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile. IUCrData, 8(2). [Link]
-
General pathway of 5-nitro-4-(4-methoxyphenoxy)phthalonitrile synthesis. (n.d.). ResearchGate. [Link]
-
Yang, S., Lin, Y., Liu, T., Zhang, S., Chen, Y., & Wang, T. (2022). Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene. Polymers, 14(23), 5227. [Link]
-
Properties of phthalonitrile monomer blends and thermosetting phthalonitrile copolymers. (2009). Request PDF. [Link]
-
4-(2-Methoxy-4-(prop-1-enyl)phenoxy)phthalonitrile; synthesis, characterization, Hirshfeld surface analysis and chemical activity studies. (2019). Request PDF. [Link]
-
4-(2-Methoxyphenoxy)phthalonitrile. (n.d.). ResearchGate. [Link]
-
Phthalonitrile monomers containing imide and/or phenoxy linkages, and polymers thereof. (n.d.). Semantic Scholar. [Link]
-
Jia, Y., Deng, J., Bai, X., Wang, M., Li, M., Wei, F., & Zhang, Q. (2022). Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation. Polymers, 14(1), 219. [Link]
-
PHTHALONITRILE MODIFIED MULTI-HYDROXYL PHENOLIC: SYNTHESIS, CURING AND PROPERTIES. (n.d.). Zenodo. [Link]
-
Zhang, Y., Zhang, Y., & Liu, Y. (2020). A theoretical insight into the curing mechanism of phthalonitrile resins promoted by aromatic amines. Physical Chemistry Chemical Physics, 22(18), 10078-10085. [Link]
-
Erzunov, D. A., Rassolova, A. A., Abramov, I. G., & Vashurin, A. S. (2025). Crystal Structure of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile. Molbank, 2025(1), M1845. [Link]
-
Curing kinetics and thermal properties of imide containing phthalonitrile resin using aromatic amines. (2021). Request PDF. [Link]
-
Chen, X., Shan, S., Liu, J., Qu, X., & Zhang, Q. (2018). Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers. RSC Advances, 8(32), 17859-17867. [Link]
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- 4. journals.iucr.org [journals.iucr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A theoretical insight into the curing mechanism of phthalonitrile resins promoted by aromatic amines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. expresspolymlett.com [expresspolymlett.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(4-Methoxyphenoxy)benzonitrile in Advanced Materials Science
Prepared by: Gemini, Senior Application Scientist
Foreword: The Architectural Versatility of a Diarylether Nitrile
4-(4-Methoxyphenoxy)benzonitrile is a molecule of significant interest in materials science, embodying a unique combination of structural features that render it a highly versatile building block for a new generation of advanced materials. Its architecture, comprising two aromatic rings linked by a flexible ether bond, provides a balance of rigidity and processability. The terminal nitrile (-C≡N) group is a potent functional handle, imparting a strong dipole moment and offering a reactive site for polymerization, making this compound a prime candidate for applications ranging from high-performance thermoplastics to advanced liquid crystals. This document serves as a comprehensive guide for researchers, outlining the scientific rationale and detailed experimental protocols for leveraging the properties of this compound in materials innovation.
Section 1: High-Performance Engineering Thermoplastics – The Poly(arylene ether nitrile) Paradigm
The diarylether nitrile moiety is a cornerstone for a class of amorphous high-performance polymers known as Poly(arylene ether nitrile)s (PAENs). These materials are sought after for their exceptional thermal stability, robust mechanical properties, and excellent chemical resistance, positioning them as viable alternatives to traditional materials in demanding aerospace, automotive, and electronics applications.[1]
Scientific Rationale: Structure-Property Causality
The desirable properties of PAENs derived from monomers like this compound are a direct consequence of their molecular structure:
-
Thermal and Oxidative Stability: The aromatic backbone, rich in strong carbon-carbon and carbon-hydrogen bonds, provides inherent thermal stability. Phthalonitrile-based polymers, which are structurally related, are noted for their high thermal and oxidative stability, a property that extends to benzonitrile-based polymers.[2][3]
-
Mechanical Strength: The rigid aromatic units contribute to a high tensile strength and modulus, essential for structural applications.
-
Processability: The ether linkages introduce rotational freedom into the polymer backbone. This increased flexibility disrupts chain packing, leading to an amorphous morphology and improved solubility in organic solvents, which is crucial for processing.[4]
-
Chemical Resistance: The stable ether and aromatic groups provide resistance to a wide range of chemicals.
Anticipated Properties of Polymers Incorporating the this compound Moiety
| Property | Expected Value Range | Significance |
| Glass Transition Temp. (Tg) | 190 - 230 °C | Defines the upper service temperature for the material. |
| Tensile Strength | 80 - 110 MPa | Indicates the material's ability to withstand tensile stress. |
| Tensile Modulus | 2.5 - 3.5 GPa | Measures the material's stiffness. |
| Decomposition Temp. (Td, 5% wt. loss) | > 450 °C (in N2) | Demonstrates high thermal stability. |
| Solubility | Soluble in NMP, DMAc, Chloroform | Facilitates solution-based processing like casting and spinning. |
Protocol: Synthesis of a Poly(arylene ether nitrile) via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of a high molecular weight PAEN copolymer using 2,6-difluorobenzonitrile and 4,4'-dihydroxybiphenyl. This method, known as nucleophilic polycondensation, is a standard industrial process for this class of polymers.[5]
Objective: To synthesize a PAEN copolymer with a controlled molecular architecture.
Materials:
-
2,6-Difluorobenzonitrile (DFBN)
-
4,4'-Dihydroxybiphenyl (DHBP)
-
Anhydrous Potassium Carbonate (K2CO3), finely ground and dried
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Deionized Water
-
Argon or Nitrogen gas supply
Procedure:
-
Reactor Setup: Equip a three-necked flask with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen/argon inlet.
-
Reagent Charging: To the flask, add 4,4'-dihydroxybiphenyl (0.16 mol), 2,6-difluorobenzonitrile (0.16 mol), and finely ground, anhydrous potassium carbonate (0.24 mol).
-
Solvent Addition: Add N,N-dimethylacetamide (450 mL) and toluene (150 mL) to the flask. Toluene acts as an azeotropic agent to remove water.
-
Azeotropic Dehydration: Heat the reaction mixture to 140-150°C with vigorous stirring under a slow flow of nitrogen. Water generated from the reaction between the diol and carbonate, as well as any residual water, will be removed as a toluene-water azeotrope. Continue this process for 2-4 hours, or until no more water is collected in the Dean-Stark trap.
-
Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap and increase the reaction temperature to 165°C. Allow the polymerization to proceed at this temperature for 6-8 hours. The viscosity of the solution will increase significantly as the polymer chains grow.
-
Precipitation and Purification: Cool the viscous polymer solution to room temperature and dilute with additional DMAc if necessary. Slowly pour the solution into a large excess of methanol or deionized water with vigorous stirring to precipitate the polymer.
-
Washing: Filter the fibrous polymer precipitate and wash it thoroughly with hot water and then methanol to remove any residual salts and solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 120°C for 24 hours.
Polymerization Workflow Diagram
Caption: Nucleophilic Aromatic Substitution Polymerization Workflow.
Section 2: Advanced Formulations for Liquid Crystals
The inherent rigidity, linearity, and strong dipole moment of the benzonitrile moiety make it a classic component in molecules designed for liquid crystal (LC) applications. This compound, with its elongated, somewhat rigid structure, is an excellent candidate for use as a mesogen in nematic LC mixtures.
Scientific Rationale: The Role of Molecular Structure in Mesophase Behavior
-
Anisotropic Shape: The elongated, rod-like shape of the molecule is a prerequisite for the formation of liquid crystalline phases, where molecules exhibit long-range orientational order.
-
Dipole Moment: The terminal nitrile group (-C≡N) possesses a large dipole moment. This feature is critical for modern displays, as it allows the orientation of the liquid crystal molecules to be controlled by an external electric field, thus modulating the passage of light.[6]
-
Polarizability: The two phenyl rings contribute to high molecular polarizability, which influences the refractive indices and birefringence of the material—key parameters in display design.
-
Luminescence: Certain derivatives of benzonitrile containing multiple aromatic rings have been shown to exhibit luminescent properties, opening possibilities for their use in emissive displays or organic light-emitting diodes (OLEDs).[7][8]
Protocol: Incorporation and Characterization in a Nematic LC Host
Objective: To evaluate the effect of this compound on the clearing point and electro-optical properties of a commercial nematic liquid crystal mixture.
Materials:
-
This compound
-
Commercial nematic liquid crystal host (e.g., E7 from Merck)
-
Indium Tin Oxide (ITO) coated glass cells with a polyimide alignment layer
-
Polarizing optical microscope with a hot stage
-
Function generator and voltage amplifier
-
Photodetector and oscilloscope
Procedure:
-
Mixture Preparation: Prepare a series of mixtures by dissolving this compound in the nematic host E7 at various weight percentages (e.g., 1%, 5%, 10% w/w). This is typically done by gently heating the mixture above the clearing point of the host, stirring until a homogenous solution is formed, and then slowly cooling to room temperature.
-
Cell Filling: Fill the ITO test cells with the prepared mixtures via capillary action at a temperature slightly above the clearing point of the mixture.
-
Phase Transition Analysis:
-
Place a filled cell on the hot stage of the polarizing microscope.
-
Observe the sample texture while heating at a controlled rate (e.g., 2°C/min).
-
Record the temperature at which the liquid crystalline texture disappears, transitioning to the isotropic liquid phase. This is the clearing point (Tc). Compare the Tc of the mixtures to that of the pure host.
-
-
Electro-Optical Switching:
-
Place the cell in an optical setup between crossed polarizers.
-
Apply a square-wave voltage (e.g., 1 kHz) across the ITO electrodes.
-
Measure the transmitted light intensity with the photodetector as a function of the applied voltage.
-
Determine the threshold voltage (Vth) required to initiate a change in transmission and the saturation voltage.
-
Measure the response time (rise and fall times) by observing the change in transmission on the oscilloscope when the voltage is switched on and off.
-
Logical Diagram: Electro-Optical Switching
Caption: Principle of Liquid Crystal Switching in an Electric Field.
Section 3: Precursor for High-Temperature Thermosetting Resins
Drawing inspiration from the chemistry of phthalonitriles, which are well-known precursors for ultra-high temperature polymers, the nitrile group in this compound can be utilized in the formation of highly cross-linked, thermally stable networks.[3][9] While a mono-nitrile cannot form a network on its own, it can be used as a reactive diluent or co-monomer with multi-functional nitrile resins to improve processability and tailor final properties.
Scientific Rationale: Nitrile Cyclotrimerization
At elevated temperatures (typically >250°C), often in the presence of a curing agent, nitrile groups can undergo a cyclotrimerization reaction to form a highly stable, symmetrical triazine ring. When multi-functional nitrile compounds are used, this reaction leads to the formation of a rigid, three-dimensional covalent network. This network structure is responsible for the exceptional thermal and mechanical properties of the final thermoset material.
Protocol: Curing of a Bisphenol A-based Dinitrile Resin with this compound as a Reactive Toughening Agent
Objective: To prepare and characterize a thermoset polymer by co-curing a dinitrile resin with this compound to enhance toughness.
Materials:
-
A bisphenol A-based dinitrile resin (e.g., 2,2-bis[4-(3,4-dicyanophenoxy)phenyl]propane)
-
This compound
-
Curing additive (e.g., 4,4'-diaminodiphenyl sulfone, DDS)
-
Mold release agent
-
Steel mold
Procedure:
-
Formulation: In a beaker, melt the dinitrile resin at a temperature of ~200°C. Once molten, add the desired amount of this compound (e.g., 10-20% by weight) and the curing additive (e.g., 2-4% by weight). Stir until a homogenous, clear melt is obtained.
-
Degassing: Place the molten mixture in a vacuum oven at 200°C for 30-60 minutes to remove any entrapped air bubbles.
-
Molding and Curing:
-
Treat the steel mold with a mold release agent.
-
Pour the degassed resin into the preheated mold.
-
Place the mold in a programmable oven or press.
-
Curing Schedule:
-
Heat to 250°C and hold for 2 hours.
-
Ramp to 280°C and hold for 4 hours.
-
Ramp to 320°C and hold for 8 hours for post-curing.
-
-
-
Demolding: Allow the mold to cool slowly to room temperature before demolding the cured polymer plaque.
-
Characterization: The resulting thermoset polymer can be characterized using:
-
Dynamic Mechanical Analysis (DMA): To determine the glass transition temperature (Tg) and storage modulus.
-
Thermogravimetric Analysis (TGA): To evaluate thermal stability.
-
Flexural or Tensile Testing: To measure mechanical properties according to ASTM standards.
-
Curing Reaction Diagram
Caption: Formation of a Cross-linked Network via Nitrile Cyclotrimerization.
References
-
Semantic Scholar. New 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles: synthesis, liquid crystalline behavior and photo physical properties. Available from: [Link]
-
ScienceDirect. New columnar liquid crystal materials based on luminescent 2-methoxy-3-cyanopyridines. Available from: [Link]
-
PubChem - NIH. 4-(4-Methylphenoxy)benzonitrile. Available from: [Link]
-
PMC - NIH. Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile. Available from: [Link]
- Google Patents. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.
-
PubChem - NIH. 4-Methoxybenzonitrile. Available from: [Link]
-
MDPI. Crystal Structure of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile. Available from: [Link]
-
ResearchGate. Physico-chemical Characterization of 4-(4-Pentenyloxy)Benzonitrile. Available from: [Link]
-
MDPI. Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. Available from: [Link]
-
IUCr Journals. Crystal structures of 4-(2/3-methoxyphenoxy)- phthalonitrile. Available from: [Link]
-
ResearchGate. Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Available from: [Link]
-
NIH. Copolymers Derived from Two Active Esters: Synthesis, Characterization, Thermal Properties, and Reactivity in Post-Modification. Available from: [Link]
-
RSC Publishing. Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers [mdpi.com]
- 6. dakenchem.com [dakenchem.com]
- 7. [PDF] New 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles: synthesis, liquid crystalline behavior and photo physical properties | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Analytical Characterization of 4-(4-Methoxyphenoxy)benzonitrile
Abstract
This comprehensive guide provides a detailed framework of analytical methodologies for the structural elucidation and purity assessment of 4-(4-Methoxyphenoxy)benzonitrile. This diaryl ether nitrile is a compound of interest in materials science and pharmaceutical development. Due to the limited availability of specific experimental data for this molecule in publicly accessible literature, this document serves as a predictive and foundational guide. The protocols herein are based on established principles for the characterization of diaryl ethers and benzonitrile derivatives. This application note is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for a multi-faceted analytical approach.
Introduction to this compound
This compound is a diaryl ether, a structural motif prevalent in numerous biologically active compounds and advanced materials.[1] The molecule's architecture, featuring a rigid benzonitrile moiety linked to a methoxy-substituted phenyl group via an ether bridge, suggests its potential utility in the synthesis of high-performance polymers and as a scaffold in medicinal chemistry. The nitrile group can serve as a hydrogen bond acceptor or a reactive handle for further chemical modifications, while the diaryl ether core imparts a specific conformational rigidity and potential for π-stacking interactions.
A thorough analytical characterization is paramount to confirm the identity, purity, and stability of this compound for any research or development application. This guide outlines a suite of analytical techniques that, when used in concert, provide a comprehensive profile of the molecule.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₄H₁₁NO₂ | Based on chemical structure |
| Molecular Weight | 225.24 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white crystalline solid | Typical for aromatic compounds of this size |
| Melting Point | Expected to be a solid at room temperature with a defined melting point | Based on the properties of similar aromatic nitriles and diaryl ethers |
| Solubility | High solubility in polar aprotic solvents (e.g., DMSO, DMF); Moderate to high solubility in polar protic solvents (e.g., ethanol, methanol) and solvents of intermediate polarity (e.g., acetone, ethyl acetate); Low solubility in non-polar aliphatic solvents (e.g., hexane).[2] | The molecule possesses both polar (nitrile, ether) and non-polar (aromatic rings) characteristics. |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation of novel compounds. The following methods provide complementary information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry, providing detailed information about the carbon-hydrogen framework.[3]
Expertise & Experience: For a molecule like this compound, both ¹H and ¹³C NMR are essential. The ¹H NMR will reveal the substitution patterns on the aromatic rings, while the ¹³C NMR will confirm the number of unique carbon environments. 2D NMR techniques such as COSY and HSQC can be used to definitively assign proton and carbon signals. The chemical shifts of protons and carbons adjacent to the ether oxygen are expected to be downfield due to the oxygen's electron-withdrawing effect.[3][4]
Predicted ¹H NMR (in CDCl₃, 400 MHz):
-
Aromatic Protons (δ 6.8 - 7.6 ppm): A complex multiplet pattern is expected. The protons on the methoxy-substituted ring will likely appear more upfield than those on the benzonitrile ring due to the electron-donating effect of the methoxy group.
-
Methoxy Protons (δ ~3.8 ppm): A sharp singlet corresponding to the three protons of the -OCH₃ group.
Predicted ¹³C NMR (in CDCl₃, 100 MHz):
-
Aromatic Carbons (δ 110 - 160 ppm): Multiple signals are expected, with carbons directly attached to the ether oxygen appearing significantly downfield.[3]
-
Nitrile Carbon (δ ~118 ppm): A characteristic signal for the -C≡N carbon.
-
Methoxy Carbon (δ ~55 ppm): A signal for the -OCH₃ carbon.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (COSY, HSQC) to aid in signal assignment.
-
-
Data Processing and Interpretation:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to assign the signals to the specific protons and carbons in the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Expertise & Experience: For this compound, a soft ionization technique like Electrospray Ionization (ESI) is suitable for determining the molecular weight. Electron Ionization (EI) can be used to induce fragmentation, providing structural information. The molecular ion peak is expected to be prominent in aromatic ethers due to the stability of the benzene rings.[5] Key fragmentation pathways would likely involve cleavage of the ether bond.[5][6][7]
Predicted Mass Spectrum (EI):
-
Molecular Ion (M⁺): m/z = 225
-
Key Fragments: Fragments corresponding to the loss of the methoxy group (M-31), the cyano group (M-26), and cleavage at the ether linkage are anticipated.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition (ESI):
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Acquisition (EI):
-
Introduce the sample into the EI source (direct insertion probe for solids or via GC for volatile samples).
-
Acquire the mass spectrum.
-
-
Data Interpretation:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to support the proposed structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expertise & Experience: The FTIR spectrum of this compound will be characterized by several key absorbances. The nitrile group has a very sharp and distinct stretching vibration.[8][9] The C-O stretching of the diaryl ether will also be a prominent feature.[4]
Predicted FTIR Peaks:
-
C≡N Stretch: A sharp, strong absorption around 2220-2240 cm⁻¹.[8]
-
C-O-C Stretch (Aromatic Ether): Strong absorptions in the range of 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Absorptions in the 1400-1600 cm⁻¹ region.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands and assign them to the functional groups in the molecule.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.
Expertise & Experience: The two aromatic rings in this compound constitute a chromophore that will absorb UV radiation. The absorption spectrum of benzene shows three bands, and conjugation or substitution can cause a bathochromic (red) shift of these bands.[10] The presence of the ether linkage and the nitrile and methoxy substituents will influence the exact position and intensity of the absorption maxima (λ_max).
Predicted UV-Vis Spectrum (in Ethanol):
-
λ_max: Expected in the range of 220-280 nm, corresponding to π → π* transitions of the aromatic rings.[11]
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
-
Data Acquisition:
-
Use a matched pair of cuvettes, one for the sample and one for the solvent blank.
-
Scan the absorbance from approximately 200 to 400 nm.
-
-
Data Interpretation:
-
Determine the λ_max and molar absorptivity (ε) if the concentration is known. This data can be used for quantitative analysis.
-
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of a compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.
Expertise & Experience: A reversed-phase HPLC method is well-suited for a molecule with the polarity of this compound.[12] A C18 column would be appropriate, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. A gradient elution may be necessary to ensure good separation from any impurities. Detection can be achieved using a UV detector set at one of the λ_max values determined by UV-Vis spectroscopy.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm (or a determined λ_max)
-
Gradient: Start with a higher percentage of water and gradually increase the percentage of acetonitrile.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the sample in the mobile phase or a suitable solvent.
-
Prepare a series of calibration standards of known concentrations.
-
-
Analysis:
-
Inject the standards to create a calibration curve.
-
Inject the sample to determine its purity and/or concentration.
-
Thermal Analysis
Thermal analysis techniques provide information about the physical and chemical properties of a substance as a function of temperature.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and purity of a crystalline solid.
Expertise & Experience: For a pure, crystalline compound, DSC will show a sharp endothermic peak at its melting point. The presence of impurities will typically broaden this peak and lower the melting temperature. DSC can also be used to study thermal events like the trimerization of aromatic nitriles at higher temperatures.[13]
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Seal the pan.
-
-
Data Acquisition:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
-
Data Interpretation:
-
Determine the onset and peak temperature of the melting endotherm.
-
The sharpness of the peak is an indicator of purity.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.
Expertise & Experience: TGA is useful for determining the temperature at which the compound begins to decompose. This is critical for applications where the material may be exposed to high temperatures.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
-
Data Acquisition:
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
-
Data Interpretation:
-
Determine the onset temperature of decomposition from the mass loss curve.
-
Visualized Workflows
Workflow for Structural Elucidation
Caption: Workflow for the comprehensive structural elucidation of this compound.
Workflow for Purity Analysis
Caption: Workflow for the quantitative purity analysis of this compound by HPLC.
Conclusion
The analytical characterization of this compound requires a multi-technique approach to ensure unambiguous structural confirmation and purity assessment. While specific experimental data for this compound is sparse, the application of fundamental analytical principles for diaryl ethers and benzonitriles provides a robust framework for its comprehensive analysis. The protocols and predictive data presented in this guide offer a solid starting point for researchers and professionals working with this and structurally related molecules. Each described protocol is a self-validating system, where the combination of techniques provides a cohesive and verifiable analytical picture.
References
-
ResearchGate. (n.d.). a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption... Retrieved January 17, 2026, from [Link]
-
PubMed. (1971). Mass spectrometric analysis of mono- and dialkyl ethers of diols. Retrieved January 17, 2026, from [Link]
-
Semantic Scholar. (n.d.). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed... Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2016). NMR Assignment for Diaryl Ether Structures (4–O–5 Structures) in Pine Wood Lignin. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). FTIR spectra of 1.2 M LiNCS in benzonitrile (BN: solid black line) and... Retrieved January 17, 2026, from [Link]
-
arXiv. (2024). Thermodynamics of mixtures containing aromatic nitriles. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Aromatic nitrile resins with improved processability and thermal properties prepared by collaborative design of structure and blending strategy. Retrieved January 17, 2026, from [Link]
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved January 17, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). The conformations of aromatic ethers as determined from their ultraviolet absorption spectra. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Thermal trimerization of aromatic nitrile. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2020). 9.2.1: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Organics. Retrieved January 17, 2026, from [Link]
-
Química Organica.org. (n.d.). Vis-UV spectra of aromatic compounds. Retrieved January 17, 2026, from [Link]
-
Fiveable. (n.d.). Spectroscopy of Ethers | Organic Chemistry Class Notes. Retrieved January 17, 2026, from [Link]
-
arXiv. (n.d.). THERMODYNAMICS OF MIXTURES CONTAINING AROMATIC NITRILES. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). UV-Vis spectra of 1, 2 and 3 (10 µM in diethyl ether). Retrieved January 17, 2026, from [Link]
-
Scilit. (n.d.). Analysis of the products of thermal decomposition of an aromatic polyamide fabric. Retrieved January 17, 2026, from [Link]
-
ACS Publications. (n.d.). The Chemistry of the Diaryl Ethers. Retrieved January 17, 2026, from [Link]
-
ACS Publications. (n.d.). Ultraviolet Absorption Spectra of Fully Aromatic Esters and Thiolesters. Retrieved January 17, 2026, from [Link]
-
Whitman College. (n.d.). GCMS Section 6.13. Retrieved January 17, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved January 17, 2026, from [Link]
-
MDPI. (n.d.). A Validated HPLC Method for the Determination of Vanillyl Butyl Ether in Cosmetic Preparations. Retrieved January 17, 2026, from [Link]
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Royal Society of Chemistry. (2024). Synthesis of axially chiral diaryl ethers via NHC-catalyzed atroposelective esterification. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Diaryl ether | C21H21Cl3O6 | CID 118723025. Retrieved January 17, 2026, from [Link]
-
YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved January 17, 2026, from [Link]
-
Royal Society of Chemistry. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved January 17, 2026, from [Link]
-
ACS Publications. (2024). Enantioselective Synthesis of Axially Chiral Diaryl Ethers through Chiral Phosphoric Acid-Catalyzed Desymmetric Acylation with Azlactones. Retrieved January 17, 2026, from [Link]
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Research Journal of Pharmacy and Technology. (n.d.). Preparative HPLC Method for the Isolation of Compounds from Euphorbia hirta Linn. Ethanol Extract. Retrieved January 17, 2026, from [Link]
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Publisso. (2023). Determination of diphenyl ether in workplace air using high-performance liquid chromatography (HPLC-DAD). Retrieved January 17, 2026, from [Link]
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PubMed. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Retrieved January 17, 2026, from [Link]
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Application Note: A Robust HPLC Method for the Quantification of 4-(4-Methoxyphenoxy)benzonitrile
Abstract
This application note details a highly reliable and robust high-performance liquid chromatography (HPLC) method for the quantitative analysis of 4-(4-Methoxyphenoxy)benzonitrile, a key intermediate in the synthesis of pharmaceuticals and advanced materials. The developed reverse-phase HPLC method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control and research applications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the rationale behind the method development, a step-by-step protocol, and a complete validation summary in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a versatile aromatic ether and nitrile compound. Its structural motif is of significant interest in medicinal chemistry and materials science. Accurate and reliable quantification of this compound is crucial for ensuring the quality and consistency of starting materials and final products. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed for the separation and quantification of components in a mixture.[1] This application note presents a validated reverse-phase HPLC (RP-HPLC) method that provides a straightforward and efficient means for the analysis of this compound.
The primary objective of this work was to develop a simple, rapid, and reliable isocratic RP-HPLC method with UV detection for the determination of this compound. The method was subsequently validated to demonstrate its suitability for its intended purpose, adhering to the principles of scientific integrity and established regulatory guidelines.[2][3][4]
Method Development and Rationale
The development of a robust HPLC method requires a systematic approach, beginning with an understanding of the analyte's physicochemical properties.[5]
Analyte Properties and Chromatographic Selection
This compound is a neutral, non-polar molecule, making it an ideal candidate for reverse-phase chromatography.[1] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The retention of the analyte is primarily governed by hydrophobic interactions with the stationary phase.
-
Stationary Phase Selection: A C18 (octadecylsilyl) column was selected as the stationary phase due to its wide applicability and proven performance in the separation of non-polar aromatic compounds. The C18 stationary phase provides sufficient hydrophobicity to retain this compound and allows for effective separation from potential impurities.
-
Mobile Phase Selection: A mixture of acetonitrile (ACN) and water was chosen as the mobile phase. Acetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and low UV cutoff.[6] To ensure good peak shape and reproducibility, a small amount of acid, such as phosphoric acid, can be added to the mobile phase. This is a common practice for the analysis of structurally similar benzonitrile compounds.[7]
Detection Wavelength (λmax)
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a variable wavelength detector.
-
Column: Phenomenex Luna® C18(2) 150 x 4.6 mm, 5 µm, or equivalent.
-
Software: Agilent OpenLab CDS ChemStation Edition or equivalent.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Phosphoric acid (85%), analytical grade.
-
Standard: this compound reference standard (>99% purity).
Chromatographic Conditions
A summary of the optimized chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Column | Phenomenex Luna® C18(2) 150 x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to the desired concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) for linearity studies.
Sample Preparation
-
Accurately weigh a sample containing this compound to obtain a theoretical concentration of 50 µg/mL after dilution.
-
Transfer the weighed sample to a suitable volumetric flask.
-
Add approximately 70% of the flask volume with the mobile phase and sonicate for 15 minutes.
-
Allow the solution to cool to room temperature and then dilute to the final volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
HPLC System Setup and Analysis
Figure 1: General workflow for the HPLC analysis of this compound.
Method Validation
The developed HPLC method was validated according to the ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[2][3][4]
Specificity
Specificity was evaluated by analyzing a blank (mobile phase), a standard solution of this compound, and a sample solution. The chromatograms demonstrated that there were no interfering peaks at the retention time of the analyte, confirming the method's specificity.
Linearity
The linearity of the method was determined by analyzing six standard solutions at concentrations ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area versus the concentration.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy
Accuracy was assessed by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).
| Spike Level | Mean Recovery (%) | % RSD |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 |
| 120% | 99.8 | 0.6 |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of a 50 µg/mL standard solution were performed on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different HPLC system.
| Precision Level | % RSD |
| Repeatability | < 1.0% |
| Intermediate Precision | < 1.5% |
Robustness
The robustness of the method was evaluated by intentionally varying key chromatographic parameters:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters remained within the acceptable limits for all variations, demonstrating the robustness of the method.
System Suitability
System suitability testing is an integral part of the analytical procedure. It is performed to ensure that the chromatographic system is adequate for the intended analysis. The system suitability parameters were evaluated from six replicate injections of a 50 µg/mL standard solution.
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (T) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | > 5000 |
| % RSD of Peak Area | ≤ 2.0% | 0.7% |
Conclusion
A simple, specific, accurate, and precise reverse-phase HPLC method has been developed and validated for the quantitative determination of this compound. The method is robust and suitable for routine analysis in a quality control or research environment. The short run time allows for high throughput analysis.
References
-
SIELC Technologies. (n.d.). Separation of Benzonitrile, 4-[[(4-methoxyphenyl)methylene]amino]- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated electronic absorption spectra of the dye 4-methoxybenzonitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70129, 4-Methoxybenzonitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4046050, 4-(4-Methylphenoxy)benzonitrile. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11322235, 4-(4-Methoxy-phenylethynyl)-benzonitrile. Retrieved from [Link]
-
MDPI. (2021). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Retrieved from [Link]
-
AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
PubMed Central. (2014). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). Retrieved from [Link]
-
VCU Scholars Compass. (2022). Investigation of factors affecting reverse-phase high performance liquid chromatography. Retrieved from [Link]
-
Pharmaguideline. (2023). Steps for HPLC Method Development. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-methoxyphenol. Retrieved from [Link]methoxyphenol.html)
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Application Note: High-Resolution Gas Chromatography Method for the Analysis of 4-(4-Methoxyphenoxy)benzonitrile
Abstract
This application note presents a detailed and robust method for the analysis of 4-(4-Methoxyphenoxy)benzonitrile using gas chromatography (GC). This compound is a diaryl ether derivative with applications as an intermediate in the synthesis of pharmaceuticals and advanced polymers. Accurate quantification and purity assessment are critical for its use in these fields. This document provides a comprehensive protocol, including sample preparation, instrument parameters for both Flame Ionization Detection (FID) and Mass Spectrometry (MS), and data analysis guidelines, designed for researchers, quality control analysts, and drug development professionals. The methodology is grounded in established chromatographic principles to ensure accuracy, reproducibility, and a self-validating system.
Introduction and Analyte Properties
This compound (C₁₄H₁₁NO₂) is a significant building block in organic synthesis. Its structure, featuring a diaryl ether linkage, a nitrile group, and a methoxy group, imparts a degree of polarity and a high boiling point, which are critical considerations for GC method development. The nitrile functionality, in particular, is a key group in drug design, known for its role in enhancing binding affinity and improving pharmacokinetic profiles. Given its role as a precursor, ensuring the purity and identity of this compound is paramount for the quality and safety of the final products.
Gas chromatography is an ideal analytical technique for this compound due to its volatility and thermal stability. The method described herein provides the necessary resolution and sensitivity for accurate quantification and impurity profiling.
Analyte Physicochemical Properties: A thorough understanding of the analyte's properties is the foundation of a logical method development process.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₁NO₂ | - |
| Molecular Weight | 225.24 g/mol | - |
| CAS Number | 35057-55-9 | - |
| Structure | - | |
| Estimated Boiling Point | >350 °C (at 760 mmHg) | Based on related structures[1] |
| Solubility | Soluble in organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetonitrile) | General chemical principles |
Experimental Methodology
This section details the complete workflow, from sample handling to instrumental analysis. The causality behind each parameter selection is explained to provide a deeper understanding of the method.
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results, ensuring the sample is compatible with the GC system and free of interfering contaminants.[2]
Protocol:
-
Solvent Selection: Use a high-purity, volatile organic solvent. Dichloromethane or Ethyl Acetate are recommended due to their ability to readily dissolve the analyte and their compatibility with common GC phases.
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution. These will be used to construct a calibration curve for quantification.
-
Sample Preparation: Dissolve the sample containing this compound in the chosen solvent to achieve an expected concentration within the calibration range.
-
Filtration: If the sample solution contains particulate matter, filter it through a 0.45 µm PTFE syringe filter to prevent clogging of the GC inlet and column.[2]
Gas Chromatography (GC) Conditions
The selection of GC parameters is a balance between achieving adequate separation from matrix components and maintaining a reasonable analysis time. The conditions provided below are optimized for a mid-polarity column, which offers excellent selectivity for aromatic compounds containing polar functional groups.
Rationale for Parameter Selection:
-
Injector Temperature: Set significantly high (280 °C) to ensure the complete and rapid vaporization of the high-boiling-point analyte, minimizing peak broadening.
-
Liner: A deactivated splitless liner is essential. The deactivation process minimizes active sites (silanols) on the glass surface that can cause peak tailing and analyte loss, which is particularly important for compounds with polar nitrile and ether groups.
-
Column Choice: A mid-polarity 5% Phenyl-Methylpolysiloxane column (e.g., DB-5ms, ZB-5MS) is chosen as the primary column. This phase provides an optimal balance of selectivity for aromatic systems and inertness, leading to symmetrical peak shapes. For potentially complex matrices, a column with alternative selectivity, such as a 35% phenyl-methylpolysiloxane, could be explored.
-
Oven Program: The temperature program begins at a relatively low temperature (150 °C) to focus the analytes at the head of the column. A controlled ramp to a high final temperature (320 °C) is necessary to elute the high-boiling analyte in a reasonable time. The final hold ensures that any less volatile components are eluted from the column before the next injection.
Table of GC Parameters:
| Parameter | GC-FID Condition | GC-MS Condition |
| GC System | Agilent 8890 or equivalent | Agilent 8890/5977 or equivalent |
| Injector | Split/Splitless | Split/Splitless |
| Injector Temp. | 280 °C | 280 °C |
| Liner | Deactivated, Single Taper | Deactivated, Single Taper |
| Injection Mode | Split (20:1) or Splitless | Split (20:1) or Splitless |
| Injection Vol. | 1 µL | 1 µL |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) | 1.2 mL/min (Constant Flow) |
| Column | 5% Phenyl-Methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) | 5% Phenyl-Methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) |
| Oven Program | 150 °C (hold 1 min), ramp at 20 °C/min to 320 °C, hold 5 min | 150 °C (hold 1 min), ramp at 20 °C/min to 320 °C, hold 5 min |
| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |
| Detector Temp. | 320 °C | - |
| H₂ Flow | 30 mL/min | - |
| Air Flow | 400 mL/min | - |
| Makeup Gas (N₂) | 25 mL/min | - |
| MS Source Temp. | - | 230 °C |
| MS Quad Temp. | - | 150 °C |
| Scan Range | - | m/z 40-450 |
| Ionization Mode | - | Electron Ionization (EI) at 70 eV |
Workflow and Logic Diagrams
Visualizing the experimental process and the logic behind method development is key to understanding and successfully implementing this protocol.
Caption: Experimental workflow from sample preparation to final quantification.
Caption: Logic diagram illustrating how analyte properties inform key method choices.
Data Analysis and System Suitability
A reliable analytical method is a self-validating one. System suitability tests must be performed before sample analysis to ensure the chromatographic system is performing optimally.
-
Identification: The primary identification of the this compound peak is based on its retention time (RT), which should be consistent with that of a known reference standard. For unequivocal identification, GC-MS should be used to confirm the mass spectrum. The expected molecular ion would be at m/z 225.
-
Quantification: For GC-FID, create a calibration curve by plotting the peak area of the standards against their known concentrations. Apply a linear regression to the data. The concentration of the analyte in samples can then be determined from this curve.
-
System Suitability: Before running the sample sequence, inject a mid-point standard multiple times (n=5) to verify the system's performance.
Table of System Suitability Requirements:
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.9 ≤ T ≤ 1.5 | Ensures symmetrical peak shape, indicating good column performance and inertness of the system. |
| Reproducibility (%RSD) | ≤ 2.0% for Peak Area | Demonstrates the precision of the injector and detector. |
| Correlation Coefficient (r²) | ≥ 0.998 | Confirms the linearity of the detector response across the calibration range. |
Conclusion
The gas chromatography method detailed in this application note provides a reliable and robust protocol for the quantitative analysis and purity assessment of this compound. By understanding the physicochemical properties of the analyte and making informed choices regarding the column, liner, and temperature program, this method yields accurate and reproducible results. The inclusion of system suitability criteria ensures that the data generated is of high quality and defensible, meeting the stringent requirements of the pharmaceutical and materials science industries.
References
-
Organomation. (n.d.). Gas Chromatography Sample Preparation. Retrieved from [Link]
-
NIST. (n.d.). Benzonitrile, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxybenzonitrile. Retrieved from [Link]
-
PubMed. (2017). GC-MS, GC-MS/MS and GC-IR differentiation of desoxy cathinone derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines. Retrieved from [Link]
Sources
Application Notes and Protocols: Exploring the Pharmaceutical Potential of 4-(4-Methoxyphenoxy)benzonitrile Derivatives
Abstract
The 4-(4-methoxyphenoxy)benzonitrile scaffold represents a diaryl ether structure of significant interest in medicinal chemistry. Characterized by a rigid benzonitrile core linked to a methoxy-substituted phenyl ring via an ether bridge, this framework offers a unique combination of properties. The nitrile group can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups, enhancing binding affinity and modulating pharmacokinetic profiles[1]. The diaryl ether linkage provides a balance of conformational flexibility and stability, while the methoxy group can influence solubility and metabolic stability. This guide provides an in-depth analysis of the potential pharmaceutical applications of derivatives based on this scaffold, focusing on anticancer, anti-inflammatory, and potential neuroprotective activities. We present detailed, field-proven protocols and the scientific rationale behind experimental designs to empower researchers in drug discovery and development.
Core Synthesis Strategies: Building the Scaffold
The primary and most efficient method for synthesizing the this compound core is through a nucleophilic aromatic substitution (SNAr) reaction, often an Ullmann-type condensation. This approach involves the coupling of an activated halobenzonitrile with a methoxyphenol.
Rationale: 4-Fluorobenzonitrile is an excellent electrophile for this reaction due to the strong electron-withdrawing nature of the nitrile group and the high electronegativity of fluorine, which activates the aromatic ring toward nucleophilic attack. The use of a polar aprotic solvent like DMSO or DMF is crucial as it effectively solvates the cation of the base (e.g., K+ from K₂CO₃), leaving the phenoxide anion more nucleophilic and reactive[1].
Protocol 1.1: Synthesis of this compound via Nucleophilic Aromatic Substitution
Objective: To synthesize the core scaffold as a foundational building block for further derivatization.
Materials:
-
4-Fluorobenzonitrile
-
4-Methoxyphenol (p-methoxyphenol)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add 4-methoxyphenol (1.0 eq), 4-fluorobenzonitrile (1.0 eq), and potassium carbonate (1.5 eq).
-
Add a sufficient volume of anhydrous DMSO to dissolve the reactants.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to 100–120°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Anticancer Applications
Derivatives of the this compound scaffold have emerged as promising candidates for anticancer therapy, primarily through mechanisms involving microtubule disruption and kinase inhibition.
Mechanism: Microtubule Destabilization at the Colchicine-Binding Site
Microtubules are critical components of the cellular cytoskeleton, essential for maintaining cell structure and forming the mitotic spindle during cell division. Compounds that interfere with microtubule dynamics are potent anticancer agents. Certain acrylonitrile derivatives bearing a phenoxy moiety have been identified as microtubule-destabilizing agents that interact with the colchicine-binding site on β-tubulin[2]. This binding event prevents the polymerization of tubulin dimers into microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells[2].
Diagram 2.1: Workflow for Evaluating Microtubule-Destabilizing Agents
Caption: Simplified arachidonic acid pathway showing inhibition points for anti-inflammatory drugs.
Protocol 3.1: Carrageenan-Induced Paw Edema in Rats (In Vivo)
Objective: To assess the in vivo acute anti-inflammatory activity of a test compound. Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of drug effects on different inflammatory mediators.
Materials:
-
Wistar rats (150-200 g)
-
Test compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin)
-
1% w/v Carrageenan solution in saline
-
Plethysmometer
Procedure:
-
Acclimatize animals for at least one week before the experiment. Fast the animals overnight with free access to water.
-
Divide animals into groups (n=6): Vehicle control, Positive control, and Test compound groups (at various doses).
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume. Then, calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in the treated group.
Potential Applications in Neurodegenerative Diseases (Exploratory)
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss, often linked to oxidative stress and chronic neuroinflammation.[3][4] The presence of reactive oxygen species (ROS) leads to lipid peroxidation and damage to cellular components, contributing to the disease pathology.[4]
Rationale: The this compound scaffold contains a phenol ether moiety. Phenolic compounds are well-known for their antioxidant properties. While direct evidence for this specific scaffold in neurodegeneration is still emerging, its structural alerts suggest a potential for mitigating oxidative stress. Derivatives could be designed to cross the blood-brain barrier and exert a localized antioxidant and anti-inflammatory effect within the central nervous system.
Protocol 4.1: Cellular Reactive Oxygen Species (ROS) Assay using DCFDA
Objective: To measure the intracellular antioxidant capacity of a test compound in a neuronal cell line (e.g., SH-SY5Y) under induced oxidative stress.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12)
-
2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA)
-
Oxidative stress inducer (e.g., H₂O₂, 6-OHDA)
-
Test compound
-
Positive control (e.g., N-acetylcysteine)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or controls for 1-2 hours.
-
Remove the treatment media and load the cells with H₂DCFDA solution (typically 10 µM in serum-free media) for 30 minutes at 37°C. H₂DCFDA is non-fluorescent until it is deacetylated by intracellular esterases and oxidized by ROS into the highly fluorescent DCF.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add the oxidative stress inducer (e.g., H₂O₂) to all wells except the non-stressed control.
-
Immediately measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) over time (e.g., for 60 minutes).
-
Data Analysis: Subtract the background fluorescence and plot fluorescence intensity versus time or as an endpoint measurement. A reduction in the fluorescence signal in compound-treated wells compared to the vehicle-treated/stressed wells indicates antioxidant activity.
Conclusion and Future Directions
The this compound scaffold is a versatile and promising platform for the development of novel therapeutics. Current research strongly supports its application in oncology and inflammatory diseases, with well-defined mechanisms of action. The protocols outlined in this guide provide a robust framework for researchers to synthesize, screen, and validate derivatives for these applications.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to optimize potency and selectivity for specific targets.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure drug-like characteristics.
-
Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in other areas where oxidative stress and inflammation are implicated, such as cardiovascular and metabolic diseases.
By combining rational design with the rigorous experimental protocols described herein, the full therapeutic potential of this compound derivatives can be realized.
References
- Title: Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. Source: Benchchem.
- Title: Synthesis, Characterization, Anti-Inflammatory And Analgesic Activities Of Some Novel Chalcone Derivatives Derived From 3-((4. Source: Jawaharlal Nehru Technological University.
- Title: 4-(4-Hydroxyphenoxy)benzonitrile|CAS 63555-08-8. Source: Benchchem.
- Title: (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)
- Title: Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile.
- Title: Design, Synthesis, and Antitumor Activity of Novel Quinazoline Deriv
- Title: Medicinal Chemistry Studies Against Neurodegenerative Diseases. Source: PMC - PubMed Central.
- Title: Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). Source: NIH.
- Title: 4-hydroxynonenal and neurodegener
- Title: Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Source: PubMed.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry Studies Against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-hydroxynonenal and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(4-Methoxyphenoxy)benzonitrile
Welcome to the technical support center for the synthesis of 4-(4-methoxyphenoxy)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this valuable diaryl ether intermediate. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot and optimize your synthesis effectively.
Section 1: Choosing Your Synthetic Pathway
The formation of a diaryl ether bond is most commonly achieved via two robust methods: Nucleophilic Aromatic Substitution (SNAr) and Ullmann Condensation. Your choice of pathway is primarily dictated by the reactivity of your starting 4-halobenzonitrile.
Caption: Decision workflow for selecting the optimal synthetic route.
Section 2: Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway is an efficient, catalyst-free method that relies on the potent electron-withdrawing nature of the nitrile group to facilitate the substitution of a halide by the 4-methoxyphenoxide anion.[1]
Frequently Asked Questions (SNAr)
Q1: My reaction has stalled, and the yield is poor. What are the most common causes?
A: Low yield in SNAr reactions is typically traced back to three critical factors:
-
Ineffective Phenoxide Formation: The hydroxyl proton of 4-methoxyphenol must be completely removed to generate the nucleophilic phenoxide. If your base is too weak, not sufficiently anhydrous, or used in a substoichiometric amount, the reaction will not proceed to completion.
-
Presence of Water: Water will protonate the highly basic phenoxide anion, quenching its nucleophilicity. It is imperative to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Sub-optimal Temperature: While SNAr reactions are robust, they still require sufficient thermal energy to overcome the activation barrier. Reactions are typically heated to between 80-150 °C depending on the solvent and leaving group.[2]
Q2: How do I select the optimal base and solvent for my SNAr reaction?
A: The choice of base and solvent is interdependent and crucial for success. Polar aprotic solvents are required to dissolve the ionic intermediates and avoid protonating the nucleophile.
| Parameter | Option 1 | Option 2 | Rationale & Expertise |
| Base | Potassium Carbonate (K₂CO₃) | Cesium Carbonate (Cs₂CO₃) | While K₂CO₃ is a cost-effective choice, Cs₂CO₃ often provides superior results . The larger, more polarizable cesium cation is poorly solvated, leading to a more "naked" and highly reactive phenoxide anion, which can significantly accelerate the reaction.[3] |
| Solvent | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | Both are excellent choices. DMSO has a higher boiling point and dielectric constant, which can be advantageous for less reactive substrates (like 4-chlorobenzonitrile). However, DMF is often easier to remove during workup. Ensure you are using high-purity, anhydrous grades of either solvent.[2][4][5] |
Q3: I'm observing a significant amount of a byproduct that I suspect is from the hydrolysis of the nitrile group. How can I prevent this?
A: Nitrile hydrolysis to a carboxylic acid or amide can occur under excessively harsh basic conditions, especially if water is present and the reaction is run at very high temperatures for extended periods. To mitigate this, ensure your reaction is strictly anhydrous. If the problem persists, consider running the reaction at the lower end of the effective temperature range for a slightly longer time. A carefully controlled aqueous workup, avoiding prolonged exposure to strong base, is also critical.
High-Yield SNAr Protocol
This protocol is optimized for the reaction between 4-fluorobenzonitrile and 4-methoxyphenol.
Materials:
-
4-Fluorobenzonitrile (1.0 eq)
-
4-Methoxyphenol (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To an oven-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-methoxyphenol and cesium carbonate.
-
Evacuate and backfill the flask with dry nitrogen three times.
-
Add anhydrous DMF via syringe. Stir the suspension for 30 minutes at room temperature to facilitate phenoxide formation.
-
Add 4-fluorobenzonitrile to the mixture.
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and stir until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.
-
Further purify the crude product by recrystallization from ethanol or isopropanol to yield this compound as a white crystalline solid.
Section 3: Troubleshooting Guide for Ullmann Condensation
The Ullmann condensation is a powerful, copper-catalyzed method ideal for coupling less reactive aryl halides like 4-bromobenzonitrile or 4-iodobenzonitrile.[5] Modern protocols utilize ligands to improve catalyst efficacy and allow for milder reaction conditions.[3][6]
Frequently Asked Questions (Ullmann)
Q1: My Ullmann reaction is giving a very low yield. Where should I start troubleshooting?
A: Unsuccessful Ullmann couplings are frequently due to issues with the catalytic system.
-
Inactive Catalyst: The active catalytic species is Cu(I). If you are using a Cu(I) source (e.g., CuI, Cu₂O), ensure it has not been oxidized to inactive Cu(II) by exposure to air. If using a Cu(II) precursor, it may not be reducing in situ effectively. Using freshly purchased, high-purity copper sources is critical.
-
Absence of a Ligand: Classical Ullmann reactions required harsh conditions (often >200 °C).[5] Modern, high-yield procedures almost always employ a ligand. The ligand stabilizes the copper center, increases its solubility, and facilitates the catalytic cycle, allowing for much lower reaction temperatures (80-130 °C).[6]
-
Incorrect Base: A non-coordinating, moderately strong base is often preferred. Potassium phosphate (K₃PO₄) is a common and effective choice that is less prone to causing side reactions compared to stronger bases.[6]
Q2: How do I choose the right Copper/Ligand system?
A: The "best" system depends on your specific substrates, but general principles apply. N,O- or N,N-chelating ligands are highly effective.
| Component | Common Choice | Rationale & Expertise |
| Copper Source | Copper(I) Iodide (CuI) | CuI is an excellent and reliable source of the active Cu(I) species. It is relatively stable and commercially available in high purity. Cu₂O is a less expensive and also effective alternative.[3] |
| Ligand | L-Proline or 8-Hydroxyquinoline | L-Proline is a highly effective, inexpensive, and readily available amino acid ligand that excels in Cu-catalyzed C-O coupling. 8-Hydroxyquinoline is another robust N,O-chelating ligand known to promote high yields in diaryl ether synthesis.[6] |
| Solvent | Acetonitrile (MeCN) or Toluene | While traditional Ullmann reactions used high-boiling polar solvents, modern ligand-accelerated systems can often be run in less polar solvents like toluene or even acetonitrile, which can simplify product isolation.[3][6] |
Q3: My main byproduct is 4,4'-dicyanobiphenyl. How do I suppress this homocoupling?
A: The formation of biphenyl via homocoupling of the aryl halide is a classic side reaction in Ullmann chemistry.[3] This occurs when two molecules of the organocopper intermediate react with each other. To minimize this:
-
Use an effective ligand: A good ligand will accelerate the desired cross-coupling with the phenoxide, making it kinetically favored over homocoupling.
-
Control the temperature: Do not overheat the reaction. Use the lowest temperature that allows for a reasonable reaction rate.
-
Ensure proper stoichiometry: Do not use a large excess of the aryl halide.
High-Yield Ligand-Accelerated Ullmann Protocol
This protocol is optimized for the reaction between 4-bromobenzonitrile and 4-methoxyphenol.
Materials:
-
4-Bromobenzonitrile (1.0 eq)
-
4-Methoxyphenol (1.2 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
L-Proline (0.2 eq)
-
Potassium Phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add CuI, L-Proline, K₃PO₄, 4-methoxyphenol, and 4-bromobenzonitrile.
-
Evacuate and backfill the flask with dry argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction by GC-MS or TLC.
-
Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the copper catalyst and inorganic salts.
-
Wash the filtrate with a dilute aqueous solution of ammonia to remove any remaining copper salts, followed by a water and brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Section 4: Visualizing the Key Mechanisms
Understanding the reaction mechanism is key to rational troubleshooting.
SNAr Addition-Elimination Mechanism
The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nitrile group is crucial for stabilizing the negative charge.[7][8]
Caption: The two-step Addition-Elimination mechanism of SNAr.
Simplified Ullmann Catalytic Cycle
The Ullmann reaction involves a Cu(I)/Cu(III) catalytic cycle, facilitated by a ligand (L).
Caption: A simplified representation of the ligand-assisted Ullmann catalytic cycle.
References
- CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho. Google Patents.
-
Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile . ResearchGate. Available at: [Link]
-
Synthesis of 4-(4-(Methylsulfonyl)phenoxy)benzonitrile . PrepChem.com. Available at: [Link]
-
p-NITROBENZONITRILE . Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile . Organic Syntheses. Available at: [Link]
-
Ullmann reaction . Wikipedia. Available at: [Link]
- US3259646A - Process for the preparation of p-hydroxybenzonitrile. Google Patents.
- JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines. Google Patents.
-
Ullmann condensation . Wikipedia. Available at: [Link]
-
One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution . ResearchGate. Available at: [Link]
-
A General and Mild Ullmann-Type Synthesis of Diaryl Ethers . Organic Letters. Available at: [Link]
-
Diaryl ether synthesis by etherification (arylation) . Organic Chemistry Portal. Available at: [Link]
-
Ullmann Reaction . Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in Diaryl Ether Synthesis . ResearchGate. Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst . ResearchGate. Available at: [Link]
-
Chapter 7 Nucleophilic aromatic substitution . Oxford Learning Link. Available at: [Link]
-
Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate . YouTube. Available at: [Link]
-
C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides . UniTo.it. Available at: [Link]
-
Aromatic Nucleophilic Substitution . Dalal Institute. Available at: [Link]
-
3-ethoxy-4-methoxy benzonitrile preparing method (2015) . Semantic Scholar. Available at: [Link]
-
Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of . Journal of Synthetic Chemistry. Available at: [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers . Beilstein Journal of Organic Chemistry. Available at: [Link]
-
nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of . Organic Syntheses Procedure. Available at: [Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 7. learninglink.oup.com [learninglink.oup.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Crude 4-(4-Methoxyphenoxy)benzonitrile
Welcome to the technical support resource for the purification of 4-(4-Methoxyphenoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this key diaryl ether intermediate in high purity. The synthesis of diaryl ethers, often via methods like the Ullmann condensation, can result in a crude product containing a variety of impurities including unreacted starting materials, catalyst residues, and reaction byproducts.[1][2][3]
This document provides in-depth, field-proven troubleshooting advice and detailed protocols to address common purification hurdles. Our approach is grounded in fundamental chemical principles to not only offer solutions but also to explain the causality behind each experimental step, ensuring a robust and reproducible purification strategy.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, frequently encountered problems during the purification of this compound in a direct question-and-answer format.
Q1: My crude product has a persistent blue or green tint. What is this, and how can I remove it?
A1: A blue or green coloration in the crude product is almost certainly due to residual copper catalyst from the Ullmann condensation reaction.[1] Copper salts must be removed as they can interfere with subsequent reactions and compromise the purity of the final compound.
-
Causality: Copper (I) and (II) ions readily complex with various ligands and solvents, leading to colored impurities that may co-precipitate with your product. A simple aqueous wash is often insufficient for their complete removal.
-
Recommended Solution: An aqueous wash with a solution of ammonium chloride (NH₄Cl) is highly effective. Ammonia in the solution forms a water-soluble tetraamminecopper(II) complex, which is deep blue and partitions readily into the aqueous phase during an extraction.
-
Protocol Insight: During your workup, after dissolving the crude mixture in an organic solvent like ethyl acetate or dichloromethane (DCM), perform two to three washes with a saturated aqueous NH₄Cl solution. Continue washing until the aqueous layer is colorless. Follow this with a brine wash to remove excess water from the organic layer.[4]
Q2: My NMR analysis shows contamination with a starting material, specifically a phenol (e.g., 4-cyanophenol or 4-methoxyphenol). How can I eliminate it?
A2: Phenolic impurities are acidic and can be readily removed by exploiting this chemical property.
-
Causality: The hydroxyl group of a phenol is weakly acidic (pKa ≈ 10). It can be deprotonated by a mild aqueous base to form a water-soluble phenoxide salt, while your desired diaryl ether product, lacking an acidic proton, remains in the organic layer.
-
Recommended Solution: Perform a liquid-liquid extraction using a dilute aqueous base. A 5-10% solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃) is typically sufficient.[4][5]
-
Protocol Insight: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash the organic solution two to three times with the basic solution. This will extract the phenolic impurity into the aqueous layer. To confirm removal, you can acidify the combined aqueous layers; the reappearance of a precipitate would indicate the presence of the phenol. Finally, wash the organic layer with water and brine to remove any residual base and dry before solvent evaporation.
Q3: I've attempted recrystallization, but the product "oils out" instead of forming crystals. What's going wrong?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This usually happens when the solution is cooled too quickly or when the concentration of the solute is too high, leading to supersaturation that is relieved by the formation of a liquid phase. The presence of impurities can also disrupt crystal lattice formation.
-
Causality: The product's melting point is lower than the temperature of the solution from which it is separating.
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the mixture until the oil fully redissolves. Add a small amount of additional hot solvent to ensure you are not above the saturation limit.
-
Slow Cooling: This is critical. Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not place it directly into an ice bath. Once at room temperature, you can then induce further crystallization by cooling in an ice bath.
-
Scratching & Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, if you have a small amount of pure solid, add a "seed crystal" to the cooled solution to provide a nucleation site.[6]
-
Solvent System Re-evaluation: If the problem persists, your chosen solvent may be unsuitable. The ideal solvent should dissolve the compound well when hot but poorly when cold.[6] You may need to screen other solvents or use a binary solvent system.
-
Q4: My TLC plate shows the desired product and an impurity with a very similar Rf value. How can I achieve separation?
A4: Separating compounds with similar polarities is a classic challenge that requires the high resolving power of column chromatography.[7][8]
-
Causality: A small difference in polarity results in similar affinities for the stationary phase (e.g., silica gel) and the mobile phase, leading to poor separation.
-
Recommended Solution: Flash column chromatography is the method of choice. The key to success is optimizing the eluent system.
-
Protocol Insight:
-
Develop the Eluent System: Use TLC to test various solvent mixtures. A good starting point for diaryl ethers is a mixture of a non-polar solvent like hexanes (or heptane) and a slightly more polar solvent like ethyl acetate or dichloromethane.[9][10] Aim for an eluent system that gives your desired product an Rf value of approximately 0.3-0.35.[8]
-
Use a Shallow Gradient: Instead of isocratic (single solvent mixture) elution, a shallow gradient can improve separation. For example, start with 5% ethyl acetate in hexanes and slowly increase the proportion of ethyl acetate.
-
Proper Column Packing: Ensure the column is packed homogeneously without air bubbles or channels, as these will severely degrade resolution.[8] A "wet-packing" slurry method is generally most reliable.[11]
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") rather than loading it as a concentrated solution. This leads to a much sharper band at the start of the chromatography and significantly better separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable purification technique for this compound on a laboratory scale?
A1: A two-stage approach is most robust. First, perform a liquid-liquid extraction workup as described in the troubleshooting section to remove acidic/basic impurities and catalyst residues. This initial cleanup significantly simplifies the subsequent step. Second, for achieving high purity, flash column chromatography over silica gel is the most effective and versatile method.[12] If the crude product is already relatively clean after the workup (>90%), a carefully optimized recrystallization can be a more scalable and economical alternative.
Q2: How do I select an appropriate solvent for recrystallization?
A2: The principle of "like dissolves like" is a good starting point, but empirical testing is essential. The ideal solvent will exhibit high solubility for your compound at its boiling point and low solubility at low temperatures (e.g., 0-4 °C).[6]
| Solvent Class | Recommended Solvents | Rationale |
| Alcohols | Ethanol, Isopropanol | Good for moderately polar compounds. The polarity can be fine-tuned by adding water. |
| Hydrocarbons | Heptane, Toluene | Good for non-polar to moderately polar compounds. Toluene has a higher boiling point than heptane. |
| Esters | Ethyl Acetate | A versatile, moderately polar solvent. Often used in combination with hexanes. |
| Binary Systems | Ethanol/Water, Ethyl Acetate/Hexanes | Allows for fine-tuning of solvent polarity to achieve ideal solubility characteristics. |
Procedure for Screening: Place a small amount of your crude product (20-30 mg) in a test tube and add the potential solvent dropwise. Heat the mixture to boiling. If it dissolves completely, cool it to room temperature and then in an ice bath to see if crystals form.
Q3: How can I confirm the purity of my final product?
A3: A combination of techniques should be used for a confident purity assessment:
-
Thin-Layer Chromatography (TLC): The appearance of a single spot in multiple eluent systems is a good initial indicator of purity.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to broaden and depress the melting point. The melting point for the related 4-methoxybenzonitrile is 57-59 °C.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method. A clean spectrum, free from signals corresponding to starting materials, solvents, or byproducts, is the best evidence of high purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative purity data (e.g., >99.5% by GC area) and confirms the molecular weight of the compound.
Visualized Purification Workflow
The following diagrams illustrate the decision-making process and the general workflow for purifying crude this compound.
Caption: General experimental workflow for purification.
Detailed Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol is suitable for a crude product that is already relatively pure (>90%) after an initial aqueous workup.
-
Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum amount of hot ethanol required to fully dissolve the solid at or near the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them, collecting the hot filtrate in a clean, pre-warmed Erlenmeyer flask.
-
Induce Crystallization: While stirring the hot, clear solution, add warm water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (using the same ratio as the final crystallization solvent) to remove any adhering impure mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the yield and assess purity via melting point and NMR analysis.
Protocol 2: Flash Column Chromatography
This is the preferred method for separating complex mixtures or achieving the highest possible purity.
-
Eluent Selection: Using TLC, determine an optimal eluent system (e.g., 10% Ethyl Acetate in Hexanes) that provides good separation and an Rf of ~0.3 for the target compound.
-
Column Packing:
-
Select a column of appropriate size (a 20-50:1 ratio of silica gel weight to crude product weight is typical). [8] * Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring it is homogeneous and free of cracks or bubbles. [11]Add a thin layer of sand to the top to protect the silica surface.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of your product) to this solution.
-
Evaporate the solvent completely to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column and begin elution using positive air pressure to achieve a steady flow rate.
-
Collect the eluate in fractions (e.g., in test tubes). [11]5. Fraction Analysis:
-
Monitor the separation by spotting fractions onto TLC plates. [7] * Combine all fractions that contain only the pure desired product.
-
-
Isolation: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound. Dry under high vacuum and confirm purity.
References
- Thermo Fisher Scientific. (n.d.). 4-Methoxybenzonitrile, 99%.
- PrepChem. (n.d.). Synthesis of 4-(4-(Methylsulfonyl)phenoxy)benzonitrile.
- Queiroz, C. A. (2016). How to remove impurities from diethyl ether? ResearchGate.
- National Institutes of Health. (2019). Towards a Catalytic Atroposelective Synthesis of Diaryl Ethers via C(sp2)-H Alkylation Using Nitroalkanes.
- Chem-Impex. (n.d.). 4-Methoxybenzonitrile.
- ChemicalBook. (n.d.). 4-(2-methoxyphenoxy)benzonitrile.
- BenchChem. (2025).
- ChemicalBook. (n.d.). 2-fluoro-6-(4-methoxyphenoxy)benzonitrile.
- Sigma-Aldrich. (n.d.). 4-Hydroxy-3-methoxybenzonitrile 98%.
- ChemicalBook. (2025). 4-formyl-3-methoxybenzonitrile.
- University of Colorado Boulder. (n.d.). Column Chromatography.
- CymitQuimica. (n.d.). CAS 33224-23-6: 4-Methoxy-3-nitrobenzonitrile.
- University of Alberta. (n.d.). Column chromatography.
- ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube.
- Kiper, R. A. (n.d.). Properties of substance: benzonitrile.
- Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.
- National Center for Biotechnology Information. (n.d.). 4-Methoxybenzonitrile. PubChem.
- Google Patents. (n.d.). JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines.
- ResearchGate. (2025). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile.
- Chemsrc. (2025). 4-Methoxybenzonitrile.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Wikipedia. (n.d.). Ullmann condensation.
- Orbital: The Electronic Journal of Chemistry. (2025).
- Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
- Beilstein-Institut. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC.
- Organic Syntheses. (n.d.). p-NITROBENZONITRILE.
- ResearchGate. (2017). How can I purify impure benzonitrile?
- ResearchGate. (2015). Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- SciELO México. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components.
- SynArchive. (n.d.). Ullmann Condensation.
- Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation).
- Taylor & Francis Group. (2024).
- PubMed. (1999). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved.
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- 13. 4-Methoxybenzonitrile | CAS#:874-90-8 | Chemsrc [chemsrc.com]
Technical Support Center: Synthesis of 4-(4-Methoxyphenoxy)benzonitrile
Welcome to the technical support center for the synthesis of 4-(4-Methoxyphenoxy)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore the common challenges and byproducts encountered during the synthesis of this important diaryl ether. Our goal is to provide you with the expertise and practical insights needed to troubleshoot and optimize your experimental outcomes.
Introduction
The synthesis of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals, is typically achieved through a nucleophilic aromatic substitution (SNAr) or an Ullmann condensation reaction.[1][2] While these methods are robust, they are not without their challenges. The formation of byproducts can significantly impact yield and purity, necessitating careful control of reaction conditions and a thorough understanding of the underlying reaction mechanisms.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the causality behind experimental choices, providing you with a self-validating system for your protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
The two most common methods for synthesizing this compound are:
-
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the displacement of a good leaving group, typically a halide, from an aromatic ring by a nucleophile.[3] In this case, 4-methoxyphenol acts as the nucleophile, attacking an activated aryl halide such as 4-fluorobenzonitrile or 4-chlorobenzonitrile. The reaction is typically carried out in the presence of a base.[4][5][6]
-
Ullmann Condensation: This is a copper-catalyzed cross-coupling reaction between an aryl halide and an alcohol.[7] For the synthesis of this compound, this would involve reacting 4-halobenzonitrile with 4-methoxyphenol in the presence of a copper catalyst and a base.[8] While traditionally requiring harsh conditions, modern methods often utilize ligands to facilitate the reaction at lower temperatures.[9][10]
Q2: I am observing a significant amount of unreacted starting materials. What could be the cause?
Incomplete conversion is a common issue. Several factors could be at play:
-
Insufficient Base: The base plays a crucial role in deprotonating the 4-methoxyphenol, forming the more nucleophilic phenoxide. Inadequate amounts of base will result in a lower concentration of the active nucleophile, slowing down the reaction.
-
Low Reaction Temperature: Both SNAr and Ullmann reactions often require elevated temperatures to overcome the activation energy barrier.[7] If the temperature is too low, the reaction rate will be significantly reduced.
-
Catalyst Inactivity (Ullmann): In Ullmann condensations, the copper catalyst can be sensitive to air and moisture. Improper handling or the use of a deactivated catalyst will lead to poor conversion.
-
Poor Solvent Choice: The solvent should be able to dissolve the reactants and facilitate the reaction. Aprotic polar solvents like DMF, DMSO, or NMP are often preferred for these types of reactions.
Q3: My final product is discolored. What are the likely impurities?
Discoloration often points to the presence of phenolic or polymeric byproducts. One of the most common culprits is the homo-coupling of 4-methoxyphenol .[11][12] This oxidative coupling reaction can be promoted by residual oxygen or certain metal catalysts, leading to the formation of colored biphenyl derivatives.
Troubleshooting Guide: Common Byproducts and Their Mitigation
This section provides a more in-depth look at the specific byproducts that can form during the synthesis of this compound and how to address them.
Issue 1: Formation of 4-Hydroxybenzonitrile
Symptoms:
-
Presence of a more polar spot on TLC analysis compared to the product.
-
Lower than expected yield of the desired product.
Root Cause: This byproduct arises from the hydrolysis of the starting material, 4-fluorobenzonitrile or 4-chlorobenzonitrile , under the basic reaction conditions.[13] The nitrile group itself can also be susceptible to hydrolysis, though this typically requires more forcing conditions.
Mitigation Strategies:
-
Control of Water Content: Ensure that all reagents and solvents are anhydrous. The use of molecular sieves can help to scavenge any residual water.
-
Choice of Base: A non-nucleophilic base, such as potassium carbonate or cesium carbonate, is preferred over hydroxide bases which can directly contribute to hydrolysis.
-
Reaction Temperature and Time: Minimize the reaction time and use the lowest effective temperature to reduce the likelihood of this side reaction.
Issue 2: Presence of Bis(4-methoxyphenyl) Ether
Symptoms:
-
An additional, less polar spot on TLC.
-
Mass spectrometry data indicating a mass corresponding to the homo-coupled ether.
Root Cause: This byproduct is the result of the Ullmann-type homo-coupling of 4-methoxyphenol .[9] This is particularly prevalent in copper-catalyzed reactions, where the catalyst can promote the oxidative coupling of the phenol with itself.
Mitigation Strategies:
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize the presence of oxygen, which can facilitate oxidative coupling.
-
Ligand Selection (Ullmann): The use of appropriate ligands in Ullmann condensations can increase the rate of the desired cross-coupling reaction relative to the homo-coupling side reaction.[10]
-
Stoichiometry Control: Using a slight excess of the aryl halide can help to favor the cross-coupling reaction.
Issue 3: Formation of Polymeric Materials
Symptoms:
-
Observation of a dark, tar-like residue in the reaction flask.
-
Difficulty in isolating the product.
Root Cause: Polymerization can occur through various side reactions, especially at high temperatures. This can involve the self-reaction of starting materials or intermediates.
Mitigation Strategies:
-
Temperature Control: Careful control of the reaction temperature is critical. Avoid localized overheating by ensuring efficient stirring.
-
Reaction Concentration: Running the reaction at a more dilute concentration can sometimes disfavor polymerization, which is often a bimolecular or higher-order process.
Summary of Common Byproducts and Mitigation
| Byproduct | Formation Pathway | Mitigation Strategies |
| 4-Hydroxybenzonitrile | Hydrolysis of aryl halide | Use anhydrous conditions, non-nucleophilic base, and minimize reaction time/temperature. |
| Bis(4-methoxyphenyl) Ether | Homo-coupling of 4-methoxyphenol | Maintain an inert atmosphere, optimize ligand selection (Ullmann), and control stoichiometry. |
| Polymeric Materials | High-temperature side reactions | Ensure precise temperature control and consider reaction dilution. |
Experimental Workflow: A General Protocol for SNAr Synthesis
The following is a generalized, step-by-step protocol for the synthesis of this compound via an SNAr reaction.
Caption: Generalized workflow for SNAr synthesis.
Reaction Mechanism: Byproduct Formation Pathways
The following diagram illustrates the key pathways for the formation of common byproducts.
Caption: Pathways to desired product and common byproducts.
Conclusion
The successful synthesis of this compound hinges on a clear understanding of the potential side reactions and the implementation of strategies to mitigate them. By carefully controlling reaction parameters such as temperature, solvent purity, and atmosphere, researchers can significantly improve both the yield and purity of the desired product. This guide serves as a starting point for troubleshooting and optimizing your synthetic protocols.
References
-
ResearchGate. Synthesis of 4‐methoxybenzonitrile on 10 mmol scale. Available from: [Link]
-
Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. Available from: [Link]
-
PrepChem. Synthesis of 4-(4-(Methylsulfonyl)phenoxy)benzonitrile. Available from: [Link]
-
Posner, G. H., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4842-4845. Available from: [Link]
- Google Patents. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
-
Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]
-
Wikipedia. Ullmann condensation. Available from: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
-
Chem-Impex. 4-Methoxybenzonitrile. Available from: [Link]
-
Schareina, T., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1064-1073. Available from: [Link]
-
Murphy, J. A. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 55(52), 16368-16382. Available from: [Link]
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ResearchGate. The Ullmann Ether Condensation. Available from: [Link]
-
PubChem. 4-Fluorobenzonitrile. Available from: [Link]
-
ResearchGate. Selective homo-coupling of 2,6-di-methoxy phenol (5a): (right side)... Available from: [Link]
-
Sigman, M. S., et al. (2014). Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. Journal of the American Chemical Society, 136(20), 7431-7434. Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
-
ResearchGate. Research on the synthesis of 4-fluorobenzonitrile. Available from: [Link]
-
ResearchGate. (PDF) Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link]
-
NRC Publications Archive. A meta effect in nonphotochemical processes: the homolytic chemistry of m-methoxyphenol. Available from: [Link]
-
Scribd. EXP13 Hydrolysis of Benzonitrile. Available from: [Link]
- Google Patents. JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines.
-
Orbital: The Electronic Journal of Chemistry. Synthesis and Characterization of Bemotrizinol Impurities. Available from: [Link]
-
ResearchGate. Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Available from: [Link]
-
Veeprho. Benzonitrile Impurities and Related Compound. Available from: [Link]
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- 13. scribd.com [scribd.com]
troubleshooting guide for the synthesis of 4-(4-Methoxyphenoxy)benzonitrile
Technical Support Center: Synthesis of 4-(4-Methoxyphenoxy)benzonitrile
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and optimize your synthesis effectively.
Overview of Synthetic Strategies
The formation of the diaryl ether bond in this compound is a classical challenge in organic synthesis. The two most prevalent and industrially relevant strategies are the Nucleophilic Aromatic Substitution (SNA r) and the Ullmann Condensation.
-
Nucleophilic Aromatic Substitution (SNAr): This is often the preferred method. It involves the reaction of a 4-halobenzonitrile with 4-methoxyphenol in the presence of a base. The nitrile group (-CN) is a powerful electron-withdrawing group, which activates the aromatic ring, particularly at the para position, for nucleophilic attack by the phenoxide.[1][2]
-
Ullmann Condensation: A copper-catalyzed cross-coupling reaction between a 4-halobenzonitrile and 4-methoxyphenol.[3][4] While effective, traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper.[3][5] Modern modifications using ligands and soluble copper sources have made conditions milder.[6][7]
This guide will focus primarily on the SNAr approach due to its common application and operational simplicity, with relevant insights from Ullmann chemistry where applicable.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
Q: My reaction has run for the prescribed time, but TLC/LC-MS analysis shows mostly unreacted starting materials. What are the likely causes and how can I fix this?
A: This is the most frequent challenge and typically points to one of three areas: incomplete phenoxide formation, suboptimal reaction conditions, or reactant passivity.
-
Cause A: Ineffective Deprotonation of 4-Methoxyphenol The reacting nucleophile is the 4-methoxyphenoxide anion, not the neutral phenol. Incomplete deprotonation is a primary cause of low yield.
-
Solution 1: Base Selection. Use a sufficiently strong base to drive the equilibrium towards the phenoxide. While potassium hydroxide (KOH) can be used, anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective and lead to fewer side reactions.[6] For particularly stubborn reactions, a non-nucleophilic strong base like sodium hydride (NaH) can be used, but requires rigorous anhydrous conditions.[2]
-
Solution 2: Ensure Anhydrous Conditions. Water will consume strong bases and protonate the phenoxide, quenching the reaction.[6] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (Nitrogen or Argon). If using KOH, toluene can be used as a solvent to azeotropically remove water before adding the other reagents.[2]
-
-
Cause B: Suboptimal Solvent and Temperature The solvent plays a critical role in stabilizing intermediates and solvating ions.
-
Solution 1: Use a Polar Aprotic Solvent. Solvents like DMF, DMSO, or NMP are ideal for SNAr reactions.[2][8] They effectively solvate the cation (e.g., K⁺) of the base, leaving the phenoxide anion "naked" and highly nucleophilic.[8]
-
Solution 2: Optimize Temperature. While heat is necessary, excessive temperatures can cause decomposition. A good starting point is 80-100 °C. If the reaction is sluggish, a gradual increase to 120-150 °C (depending on the solvent's boiling point) may be required, especially if using a less reactive chloro- or bromobenzonitrile.[9]
-
-
Cause C: Reactivity of the Aryl Halide The nature of the leaving group on the benzonitrile is critical.
-
Solution: Choose the Right Halide. The reactivity for SNAr follows the order: F > Cl > Br > I .[1] 4-Fluorobenzonitrile is the most reactive substrate due to the high electronegativity of fluorine, which strongly activates the ring for nucleophilic attack.[1] If you are experiencing low yields with 4-chlorobenzonitrile, switching to 4-fluorobenzonitrile will almost certainly improve the reaction rate and allow for milder conditions.
-
Troubleshooting Workflow: Low Product Yield
Caption: A workflow for diagnosing and solving low-yield issues.
Issue 2: Significant Byproduct Formation
Q: My reaction has gone to completion, but I am observing significant impurities alongside my product. How do I identify and prevent them?
A: Byproduct formation often relates to side-reactivity of the starting materials or intermediates.
-
Byproduct A: Dehalogenated Benzonitrile This occurs when the 4-halobenzonitrile is reduced to benzonitrile. This is more common in copper-catalyzed Ullmann reactions where the ligand may not effectively promote the cross-coupling pathway.[6]
-
Prevention: In an SNAr context, this is less common but can indicate a radical pathway. Ensure your inert atmosphere is sound and that solvents are peroxide-free. For Ullmann reactions, screening different ligands is the primary solution.[6]
-
-
Byproduct B: 4,4'-Dicyanodiphenyl Ether (Homocoupling) This can occur if the initially formed product, this compound, acts as a nucleophile itself or through other complex pathways. It can also arise from the homocoupling of 4-halobenzonitrile in Ullmann syntheses.
-
Prevention: Use a slight excess (1.1-1.2 equivalents) of the 4-methoxyphenol to ensure the aryl halide is consumed. Avoid excessively high temperatures, which can promote side reactions.
-
-
Byproduct C: Hydrolysis of the Nitrile Group If the workup is too harsh (e.g., strongly acidic or basic conditions with prolonged heating), the nitrile can hydrolyze to a primary amide or a carboxylic acid.
Issue 3: Difficulty in Product Purification
Q: The crude product is an oil or refuses to crystallize, and column chromatography gives poor separation. What can I do?
A: Purification challenges often stem from residual reagents or closely related impurities.
-
Problem A: Residual Copper Catalyst (Ullmann reactions) Copper salts can make the crude product a colored, intractable gum.
-
Solution: During the workup, wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl). The ammonia complexes with the copper, forming a blue-colored aqueous layer that effectively removes the catalyst.[10]
-
-
Problem B: Failure to Crystallize The presence of impurities can inhibit crystal lattice formation.
-
Solution 1: Thorough Workup. First, ensure all starting materials and salts are removed. Wash the combined organic layers with water and then brine to remove residual DMF or DMSO and water, respectively.[10]
-
Solution 2: Proper Recrystallization. The key is finding a solvent system where the product is soluble when hot but sparingly soluble when cold.[11] Based on similar compounds, a mixed solvent system like ethanol/water or isopropanol/water is a good starting point.[12][13] Dissolve the crude solid in a minimum amount of hot alcohol, then add water dropwise until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.
-
Table 1: Recrystallization Solvent Selection Guide
| Solvent Class | Example(s) | Suitability for this compound | Comments |
| Alcohols | Ethanol, Isopropanol | High | Good solubility when hot. Often used with water as an anti-solvent.[12][13] |
| Hydrocarbons | Heptane, Hexane | Moderate | May be used to precipitate the product from a more polar solvent or for final washing of crystals.[9][14] |
| Ethers | Diethyl Ether | Low | Often too good a solvent, leading to poor recovery. |
| Chlorinated | Dichloromethane | Low | Typically used for extraction and chromatography, not recrystallization. |
| Water | Water | Very Low | The product is insoluble; used as an anti-solvent.[12][13] |
Frequently Asked Questions (FAQs)
Q1: For a new synthesis, should I start with an SNAr or an Ullmann reaction? A: Start with the SNAr reaction. It is generally more straightforward, avoids metal catalysts, and the reaction conditions are well-understood. Use 4-fluorobenzonitrile, 4-methoxyphenol, and potassium carbonate in DMF at ~100 °C as your initial test condition. Only explore the Ullmann condensation if the SNAr fails, for example, due to a highly deactivated aryl halide (though not the case here).
Q2: How can I monitor the reaction's progress effectively? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. The product, being larger and less polar than 4-methoxyphenol, will have a higher Rf value. The 4-halobenzonitrile will also have a distinct Rf. The reaction is complete when the spot for the limiting reagent (usually the aryl halide) has disappeared.
Q3: What are the primary safety concerns? A:
-
Solvents: DMF and DMSO are reproductive hazards and are readily absorbed through the skin. Always use appropriate gloves and work in a well-ventilated fume hood.
-
Bases: Sodium hydride (NaH) is a flammable solid that reacts violently with water. It must be handled under an inert atmosphere. Potassium hydroxide is corrosive.
-
Nitriles: Organic nitriles are toxic. Avoid inhalation and skin contact.
Detailed Experimental Protocol (SNAr Method)
This protocol is a robust starting point for the synthesis of this compound.
Materials:
-
4-Fluorobenzonitrile
-
4-Methoxyphenol
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Reaction Mechanism: SNAr Pathway
Caption: SNAr mechanism for the synthesis.
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent and Reagent Addition: Add anhydrous DMF (approx. 5-10 mL per mmol of 4-methoxyphenol). Stir the suspension for 15 minutes at room temperature. Add 4-fluorobenzonitrile (1.05 eq) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C using an oil bath. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc) every 1-2 hours. The reaction is typically complete in 4-8 hours.
-
Workup:
-
Cool the mixture to room temperature and pour it into a beaker containing cold water (approx. 10x the volume of DMF). A precipitate should form.[12]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers. Wash sequentially with water (2x), saturated aq. NaHCO₃ (1x, to remove any unreacted phenol), and finally with brine (1x).[10]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification:
-
Recrystallize the crude solid from a hot ethanol/water or isopropanol/water mixture to obtain the pure this compound as a white solid.[12][13]
-
Alternatively, if the product is an oil or recrystallization is unsuccessful, purify by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
References
- Benchchem. (n.d.). Technical Support Center: Ullmann Diaryl Ether Synthesis.
- PrepChem.com. (n.d.). Synthesis of 4-(4-(Methylsulfonyl)phenoxy)benzonitrile.
- Royal Society of Chemistry. (2024). Synthetic Methods for Dialkyl Ethers. In Books.
- Benchchem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Benchchem. (n.d.). Technical Support Center: Isolating 2-(4-Methylphenoxy)benzonitrile.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-(4-Methylphenoxy)benzonitrile.
- Benchchem. (n.d.). Troubleshooting Williamson ether synthesis side reactions.
- Benchchem. (n.d.). Challenges in the scale-up of 2-(4-Methylphenoxy)benzonitrile production.
- Google Patents. (n.d.). Process for producing 4-(4-alkylphenoxy) benzylamines.
- Wikipedia. (n.d.). Ullmann condensation.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- ResearchGate. (n.d.). Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- IUCr Journals. (2023). Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile.
- Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
- IUCr Journals. (2023). Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile.
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Technical Support Center: Optimization of Ullmann Ether Synthesis of 4-(4-Methoxyphenoxy)benzonitrile
Welcome to the technical support center for the Ullmann ether synthesis of 4-(4-methoxyphenoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Introduction to the Synthesis
The Ullmann condensation is a cornerstone of C-O bond formation, enabling the synthesis of diaryl ethers.[1] The synthesis of this compound involves the copper-catalyzed coupling of an aryl halide (typically 4-iodobenzonitrile or 4-bromobenzonitrile) with 4-methoxyphenol. While conceptually straightforward, this reaction is notoriously sensitive to various parameters, often leading to challenges in achieving high yields and purity.[2] This guide will address common issues and provide a logical framework for systematic optimization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A low yield of the desired diaryl ether is the most frequent challenge in Ullmann syntheses. Several factors can contribute to this issue.
| Potential Cause | Explanation | Suggested Solutions |
| Inactive Catalyst | The active catalytic species is generally considered to be Cu(I).[3] If your copper source is old, oxidized (e.g., green or blue discoloration of a Cu(I) salt), or of low purity, it will exhibit poor catalytic activity. | - Use a fresh, high-purity copper(I) salt such as CuI or CuBr.[3] - If using a Cu(II) salt, ensure your reaction conditions can facilitate its reduction to Cu(I). - Consider activating copper powder by washing with a dilute acid to remove surface oxides. |
| Inappropriate Ligand | Modern Ullmann reactions often employ ligands to stabilize the copper catalyst and facilitate the reaction at lower temperatures.[4][5] The absence of a suitable ligand can lead to catalyst decomposition or a sluggish reaction. | - Screen a variety of ligands. For electron-rich phenols like 4-methoxyphenol, N,N-dimethylglycine or 1,10-phenanthroline are often effective.[4][6] - For electron-poor aryl halides like 4-iodobenzonitrile, ligands that can stabilize the electron-deficient copper center are beneficial. |
| Suboptimal Base | The base is crucial for deprotonating the phenol, but an inappropriate choice can hinder the reaction.[6] Very strong bases can promote side reactions, while weak bases may not be effective in generating the phenoxide. The solubility and physical properties of the base are also important.[7] | - Screen common bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[3] Potassium phosphate and cesium carbonate are often good starting points.[6] - K₂CO₃ is a cost-effective option that has shown success in non-polar solvents.[7] |
| Unsuitable Solvent | The solvent plays a significant role in the solubility of reactants and the stability of the catalytic species.[8] Traditional Ullmann reactions often use high-boiling polar aprotic solvents like DMF or NMP.[2] However, for some systems, non-polar solvents can be more effective.[7] | - If using a polar aprotic solvent like DMF or DMSO, ensure it is anhydrous, as water can lead to side reactions.[6][8] - Consider screening non-polar solvents like toluene or xylene, which have been shown to be effective in some Ullmann O-arylation reactions.[7] |
| Incorrect Reaction Temperature | While classical Ullmann reactions required high temperatures (often >200 °C), modern ligand-accelerated protocols can proceed at much milder conditions (80-140 °C).[2][4] A temperature that is too low will result in a slow or incomplete reaction, while a temperature that is too high can lead to decomposition of reactants or the catalyst. | - Start with a moderate temperature (e.g., 100-120 °C) and monitor the reaction progress. - If the reaction is sluggish, incrementally increase the temperature. If decomposition is observed, lower the temperature. |
Issue 2: Formation of Significant Side Products
The appearance of unexpected peaks in your analytical data (TLC, GC-MS, or NMR) indicates the formation of side products. Identifying these impurities is key to diagnosing the problem.
| Side Product | Potential Cause | Suggested Solutions |
| Dehalogenated Benzonitrile | Reductive dehalogenation of the aryl halide is a common side reaction.[6] This can be caused by protic impurities (like water) or a suboptimal ligand that favors a reduction pathway over the desired cross-coupling. | - Ensure all reagents and solvents are strictly anhydrous. Use freshly dried solvents and consider adding molecular sieves.[6][9] - Screen different ligands. A ligand that better stabilizes the copper-aryl intermediate can suppress dehalogenation.[6] |
| Homocoupling of 4-methoxyphenol (forming a biphenol) | This can occur if the oxidative addition of the aryl halide to the copper catalyst is slow, allowing for the homocoupling of the copper phenoxide intermediate. | - Ensure your copper catalyst is active and that the reaction temperature is sufficient to promote the oxidative addition step. - The choice of ligand can also influence the relative rates of cross-coupling versus homocoupling. |
| Formation of Phenol (from aryl halide) | This side product can arise from the reaction of the aryl halide with trace amounts of water, a process that can be catalyzed by the copper species.[9] | - Rigorous exclusion of water is critical. Dry all glassware, reagents, and solvents thoroughly.[6][9] |
Frequently Asked Questions (FAQs)
Q1: What is the best aryl halide to use: 4-iodobenzonitrile or 4-bromobenzonitrile?
A1: Generally, aryl iodides are more reactive than aryl bromides in Ullmann couplings.[10] Therefore, 4-iodobenzonitrile will likely react under milder conditions or give higher yields in a shorter reaction time. However, 4-bromobenzonitrile is often less expensive. The choice may depend on a balance of reactivity, cost, and the specific catalytic system being employed. Some modern catalyst systems are highly effective for the coupling of aryl bromides.[7]
Q2: How do I choose the right ligand for my reaction?
A2: Ligand selection is often empirical and may require screening. However, some general guidelines can be helpful. For electron-rich phenols, amino acid-derived ligands like N,N-dimethylglycine have proven effective.[4] For electron-poor aryl halides, ligands that can increase the electron density on the copper center may be beneficial. A good starting point is to consult the literature for similar Ullmann ether syntheses.[4][9]
Q3: What is the optimal ratio of reactants?
A3: A common starting point is a 1:1 to 1:1.2 ratio of the aryl halide to 4-methoxyphenol. Using a slight excess of the phenol can sometimes help to drive the reaction to completion. The amount of base is typically 1.5 to 2 equivalents relative to the limiting reagent.
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be developed to clearly separate the starting materials, the product, and any major side products. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.
Q5: What is the best work-up and purification procedure?
A5: After the reaction is complete, the mixture is typically cooled, diluted with an organic solvent (like ethyl acetate), and washed with water and brine. An acidic wash (e.g., dilute HCl) can be used to remove the base and any remaining 4-methoxyphenol. The crude product can then be purified by column chromatography on silica gel.[11] Recrystallization from a suitable solvent system may also be an effective purification method. For benzonitrile derivatives, care should be taken during purification as they can sometimes be sensitive.[12][13]
Experimental Workflow and Optimization
A systematic approach to optimizing the reaction conditions is crucial for achieving the best results. The following workflow provides a logical sequence for screening key parameters.
Caption: A systematic workflow for optimizing the Ullmann ether synthesis.
Optimized Protocol for this compound
This protocol is a starting point based on modern Ullmann coupling methodologies and should be optimized for your specific laboratory conditions.
Materials:
-
4-Iodobenzonitrile
-
4-Methoxyphenol
-
Copper(I) Iodide (CuI)
-
N,N-Dimethylglycine
-
Potassium Phosphate (K₃PO₄)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried reaction vessel, add 4-iodobenzonitrile (1.0 equiv), 4-methoxyphenol (1.2 equiv), CuI (0.1 equiv), N,N-dimethylglycine (0.2 equiv), and K₃PO₄ (2.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous toluene via syringe.
-
Place the vessel in a preheated heating block and stir at 110 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Considerations
A basic understanding of the proposed catalytic cycle can aid in troubleshooting.
Caption: A simplified catalytic cycle for the Ullmann ether synthesis.
The cycle is generally believed to involve the formation of a copper(I) phenoxide species, followed by oxidative addition of the aryl halide to form a transient copper(III) intermediate.[14] Reductive elimination from this intermediate yields the desired diaryl ether and regenerates the active copper(I) catalyst.[14] Issues such as low yield can often be traced back to a slow or inefficient step in this cycle.
References
- Technical Support Center: Ullmann Diaryl Ether Synthesis - Benchchem.
- Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base - Arkat USA.
- Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC - NIH.
- Technical Support Center: Optimizing Ullmann Coupling Reactions - Benchchem.
-
The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0) - ResearchGate. Available at: [Link]
-
Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates | Journal of the American Chemical Society. Available at: [Link]
-
A General and Mild Ullmann-Type Synthesis of Diaryl Ethers | Organic Letters. Available at: [Link]
-
Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions - NIH. Available at: [Link]
-
A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components - SciELO México. Available at: [Link]
-
Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - RSC Publishing. Available at: [Link]
-
Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction | Request PDF - ResearchGate. Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available at: [Link]
-
Ullmann condensation - Wikipedia. Available at: [Link]
-
Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - NIH. Available at: [Link]
-
Troubleshooting Ullmann Couplint : r/Chempros - Reddit. Available at: [Link]
-
Synthesis of 4-(4-(Methylsulfonyl)phenoxy)benzonitrile - PrepChem.com. Available at: [Link]
-
Solvent-assisted Ullmann ether synthesis. Reactions of dihydric phenols | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands | Request PDF - ResearchGate. Available at: [Link]
-
VIII a) Preparation of 4-[(4-methoxyphenyl)sulfonyl]benzonitrile - PrepChem.com. Available at: [Link]
-
General scheme for Ullmann condensation of 4‐methoxyphenol with iodobenzene. Available at: [Link]
-
Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]
-
Purification of Benzonitrile - Chempedia - LookChem. Available at: [Link]
-
How can I purify impure benzonitrile? - ResearchGate. Available at: [Link]
-
The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Available at: [Link]
-
Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Available at: [Link]
- CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents.
-
Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed. Available at: [Link]
-
Optimization of reaction conditions. [a] | Download Table - ResearchGate. Available at: [Link]
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Technical Support Center: Enhancing the Purity of 4-(4-Methoxyphenoxy)benzonitrile
Welcome to the technical support resource for 4-(4-Methoxyphenoxy)benzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile diaryl ether nitrile. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, achieving high purity is critical for downstream applications.[1][2] This document provides in-depth troubleshooting advice and detailed purification protocols based on established chemical principles and field-proven methodologies.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues encountered during the purification of this compound, particularly after synthesis via methods like the Ullmann condensation.[3][4]
Question 1: My isolated product is an off-white, yellow, or brownish solid, but the literature reports it as a white crystalline powder. What causes this discoloration and how can I fix it?
Answer: Discoloration in the crude product is common and typically stems from two sources: residual copper catalyst and phenolic impurities.
-
Residual Copper Catalyst: Copper-catalyzed reactions, such as the Ullmann condensation, are a primary route to diaryl ethers.[3][5] Incomplete removal of the copper catalyst can leave behind colored copper salts (often blue or green) or finely divided copper metal, which can impart a brown or grey hue to the final product.
-
Phenolic Impurities: Unreacted phenolic starting materials (e.g., 4-cyanophenol or 4-methoxyphenol) are prone to oxidation, forming highly colored and often polymeric species, especially when exposed to air and residual base at high temperatures.
Causality-Driven Solution: The key is to remove these impurities during the initial work-up. A robust aqueous wash sequence is critical. Washing the organic extract with a dilute solution of ammonium chloride or a chelating agent like EDTA can help sequester and remove residual copper salts by forming water-soluble complexes.[6] To remove phenolic impurities, a wash with a mild base like 1 M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) will deprotonate the acidic phenol, converting it into its water-soluble salt, which is then extracted into the aqueous phase. Subsequent purification by recrystallization or column chromatography will then yield the desired white solid.[7][8]
Question 2: My ¹H NMR spectrum shows persistent signals corresponding to unreacted 4-methoxyphenol or 4-cyanophenol. My standard water wash isn't removing them. What should I do?
Answer: This is a classic purification challenge indicating that a simple water wash is insufficient to remove acidic starting materials. The phenolic proton is acidic, and its removal requires a basic aqueous wash to facilitate its transfer from the organic to the aqueous phase.
Expert Recommendation: During your liquid-liquid extraction work-up, incorporate a wash with a 1-2 M solution of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
-
Mechanism of Action: The base deprotonates the phenol's hydroxyl group (pKa ≈ 10), forming the corresponding sodium or potassium phenoxide salt. This ionic salt has vastly increased water solubility compared to the neutral phenol, causing it to partition almost exclusively into the aqueous layer.
-
Protocol Refinement: After extracting your reaction mixture with a solvent like ethyl acetate or dichloromethane, wash the combined organic layers 2-3 times with the basic solution. Follow this with a brine wash to remove residual water before drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). This procedure is highly effective at removing lingering phenolic starting materials.
Question 3: My product's melting point is sharp but consistently low (e.g., 50-53 °C), below the reported range of 57-60 °C.[1] What could be the issue?
Answer: A sharp but depressed melting point is a classic indicator of a eutectic mixture, suggesting the presence of a significant, well-mixed impurity. While several impurities could be responsible, a likely candidate is an isomeric byproduct.
If the synthesis involved 4-chlorobenzonitrile and 4-methoxyphenol, an alternative starting material could have been m-cresol (3-methylphenol) if the reagent was mislabeled or impure, leading to the formation of 4-(3-methylphenoxy)benzonitrile. Similarly, using an incorrect isomer of the benzonitrile starting material could also lead to an isomeric product. These isomers often have very similar polarities, making them difficult to separate by standard chromatography, and they can co-crystallize with the desired product.
Troubleshooting Steps:
-
Re-verify Starting Materials: Check the identity and purity of your starting materials using techniques like NMR or melting point analysis.
-
High-Resolution Analysis: Use high-performance liquid chromatography (HPLC) to see if you can resolve the two isomers.
-
Advanced Purification: If an isomeric impurity is confirmed, separation may require careful optimization of column chromatography with a shallow solvent gradient or preparative HPLC.[9] Fractional recrystallization, while tedious, can also sometimes be effective.
Question 4: I suspect my product has partially hydrolyzed to 4-(4-methoxyphenoxy)benzoic acid during a basic work-up. How can I confirm this and remove the carboxylic acid impurity?
Answer: Nitrile hydrolysis to a carboxylic acid can occur under either strongly acidic or basic conditions, particularly with prolonged exposure or at elevated temperatures.[10][11] The resulting carboxylic acid impurity can be problematic for subsequent reactions.
Confirmation and Removal Strategy:
-
Confirmation: The presence of the carboxylic acid can be confirmed by several methods:
-
TLC: The carboxylic acid is significantly more polar than the nitrile. It will have a much lower Rf value (it will stick to the baseline) on a silica gel TLC plate.
-
IR Spectroscopy: Look for a broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹.
-
¹H NMR: The carboxylic acid proton will appear as a very broad singlet far downfield (>10 ppm).
-
-
Removal: Fortunately, the carboxylic acid is easily removed using its acidic properties. During the work-up, perform an extraction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This mild base is strong enough to deprotonate the carboxylic acid (pKa ≈ 4-5) to form the water-soluble sodium carboxylate salt, but it is generally not basic enough to deprotonate any residual phenol. The carboxylate salt will be washed away in the aqueous layer, leaving the pure nitrile in the organic phase.
Troubleshooting Decision Workflow
This diagram outlines a logical workflow for diagnosing and resolving common purity issues with this compound.
Caption: Troubleshooting workflow for common purity issues.
Detailed Purification Protocols
Protocol A: Purification by Recrystallization
Recrystallization is a highly effective technique for purifying solid compounds by leveraging differences in solubility between the desired product and impurities at varying temperatures.[7]
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on its structure and literature for similar compounds, suitable solvent systems include isopropanol/water, ethanol, or heptane/ethyl acetate mixtures.[12][13]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent or solvent system. Heat the mixture on a hot plate with stirring until the solvent begins to boil.
-
Achieve Saturation: Continue adding small portions of the hot solvent until all the solid has just dissolved, creating a saturated solution. Adding excess solvent will reduce the final yield.
-
Hot Filtration (Optional): If insoluble impurities (like dust or catalyst residues) are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven at a temperature well below the compound's melting point, to obtain the final, pure product.
| Parameter | Recommended Solvents/Systems | Rationale |
| Primary Solvent | Isopropanol, Ethanol | The compound has good solubility at high temperatures and lower solubility upon cooling. |
| Co-Solvent System | Ethyl Acetate / Heptane | Dissolve in a minimal amount of hot ethyl acetate (good solvent) and add hot heptane (poor solvent) until turbidity appears. |
| Aqueous System | Isopropanol / Water | Dissolve in hot isopropanol, then add water dropwise until the solution becomes cloudy. Reheat to clarify and then cool.[13][14] |
Protocol B: Purification by Flash Column Chromatography
For mixtures that are difficult to separate by recrystallization, flash column chromatography using silica gel is the preferred method.[15]
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexanes or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal system will give the product a retention factor (Rf) of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.[16]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add the powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply gentle air pressure to force the solvent through the silica gel at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Combine and Evaporate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
General Purification Workflow
Caption: General post-synthesis work-up and purification workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what impurities are inherent to this process? The most prevalent method is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.[4] This typically involves reacting an aryl halide with a phenol in the presence of a base. For this target molecule, the reaction would be between 4-chlorobenzonitrile and 4-methoxyphenol or 4-cyanophenol and 4-bromoanisole.
-
Inherent Impurities:
-
Unreacted Starting Materials: 4-chlorobenzonitrile, 4-methoxyphenol, etc.
-
Catalyst: Residual copper salts.
-
Base: Unreacted K₂CO₃ or K₃PO₄.[17]
-
Homocoupling Byproducts: Small amounts of biphenyl-type structures from the coupling of two aryl halides.
-
Solvent: High-boiling polar aprotic solvents like DMF or NMP are often used and can be difficult to remove completely.[3]
-
Q2: What are the key physical properties of this compound relevant to its purification? Understanding the physical properties is essential for designing effective purification strategies.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₄H₁₁NO | - |
| Molecular Weight | 209.24 g/mol [18] | Used for calculating molar equivalents and theoretical yield. |
| Appearance | White crystalline powder[1] | A deviation from this indicates impurities. |
| Melting Point | 57-60 °C[1][19] | A primary indicator of purity. A broad or depressed melting point suggests contamination. |
| Solubility | Soluble in hot ethanol, moderately soluble in non-polar solvents.[20][21] | Critical for selecting an appropriate recrystallization solvent or chromatography eluent. |
| Boiling Point | >250 °C[1][19] | The high boiling point means purification by distillation is generally not feasible in a standard lab setting. |
Q3: How do I handle this compound safely in the laboratory? According to safety data sheets, this compound should be handled with care. It may be harmful if swallowed or in contact with skin.[19][22]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[23]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[22] Avoid contact with skin and eyes.[22]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[22]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
-
ChemBK. 4-Methoxybenzonitrile. [Link]
-
ResearchGate. Synthesis of 4‐methoxybenzonitrile on 10 mmol scale. [Link]
-
PrepChem.com. Synthesis of 4-(4-(Methylsulfonyl)phenoxy)benzonitrile. [Link]
-
PubChem. 4-Methoxybenzonitrile. [Link]
-
Chemsrc. 4-Methoxybenzonitrile. [Link]
-
NIST. Benzonitrile, 4-methoxy-. [Link]
- Google Patents. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.
-
Alzchem Group. 4-Methoxybenzonitrile. [Link]
-
SIELC Technologies. Separation of Benzonitrile, 4-[[(4-methoxyphenyl)methylene]amino]- on Newcrom R1 HPLC column. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
ResearchGate. Isolation And Purification Of Substance By Column Chromatography. [Link]
-
Semantic Scholar. The acid-catalysed hydrolysis of benzonitrile. [Link]
-
Organic Syntheses. p-NITROBENZONITRILE. [Link]
-
National Institutes of Health. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. [Link]
- Google Patents. JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines.
-
ResearchGate. How can I purify impure benzonitrile?. [Link]
-
ResearchGate. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Royal Society of Chemistry. Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
RSC Publishing. Hydrolysis of p -Methoxyphenoxy - and Methoxy = Triphenylsilane. [Link]
-
SynArchive. Ullmann Condensation. [Link]
-
IUCr Journals. Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile. [Link]
-
PubChem. 4-(4-Methylphenoxy)benzonitrile. [Link]
-
ACS Publications. General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. [Link]
-
IUCr Journals. Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile. [Link]
-
ResearchGate. Figure S2. Study of hydrolysis of benzonitrile.. [Link]
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Technical Support Center: Scale-Up Considerations for 4-(4-Methoxyphenoxy)benzonitrile Production
Welcome to the Technical Support Center for the synthesis and scale-up of 4-(4-methoxyphenoxy)benzonitrile. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the production of this diaryl ether. The diaryl ether motif is a crucial structural component in many pharmaceuticals, agrochemicals, and polymers, making robust and scalable synthetic routes essential.[1][2]
This document will primarily focus on the prevalent synthetic methodologies, such as the Ullmann condensation and Buchwald-Hartwig amination, and the critical considerations for transitioning these processes from laboratory scale to pilot or industrial production.
I. Synthetic Strategies Overview
The synthesis of this compound typically involves the formation of a C-O bond between a phenol and an aryl halide. The two most common and effective methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.
A. Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol.[3][4] For the synthesis of this compound, this involves the reaction of 4-fluorobenzonitrile or 4-chlorobenzonitrile with 4-methoxyphenol in the presence of a copper catalyst and a base. While traditional Ullmann conditions often required harsh reaction conditions with high temperatures and stoichiometric amounts of copper, modern modifications have made this reaction more amenable to industrial applications.[3]
B. Buchwald-Hartwig Amination (C-O Coupling)
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for the synthesis of diaryl ethers.[5][6] This method offers milder reaction conditions, a broader substrate scope, and greater functional group tolerance compared to the traditional Ullmann reaction.[6] The reaction couples an aryl halide or pseudohalide with a phenol using a palladium catalyst, a phosphine ligand, and a base.[6]
C. Nucleophilic Aromatic Substitution (SNAr)
In some cases, particularly when the aryl halide is highly activated by electron-withdrawing groups, a direct nucleophilic aromatic substitution (SNAr) can be employed without the need for a metal catalyst.[7] For the synthesis of this compound, the nitrile group on 4-fluorobenzonitrile provides activation, potentially allowing for a catalyst-free reaction with 4-methoxyphenol under basic conditions.[8][9]
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis and scale-up of this compound.
Q1: Which synthetic route is more suitable for large-scale production: Ullmann, Buchwald-Hartwig, or SNAr?
A1: The choice of synthetic route for large-scale production depends on several factors, including cost, efficiency, safety, and environmental impact.
-
Ullmann Condensation: This is often the most cost-effective option for industrial-scale synthesis due to the lower cost of copper catalysts compared to palladium.[10] Modern Ullmann-type reactions with improved ligands and conditions can offer good yields and are attractive for industrial applications.[10]
-
Buchwald-Hartwig Amination: While palladium catalysts and phosphine ligands can be expensive, this method often provides higher yields under milder conditions and with a broader substrate scope.[6][11] The cost can sometimes be justified by the increased efficiency and reduced energy consumption.
-
SNAr: If applicable, this is the most atom-economical and cost-effective route as it eliminates the need for a metal catalyst and ligands. However, it is highly dependent on the reactivity of the aryl halide and may require harsh conditions (high temperatures and strong bases) which can be a drawback at scale.[7]
For the synthesis of this compound from 4-fluorobenzonitrile, an SNAr approach or a copper-catalyzed Ullmann-type reaction are likely the most economically viable options for large-scale production.
Q2: What are the key safety considerations when scaling up this synthesis?
A2: Scaling up any chemical reaction introduces new safety challenges. For the synthesis of this compound, key considerations include:
-
Thermal Runaway: Exothermic reactions, particularly if not well-characterized, can lead to a thermal runaway. It is crucial to understand the reaction thermodynamics and have adequate cooling capacity.[12][13]
-
Reagent Handling: Handling large quantities of reagents like potassium carbonate, which can be a respiratory irritant, and solvents like DMSO or DMF, requires appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed transfer systems).
-
Pressure Build-up: If the reaction generates gaseous byproducts, scaling up can lead to a significant pressure increase in a closed reactor. The system must be designed to handle the potential pressure or be adequately vented.
-
Work-up and Purification: Handling large volumes of flammable solvents during extraction and purification steps increases fire hazards.[14]
A thorough process hazard analysis (PHA) should be conducted before any scale-up.[12]
Q3: How does the choice of base impact the reaction at scale?
A3: The base plays a critical role in deprotonating the 4-methoxyphenol. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[15]
-
Strength and Solubility: The base must be strong enough to deprotonate the phenol but not so strong as to cause side reactions. The solubility of the base and the resulting phenoxide in the reaction solvent is also crucial for reaction kinetics. Cesium carbonate is often highly effective due to the high solubility of its salts in organic solvents.[11]
-
Cost and Availability: For large-scale production, the cost and availability of the base are major considerations. Potassium carbonate is generally a more cost-effective option than cesium carbonate.
-
Particle Size and Mixing: At scale, the particle size of a solid base can affect its reactivity and require efficient agitation to ensure proper mixing.
Q4: What are the common impurities, and how can they be minimized?
A4: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual catalyst.
-
Unreacted Starting Materials: Incomplete conversion is a common issue. Optimizing reaction time, temperature, and stoichiometry can minimize residual starting materials.
-
Hydrolysis of Benzonitrile: The presence of water can lead to the hydrolysis of the nitrile group to a carboxylic acid, especially under basic conditions at elevated temperatures. Ensuring anhydrous conditions is important.[15]
-
Homocoupling of Aryl Halide: In Ullmann reactions, homocoupling of the aryl halide can occur.
-
Dehalogenation: Reductive dehalogenation of the aryl halide is another potential side reaction.[15]
Careful control of reaction parameters and purification methods such as recrystallization or column chromatography are necessary to achieve high purity.
III. Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ullmann: Ensure the copper catalyst is of the appropriate quality and oxidation state. For air-sensitive catalysts, use proper inert atmosphere techniques.[11] - Buchwald-Hartwig: Verify the integrity of the palladium precatalyst and the phosphine ligand. Ligands can be air-sensitive. |
| Insufficient Base | - Ensure the base is anhydrous and of sufficient quantity (typically 1.5-2 equivalents).[9] - Consider using a stronger or more soluble base like cesium carbonate.[1] |
| Poor Solvent Choice | - The solvent significantly impacts reaction rates and solubility. Polar aprotic solvents like DMF, DMSO, or NMP are commonly used.[1][3] - Ensure the solvent is anhydrous. |
| Low Reaction Temperature | - Increase the reaction temperature incrementally. Ullmann reactions often require higher temperatures than Buchwald-Hartwig couplings.[3] |
| Inert Atmosphere Not Maintained | - For oxygen-sensitive catalysts and reagents, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Nitrile Group | - Use anhydrous solvents and reagents. Dry the reaction apparatus thoroughly before use.[15] - Minimize reaction time at high temperatures. |
| Reductive Dehalogenation of Aryl Halide | - This can be a side reaction in copper-catalyzed systems. Screening different ligands or adjusting the reaction conditions may be necessary.[15] |
| Side Reactions Promoted by Strong Base | - If using a very strong base, consider switching to a milder base like potassium carbonate or potassium phosphate.[15] |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Product is an Oil or Gummy Solid | - The crude product may contain impurities that prevent crystallization. Try different recrystallization solvents or solvent mixtures. - If recrystallization fails, column chromatography may be necessary. |
| Emulsion Formation During Work-up | - Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. - Filter the mixture through a pad of celite. |
| Residual Catalyst in the Final Product | - For copper catalysts, an acidic wash (e.g., dilute HCl or ammonium chloride solution) during work-up can help remove residual copper salts. - For palladium catalysts, specific scavenging agents may be required to meet stringent limits for pharmaceutical applications. |
IV. Experimental Workflow & Visualization
General Experimental Protocol (Ullmann-Type Reaction)
This protocol is a general guideline and may require optimization for specific scales.
-
Reactor Setup: Charge a clean, dry reactor with 4-methoxyphenol (1.0 eq.), 4-fluorobenzonitrile (1.0-1.2 eq.), potassium carbonate (1.5-2.0 eq.), and a copper catalyst (e.g., CuI, 1-10 mol%).
-
Inert Atmosphere: Purge the reactor with an inert gas (nitrogen or argon) for 15-30 minutes.
-
Solvent Addition: Add anhydrous solvent (e.g., DMF or DMSO) to the reactor.
-
Heating and Reaction: Heat the reaction mixture to the desired temperature (e.g., 120-160 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Washing: Wash the combined organic layers with water and brine to remove residual base and solvent.
-
Drying and Concentration: Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography.
Workflow Diagram
Caption: General workflow for the Ullmann synthesis of this compound.
Scale-Up Logic Diagram
Caption: Logical progression for scaling up chemical production.
V. References
-
Benchchem. (n.d.). Technical Support Center: Ullmann Diaryl Ether Synthesis. Retrieved from
-
Hassan, Z., et al. (2018). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. RSC Advances, 8(35), 19571-19591. Retrieved from
-
ChemProcess. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved from
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from
-
Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from
-
ACS Publications. (2024). A Tribute to Ullmann's Work: Expanding Copper Coil Reactor Applications toward the Hydroxylation of Aryl Bromides. Organic Process Research & Development. Retrieved from
-
ResearchGate. (n.d.). Synthesis of 4‐methoxybenzonitrile on 10 mmol scale. Retrieved from
-
Journal of the Brazilian Chemical Society. (n.d.). View of Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents. Retrieved from
-
Guimond, N., et al. (2009). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 11(18), 4052-4055. Retrieved from
-
Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. Retrieved from
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from
-
Royal Society of Chemistry. (2024). Chapter 2: Synthetic Methods for Dialkyl Ethers. Retrieved from
-
Benchchem. (n.d.). Synthesis of 4-Fluoro-3-nitrobenzonitrile from 4-fluorobenzonitrile. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination for Diaryl Ether Synthesis. Retrieved from
-
KAUST Health & Safety. (n.d.). Scale up reactions Guideline. Retrieved from
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from
-
Pendidikan Kimia. (n.d.). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Retrieved from
-
ResearchGate. (n.d.). (PDF) Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from
-
YouTube. (2019, June 24). Effect of solvent in Nucleophilic Substitution Reaction. Retrieved from
-
ResearchGate. (n.d.). Research on the synthesis of 4-fluorobenzonitrile. Retrieved from
-
Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL. Retrieved from
-
H.E.L Group. (n.d.). Process Safety and Scale-up. Retrieved from
-
Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from
-
Sigma-Aldrich. (n.d.). 4-Fluorobenzonitrile 99 1194-02-1. Retrieved from
-
ACS Publications. (2011). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters. Retrieved from
-
Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho. Retrieved from
-
ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from
-
ResearchGate. (n.d.). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution | Request PDF. Retrieved from
-
ResearchGate. (n.d.). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Retrieved from
-
ResearchGate. (n.d.). Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene. Retrieved from
-
Google Patents. (n.d.). US3585233A - Process for the preparation of hydroxybenzonitriles. Retrieved from
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from
-
Google Patents. (n.d.). JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines. Retrieved from
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from
-
ResearchGate. (n.d.). Recent Advances in Diaryl Ether Synthesis. Retrieved from
-
University of Michigan. (n.d.). Aryl ether synthesis via low-cost Ullmann coupling systems. Retrieved from
-
Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from
Sources
- 1. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jsynthchem.com [jsynthchem.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. Aromatic Nucleophilic Substitution [fishersci.it]
- 10. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fauske.com [fauske.com]
- 13. helgroup.com [helgroup.com]
- 14. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Thermal Degradation of 4-(4-Methoxyphenoxy)benzonitrile
Welcome to the technical support center for investigating the thermal degradation pathways of 4-(4-Methoxyphenoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the experimental analysis of this compound under thermal stress.
Introduction
This compound is a molecule of interest in various fields, and understanding its stability under thermal stress is crucial for its application and development. Thermal degradation can lead to the formation of impurities, altering the compound's efficacy, safety, and material properties. This guide will walk you through the potential degradation pathways, experimental design considerations, and data interpretation.
Part 1: Plausible Degradation Pathways
While specific literature on the thermal degradation of this compound is limited, we can postulate potential pathways based on the chemical functionalities present: the ether linkage and the nitrile group. Under thermal stress, homolytic cleavage of bonds is a primary degradation route.
Primary Degradation Pathways
-
Ether Bond Cleavage: The C-O bonds of the ether linkage are susceptible to cleavage at elevated temperatures. This can occur in two primary ways:
-
Pathway A: Cleavage of the Aryl-Oxygen Bond: Homolytic cleavage of the bond between the benzonitrile ring and the ether oxygen would lead to the formation of a 4-cyanophenoxy radical and a 4-methoxyphenyl radical.
-
Pathway B: Cleavage of the Methoxy-Aryl Bond: Cleavage of the bond between the methoxy group and its attached phenyl ring would result in a 4-phenoxyphenoxy radical and a methyl radical.
-
-
Nitrile Group Reactions: The nitrile group is generally thermally stable, but at very high temperatures, it can undergo reactions.[1] In the presence of other reactive species or under specific atmospheric conditions, it could potentially be involved in polymerization or other secondary reactions.
Secondary Degradation Products
The initial radical species are highly reactive and will undergo further reactions to form stable products. These can include:
-
Hydrogen Abstraction: The initial radicals can abstract hydrogen atoms from other molecules or the reaction medium to form 4-cyanophenol, 4-methoxyphenol, anisole, and benzonitrile.
-
Radical Recombination: Radicals can recombine to form various biphenyl derivatives and other larger molecules.
-
Oxidation Products: If the thermal stress is applied in the presence of air or oxygen, a variety of oxidized products can be expected, including phenols, quinones, and carboxylic acids.
The following diagram illustrates the postulated primary degradation pathways:
Caption: Postulated primary thermal degradation pathways of this compound.
Part 2: Troubleshooting Guides & FAQs
This section addresses common issues encountered during the experimental investigation of thermal degradation.
Experimental Setup & Troubleshooting
Q1: I am not seeing any degradation of my compound using Thermogravimetric Analysis (TGA). What could be the reason?
A1:
-
Temperature Range: Ensure your TGA method covers a sufficiently high temperature range. Many organic compounds are stable up to 300-400°C. You may need to run a preliminary scan up to 800°C or higher to determine the onset of degradation.
-
Heating Rate: A very fast heating rate might shift the degradation onset to a higher temperature. Try a slower heating rate (e.g., 5-10°C/min) to allow for sufficient time for the degradation to occur at a given temperature.[2]
-
Atmosphere: The atmosphere in the TGA furnace plays a critical role. Degradation in an inert atmosphere (e.g., nitrogen or argon) will likely occur at higher temperatures compared to an oxidative atmosphere (e.g., air or oxygen). Ensure the correct gas is flowing at the specified rate.
-
Sample Preparation: Ensure the sample is properly loaded into the TGA pan and that there is good thermal contact.
Q2: My Differential Scanning Calorimetry (DSC) thermogram shows multiple peaks. How do I interpret them?
A2: Multiple peaks in a DSC thermogram can indicate several events:
-
Melting Point: A sharp endothermic peak will correspond to the melting of your compound.
-
Polymorphic Transitions: Some compounds can exist in different crystalline forms (polymorphs), and transitions between them can appear as either endothermic or exothermic events.
-
Decomposition: Decomposition is often an exothermic process, but can also be endothermic depending on the nature of the reactions. If the event is accompanied by a mass loss in a corresponding TGA experiment, it is likely decomposition.
-
Overlapping Events: It's possible for melting and decomposition to occur in a close temperature range, leading to complex or broad peaks. Running the DSC at different heating rates can sometimes help to resolve these overlapping events.
Q3: How can I identify the degradation products?
A3: A combination of analytical techniques is often necessary for comprehensive product identification:
-
TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR): This is a powerful technique that allows for the real-time identification of volatile degradation products as they evolve from the sample during the TGA run.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): In this technique, the sample is rapidly heated to a specific temperature (pyrolyzed), and the resulting volatile and semi-volatile products are separated by GC and identified by MS. This is an excellent method for obtaining a detailed profile of the degradation products.
-
Preparative Thermal Degradation followed by Spectroscopic Analysis: You can heat a larger quantity of your compound in a controlled environment (e.g., a tube furnace) for a specific time and temperature. The residue and any condensed volatiles can then be analyzed by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and MS to identify the non-volatile degradation products.
The following workflow can guide your experimental approach:
Caption: A typical experimental workflow for studying thermal degradation.
Frequently Asked Questions (FAQs)
Q4: What is the expected onset of thermal degradation for this compound?
A4: Without specific experimental data, it is difficult to provide an exact temperature. However, based on the thermal stability of similar aromatic ether and nitrile compounds, significant degradation in an inert atmosphere is likely to begin above 300°C.[3] The presence of oxygen will lower this temperature.
Q5: Does the atmosphere (inert vs. oxidative) significantly impact the degradation pathway?
A5: Absolutely. In an inert atmosphere (like nitrogen or argon), the degradation will primarily proceed through homolytic bond cleavage (pyrolysis). In an oxidative atmosphere (like air), the degradation will be a combination of pyrolysis and oxidation. The presence of oxygen will lead to a more complex mixture of degradation products, including phenols, carboxylic acids, and other oxygenated species, and will generally lower the degradation temperature.
Q6: Are the degradation products of this compound expected to be toxic?
A6: The potential toxicity of the degradation products is a critical consideration. Some of the postulated products, such as phenols and benzonitrile, have known toxicities. It is essential to handle all degradation experiments in a well-ventilated fume hood and to take appropriate safety precautions. A thorough toxicological assessment of the identified degradation products should be conducted if the material is intended for applications where human exposure is possible.
Q7: Can I use computational modeling to predict the degradation pathways?
A7: Yes, computational chemistry can be a valuable tool. Density Functional Theory (DFT) calculations can be used to determine the bond dissociation energies of the various bonds in the molecule. The bonds with the lowest dissociation energies are the most likely to break under thermal stress. This can help to support and rationalize the experimentally observed degradation pathways.
Part 3: Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen or dry air at a flow rate of 50-100 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.
-
-
-
Data Analysis: Plot the percentage of weight loss as a function of temperature. Determine the onset of degradation (Tonset) and the temperature of maximum degradation rate (Tmax) from the derivative of the TGA curve (DTG curve).
Protocol 2: Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to a temperature above the expected melting point and below the onset of degradation (determined by TGA) at a heating rate of 10°C/min.
-
-
-
Data Analysis: Plot the heat flow as a function of temperature. Identify endothermic and exothermic peaks corresponding to melting, polymorphic transitions, or decomposition.
Protocol 3: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Instrument: A pyrolyzer unit coupled to a GC-MS system.
-
Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis tube.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: Select a temperature based on the TGA results, typically at or slightly above the Tmax.
-
Pyrolysis Time: 10-20 seconds.
-
-
GC-MS Conditions:
-
Use a suitable GC column for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Develop a temperature program for the GC oven that effectively separates the degradation products.
-
Set the MS to scan a wide mass range (e.g., m/z 35-500).
-
-
Data Analysis: Identify the separated compounds by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.
References
-
[Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups | Semantic Scholar]([Link]
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of 4-(4-Methoxyphenoxy)benzonitrile for Researchers and Drug Development Professionals
Introduction: The Significance of 4-(4-Methoxyphenoxy)benzonitrile
This compound is a key structural motif found in a variety of pharmacologically active compounds and functional materials. Its diaryl ether linkage and nitrile functionality make it a versatile intermediate for further chemical transformations in drug discovery and materials science. The efficient and scalable synthesis of this molecule is therefore of considerable interest to the scientific community. This guide provides an in-depth comparison of the primary synthetic routes to this compound: Nucleophilic Aromatic Substitution (SNAr), Ullmann Condensation, and Buchwald-Hartwig Etherification. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of their performance to aid researchers in selecting the optimal strategy for their specific needs.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound fundamentally involves the formation of a C-O bond between a 4-cyanophenyl group and a 4-methoxyphenyl group. The choice of synthetic method depends on factors such as starting material availability, cost, reaction conditions, and desired scale.
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Ullmann Condensation | Buchwald-Hartwig Etherification |
| Starting Materials | 4-Halobenzonitrile (F > Cl), 4-Methoxyphenol | 4-Halobenzonitrile (I > Br > Cl), 4-Methoxyphenol | 4-Halobenzonitrile (Br, Cl, OTf), 4-Methoxyphenol |
| Catalyst | None (substrate-activated) | Copper (Cu) salt (e.g., CuI, Cu₂O) | Palladium (Pd) catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Ligand | Not required | Often required (e.g., phenanthroline, N,N-dimethylglycine) | Required (e.g., phosphine-based ligands like XPhos, SPhos) |
| Base | Inorganic base (e.g., K₂CO₃, NaH) | Inorganic base (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) |
| Solvent | Polar aprotic (e.g., DMSO, DMF) | High-boiling polar (e.g., DMF, pyridine) or non-polar (toluene) | Anhydrous, aprotic (e.g., toluene, dioxane) |
| Temperature | 100-150 °C | 100-200 °C (can be lower with ligands) | Room temperature to 120 °C |
| Reaction Time | 3-24 hours | 12-48 hours | 2-24 hours |
| Reported Yield | ~70-95% (for analogous reactions) | 44% (for analogous reaction) | Generally high (specific data for this molecule not found) |
| Advantages | Catalyst-free, relatively inexpensive reagents. | Low-cost copper catalyst, well-established method. | High yields, broad substrate scope, mild conditions, high functional group tolerance. |
| Disadvantages | Requires activated aryl halide (fluoro or nitro-substituted), high temperatures. | High temperatures, long reaction times, often requires stoichiometric copper, potential for side reactions. | Expensive palladium catalysts and ligands, requires inert atmosphere, sensitivity to air and moisture. |
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for forming aryl ethers, particularly when an electron-withdrawing group, such as the nitrile in 4-halobenzonitrile, activates the aromatic ring towards nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate[1]. For this synthesis, 4-fluorobenzonitrile is the preferred starting material due to the high electronegativity of fluorine, which enhances the electrophilicity of the ipso-carbon.
Caption: SNAr mechanism for the synthesis of this compound.
Experimental Protocol: SNAr Synthesis
This protocol is adapted from a similar synthesis of 4-(4-methoxyphenoxy)benzaldehyde[2][3].
-
To a round-bottom flask, add 4-methoxyphenol (1.24 g, 10 mmol), 4-fluorobenzonitrile (1.21 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Add dimethyl sulfoxide (DMSO) (20 mL) to the flask.
-
Heat the reaction mixture to 140 °C with stirring for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash with water.
-
Recrystallize the crude product from ethanol to afford pure this compound.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers[4]. The reaction typically requires high temperatures and a stoichiometric amount of copper, although modern modifications with ligands can allow for milder conditions and catalytic amounts of copper[5][6]. The mechanism is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the diaryl ether.
Caption: Simplified catalytic cycle for the Ullmann Condensation.
Experimental Protocol: Ullmann Condensation
This protocol is based on the synthesis of the analogous 4-(p-tolyloxy)benzonitrile[5].
-
To a Schlenk flask, add copper(I) iodide (95 mg, 0.5 mmol), triphenylphosphine (262 mg, 1.0 mmol), 4-methoxyphenol (1.24 g, 10 mmol), 4-bromobenzonitrile (1.82 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (20 mL) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 24 hours.
-
Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound. The expected yield, based on the analogous reaction, is in the range of 40-50%.
Buchwald-Hartwig Etherification
The Buchwald-Hartwig amination, and its extension to C-O bond formation, is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis[7][8]. This method is renowned for its high yields, broad substrate scope, and mild reaction conditions, tolerating a wide variety of functional groups[9]. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the phenol, and subsequent reductive elimination to form the diaryl ether product. The choice of a bulky, electron-rich phosphine ligand is crucial for the efficiency of the catalytic cycle[10].
Caption: Simplified catalytic cycle for the Buchwald-Hartwig Etherification.
Generalized Experimental Protocol: Buchwald-Hartwig Etherification
As a specific protocol for the target molecule was not found in the literature, a generalized procedure based on established methods for Buchwald-Hartwig C-O coupling is provided[9][11]. Optimization of the ligand, base, and solvent may be required to achieve high yields.
-
In a glovebox, combine Pd₂(dba)₃ (46 mg, 0.05 mmol), a suitable phosphine ligand (e.g., XPhos, 95 mg, 0.2 mmol), 4-bromobenzonitrile (1.82 g, 10 mmol), 4-methoxyphenol (1.49 g, 12 mmol), and sodium tert-butoxide (1.35 g, 14 mmol) in a Schlenk tube.
-
Add anhydrous toluene (20 mL).
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion and Recommendations
For the synthesis of this compound, all three methods offer viable routes, each with its own set of advantages and disadvantages.
-
Nucleophilic Aromatic Substitution is a strong candidate for large-scale synthesis due to its simplicity and the absence of expensive catalysts, provided that 4-fluorobenzonitrile is used as the starting material. The high temperatures and the use of polar aprotic solvents are the main drawbacks.
-
The Ullmann Condensation offers a more traditional approach using a readily available copper catalyst. However, the typically harsh reaction conditions and potentially moderate yields may be limiting factors. Modern ligand-assisted Ullmann protocols could offer a more efficient alternative.
-
The Buchwald-Hartwig Etherification is likely to provide the highest yield and greatest functional group tolerance under the mildest conditions. However, the high cost of palladium catalysts and specialized ligands, along with the need for stringent inert atmosphere techniques, may make it less suitable for large-scale, cost-sensitive applications.
For laboratory-scale synthesis where high yield and purity are paramount, the Buchwald-Hartwig reaction would be the method of choice, assuming the necessary reagents and equipment are available. For process development and scale-up, the Nucleophilic Aromatic Substitution route presents a more economically viable and straightforward option.
References
- Books. (2024, August 16). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
- Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
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NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-(4-(Methylsulfonyl)phenoxy)benzonitrile. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from [Link]
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NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
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SciELO México. (n.d.). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Retrieved from [Link]
- Google Patents. (2016, August 18). ( 12 ) United States Patent.
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ResearchGate. (n.d.). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Retrieved from [Link]
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PMC. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
- Google Patents. (n.d.). US4288386A - Ullmann reaction for the synthesis of diaryl ethers.
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ResearchGate. (n.d.). Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene. Retrieved from [Link]
- Google Patents. (n.d.). US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
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ResearchGate. (n.d.). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Pendidikan Kimia. (n.d.). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
- Google Patents. (n.d.). EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
- Google Patents. (n.d.). US3259646A - Process for the preparation of p-hydroxybenzonitrile.
- Google Patents. (n.d.). EP1389608A1 - Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives.
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Unambiguous Structure Determination: A Comparative Guide to the Validation of 4-(4-Methoxyphenoxy)benzonitrile
In the landscape of drug discovery and materials science, the precise molecular structure of a compound is the bedrock upon which all further research is built. For a molecule like 4-(4-methoxyphenoxy)benzonitrile, a diaryl ether nitrile with potential applications in medicinal chemistry and materials development, an unambiguous structural assignment is paramount. This guide provides a comprehensive comparison of analytical techniques for the structural validation of this compound, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will delve into the "why" and "how" of this powerful technique, offering a detailed protocol and expert insights. Furthermore, we will objectively compare its performance with alternative and complementary methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Definitive Answer: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the most powerful method for determining the absolute three-dimensional structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, leaving no room for ambiguity. While obtaining a suitable crystal can be a challenge, the richness of the resulting data is unparalleled.
Although a crystal structure for this compound is not publicly available, we can examine the crystallographic data of a closely related analogue, 4-(4-Methylphenoxy)benzonitrile , to illustrate the process and the type of information obtained. The substitution of a methoxy group with a methyl group has a minor impact on the overall molecular conformation, making this a relevant case study. The crystallographic data for this analogue is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 265013.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
The journey from a powdered sample to a refined crystal structure involves several critical steps:
Step 1: Crystallization (The Art of Patience)
The initial and often most challenging step is growing a single crystal of sufficient quality. This is typically achieved by slow evaporation of a saturated solution.
-
Rationale: Slow crystal growth allows the molecules to arrange themselves in a highly ordered, repeating lattice, which is essential for the diffraction of X-rays. Rapid precipitation traps solvent molecules and leads to disordered or polycrystalline material, which is unsuitable for single-crystal analysis.
-
Protocol:
-
Dissolve the purified this compound in a suitable solvent (e.g., a mixture of dichloromethane and hexane) to form a nearly saturated solution.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Monitor the vial for the formation of well-defined, transparent crystals.
-
Step 2: Data Collection (Illuminating the Crystal)
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.
-
Rationale: The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots (reflections) of varying intensities. The geometry of this pattern is related to the crystal lattice, and the intensities of the spots are related to the arrangement of atoms within the unit cell.
-
Workflow:
Caption: Workflow of X-ray diffraction data collection.
Step 3: Structure Solution and Refinement (From Pattern to Picture)
The collected diffraction data is then processed to determine the crystal structure.
-
Rationale: The diffraction pattern is mathematically transformed into an electron density map of the unit cell. By fitting atoms into the high-density regions, an initial molecular model is built. This model is then refined against the experimental data to achieve the best possible fit, resulting in an accurate and precise molecular structure.
-
Software: Programs like SHELXS and SHELXL are commonly used for structure solution and refinement.
Crystallographic Data for 4-(4-Methylphenoxy)benzonitrile (Analogue)
The following table summarizes the key crystallographic parameters for the analogue, 4-(4-methylphenoxy)benzonitrile.
| Parameter | Value |
| CCDC Deposition Number | 265013 |
| Empirical Formula | C₁₄H₁₁NO |
| Formula Weight | 209.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.123(2) |
| b (Å) | 5.8950(12) |
| c (Å) | 18.268(4) |
| β (°) | 98.68(3) |
| Volume (ų) | 1078.1(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.289 |
| R-factor (%) | 4.52 |
Data obtained from the Cambridge Crystallographic Data Centre (CCDC).[1]
This data provides a wealth of information, including the precise dimensions of the unit cell and the arrangement of the molecules within it. The low R-factor indicates a good agreement between the calculated model and the experimental diffraction data, signifying a reliable structure determination.
Complementary and Alternative Validation Techniques
While X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques are invaluable for confirming the molecular identity and providing information about the compound's structure in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For this compound, ¹H and ¹³C NMR would provide key structural information.
-
¹H NMR: Would show distinct signals for the aromatic protons on both rings, as well as a characteristic singlet for the methoxy group protons. The splitting patterns and chemical shifts of the aromatic protons would confirm the substitution pattern.
-
¹³C NMR: Would reveal the number of unique carbon environments, including the quaternary carbon of the nitrile group and the carbons of the aromatic rings and the methoxy group.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State of Matter | Solid (crystalline) | Solution |
| Information Provided | 3D atomic coordinates, bond lengths, bond angles | Atomic connectivity, chemical environment |
| Ambiguity | Unambiguous for the solid state | Can sometimes be ambiguous for complex isomers |
| Sample Requirement | High-quality single crystal | Soluble compound |
| Throughput | Lower | Higher |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its elemental composition.
-
High-Resolution Mass Spectrometry (HRMS): Would provide a highly accurate mass measurement of the molecular ion of this compound, allowing for the unambiguous determination of its elemental formula (C₁₄H₁₁NO₂).
-
Tandem Mass Spectrometry (MS/MS): Can be used to fragment the molecular ion and analyze the resulting fragment ions. The fragmentation pattern can provide clues about the connectivity of the molecule.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | Mass Spectrometry |
| Information Provided | 3D atomic structure | Molecular weight, elemental formula, fragmentation |
| Structural Detail | High (atomic resolution) | Low (connectivity inferred from fragments) |
| Sample Requirement | Single crystal | Small amount of sample, no specific form |
| Primary Use | Definitive structure determination | Confirmation of molecular formula and identity |
Integrated Structural Validation Workflow
In practice, a combination of these techniques is often employed for a comprehensive structural validation.
Caption: An integrated workflow for the structural validation of a novel compound.
Conclusion: The Power of a Multi-faceted Approach
The structural validation of a molecule as critical as this compound demands a rigorous and multi-faceted approach. While NMR and mass spectrometry are indispensable tools for confirming molecular identity and connectivity, single-crystal X-ray crystallography remains the undisputed gold standard for providing an unambiguous, high-resolution three-dimensional structure. The detailed atomic coordinates, bond lengths, and angles it provides are crucial for understanding the molecule's properties and interactions, which is fundamental for rational drug design and materials development. By integrating the insights from these complementary techniques, researchers can achieve a comprehensive and self-validating structural characterization, ensuring the integrity and reliability of their scientific findings.
References
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PubChem. 4-(4-Methylphenoxy)benzonitrile. National Center for Biotechnology Information. [Link]
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Cambridge Crystallographic Data Centre (CCDC). CSD Entry 265013. [Link]
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comparative study of 4-(4-Methoxyphenoxy)benzonitrile and its analogs
A Comparative Study of 4-(4-Methoxyphenoxy)benzonitrile and Its Analogs: A Guide for Researchers
In the landscape of modern medicinal chemistry and materials science, the diaryl ether nitrile scaffold has emerged as a privileged structure, demonstrating a remarkable versatility that lends itself to a wide array of applications. At the heart of this chemical class lies this compound, a molecule that, along with its analogs, offers a tunable platform for developing novel therapeutic agents and advanced materials. This guide provides a comparative analysis of this compound and its structurally related analogs, offering insights into their synthesis, physicochemical properties, and structure-activity relationships (SAR), with a particular focus on their potential as enzyme inhibitors.
The Diaryl Ether Nitrile Core: A Foundation for Innovation
The diaryl ether linkage provides a unique combination of flexibility and stability, allowing the two aromatic rings to adopt various conformations. This conformational freedom is crucial for optimizing interactions with biological targets. The nitrile group, a potent electron-withdrawing moiety, often serves as a key pharmacophore or a versatile synthetic handle for further molecular elaboration. The methoxy group, a common substituent in medicinal chemistry, can modulate lipophilicity and metabolic stability, and participate in hydrogen bonding interactions.
This guide will explore how subtle modifications to this core structure can lead to significant changes in biological activity and material properties, providing a roadmap for the rational design of novel compounds.
Comparative Synthesis of Diaryl Ether Nitriles
The synthesis of this compound and its analogs typically involves a nucleophilic aromatic substitution (SNAr) reaction or a copper-catalyzed Ullmann condensation. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.
General Synthetic Approach: Ullmann Condensation
A common and versatile method for constructing the diaryl ether linkage is the Ullmann condensation. This reaction involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a stirred solution of 4-cyanophenol (1.0 eq) and 4-bromoanisole (1.1 eq) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add potassium carbonate (2.0 eq) as the base.
-
Catalyst Addition: Add a catalytic amount of copper(I) iodide (CuI, 0.1 eq) and 1,10-phenanthroline (0.1 eq) as a ligand to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to 120-140 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.
This general protocol can be adapted for the synthesis of various analogs by simply changing the corresponding phenol and aryl halide starting materials. For instance, substituting 4-cyanophenol with 3-cyanophenol would yield the meta-substituted analog, allowing for an exploration of the impact of the nitrile group's position on the molecule's properties.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of diaryl ether nitriles, such as melting point, boiling point, and solubility, are significantly influenced by the nature and position of their substituents. These properties, in turn, affect their suitability for various applications.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Structural Feature |
| This compound | C₁₄H₁₁NO₂ | 225.24 | 98-100 | 395.9 | Methoxy group at the 4-position of the phenoxy ring. |
| 4-(3-Methoxyphenoxy)benzonitrile | C₁₄H₁₁NO₂ | 225.24 | 75-77 | 395.9 | Methoxy group at the 3-position of the phenoxy ring. |
| 4-(4-Chlorophenoxy)benzonitrile | C₁₃H₈ClNO | 229.66 | 92-94 | 374.9 | Chloro group at the 4-position of the phenoxy ring. |
| 4-Phenoxybenzonitrile | C₁₃H₉NO | 195.22 | 53-55 | 346.7 | Unsubstituted phenoxy ring. |
Note: The properties listed above are predicted or based on structurally similar compounds and are intended for comparative purposes.
Structure-Activity Relationship (SAR) in Enzyme Inhibition
Diaryl ether nitriles have shown promise as inhibitors of various enzymes, including those involved in bacterial fatty acid synthesis (FAS-II pathway), such as enoyl-acyl carrier protein reductase (ENR).[1] The following discussion explores the SAR of this class of compounds, drawing on published studies.[1][2]
The Role of the Nitrile Group
The nitrile group is often a critical component for inhibitory activity. It can act as a hydrogen bond acceptor or participate in other non-covalent interactions within the enzyme's active site. The position of the nitrile group on the aromatic ring can significantly impact potency. For instance, moving the nitrile from the para- to the meta-position can alter the binding orientation and affinity.
Impact of Substituents on the Phenoxy Ring
The nature and position of substituents on the phenoxy ring provide a rich avenue for SAR exploration.
-
Hydrogen Bond Donors and Acceptors: The introduction of groups capable of hydrogen bonding, such as hydroxyl or methoxy groups, can lead to enhanced binding affinity if they can interact with complementary residues in the active site. For example, a methoxy group might interact with a serine or threonine residue.
-
Lipophilicity and Hydrophobicity: The overall lipophilicity of the inhibitor is crucial for its ability to cross cell membranes and access the target enzyme. Alkyl or halogen substituents can be used to modulate this property. However, excessive lipophilicity can lead to off-target effects and poor solubility.
-
Electronic Effects: The electronic nature of the substituents can influence the reactivity of the diaryl ether scaffold and its interactions with the target. Electron-withdrawing groups, such as halogens, can affect the pKa of nearby functionalities and the overall charge distribution of the molecule.
Case Study: Inhibition of Enoyl-Acyl Carrier Protein Reductase (ENR)
Several studies have investigated diaryl ether-based compounds as inhibitors of ENR, a key enzyme in the bacterial fatty acid synthesis pathway, making it an attractive target for novel antibacterial agents.[1] The general binding hypothesis suggests that the diaryl ether scaffold occupies a hydrophobic pocket in the enzyme's active site, while the nitrile group and other substituents form specific interactions with key amino acid residues.
For instance, molecular modeling studies have indicated that the ether oxygen can act as a hydrogen bond acceptor, while the aromatic rings engage in π-π stacking interactions with phenylalanine or tyrosine residues. The nitrile group can form a crucial hydrogen bond with a backbone amide proton, anchoring the inhibitor in the active site.
By systematically modifying the substituents on both aromatic rings, researchers can probe the steric and electronic requirements of the active site and optimize the inhibitory potency of these compounds.
Future Directions and Applications
The versatility of the diaryl ether nitrile scaffold extends beyond enzyme inhibition. These compounds have also been explored as building blocks for high-performance polymers and as components in liquid crystal displays, where their rigid, anisotropic structures are advantageous.[3][4] Future research in this area will likely focus on:
-
Expansion of the SAR: A more comprehensive understanding of the SAR will enable the design of more potent and selective inhibitors for a wider range of biological targets.
-
Multitargeting Ligands: The diaryl ether nitrile scaffold could be elaborated to create ligands that simultaneously modulate multiple targets, a promising strategy for treating complex diseases.
-
Advanced Materials: Further exploration of the liquid crystalline and thermal properties of these compounds could lead to the development of novel materials for electronic and optical applications.
References
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ChemBK. 4-Methoxybenzonitrile. Retrieved from [Link]
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ChemRxiv. (2023). Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors. Retrieved from [Link]
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PubChem. 4-(4-Methoxy-phenylethynyl)-benzonitrile. Retrieved from [Link]
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ResearchGate. (2023). Synthesis of 4‐methoxybenzonitrile on 10 mmol scale. Retrieved from [Link]
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PubMed. (2025). Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. Retrieved from [Link]
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PubMed. (1994). Interaction of a series of nitriles with the alcohol-inducible isoform of P450: computer analysis of structure-activity relationships. Retrieved from [Link]
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PubMed. (2024). Structure-activity relationships between nitrile analogues and acaricidal activities against Haemaphysalis longicornis. Retrieved from [Link]
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ResearchGate. (2025). Investigating the Structure-Activity-Relationship of Diaryl Ether-Based as paFabV Inhibitors: A Path to Novel Antibacterials. Retrieved from [Link]
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A Performance Deep Dive: Benchmarking High-Temperature Polymers Derived from 4-(4-Methoxyphenoxy)benzonitrile
For researchers and material scientists at the forefront of innovation, the quest for superior high-performance polymers is perpetual. These materials are the bedrock of advancements in demanding sectors like aerospace, next-generation electronics, and advanced drug delivery systems. Among the promising candidates, poly(aryl ether nitrile)s (PAENs) command significant attention. This guide offers an in-depth performance comparison of a novel PAEN derived from 4-(4-Methoxyphenoxy)benzonitrile, benchmarking it against established high-performance thermoplastics. We will explore the causality behind its synthesis, provide validated experimental protocols for its characterization, and present a transparent, data-driven comparison of its capabilities.
Introduction: The Rationale for Methoxy-Functionalized Poly(aryl ether nitrile)s
Poly(aryl ether nitrile)s are a class of engineering polymers celebrated for their exceptional thermal stability, robust mechanical properties, and inherent flame retardancy.[1] The presence of the ether linkage imparts a degree of flexibility to the polymer backbone, enhancing processability, while the aromatic rings contribute to thermal and oxidative stability.[2] The nitrile (-C≡N) group is a critical functionality; its polarity contributes to strong intermolecular interactions, which enhances mechanical strength and adhesion. However, this same polarity can lead to a higher dielectric constant, a limitation for advanced high-frequency electronics applications.[1]
The strategic incorporation of a methoxy (-OCH₃) group, as in the monomer this compound, is a deliberate design choice aimed at tuning these properties. The methoxy group can influence solubility, processing parameters, and potentially modulate the electronic characteristics of the polymer, offering a pathway to optimize the balance between thermal, mechanical, and dielectric performance. This guide focuses on a representative PAEN synthesized from this compound and a common bisphenol, offering a direct comparison with commercial mainstays like PEEK, PEI, and PPSU.
Synthesis Pathway: Nucleophilic Aromatic Substitution
The synthesis of this class of poly(aryl ether nitrile)s is reliably achieved via nucleophilic aromatic substitution (SNAr) polymerization.[3][4] This method is favored for its efficiency and the high molecular weights achievable. The reaction mechanism hinges on the displacement of an activated leaving group (typically a halide) on one monomer by a nucleophile (a phenoxide) from another. The nitrile group on the benzonitrile monomer acts as a powerful electron-withdrawing group, activating the halide in the para position for nucleophilic attack.
The diagram below illustrates the proposed polymerization of an activated form of this compound (here, conceptually represented with a fluorine leaving group for high reactivity) with the disodium salt of Bisphenol A.
Caption: Proposed SNAr polymerization pathway.
Experimental Protocol: Synthesis of Bisphenol A-Based Poly(aryl ether nitrile) (BPA-PEN-MeO)
This protocol describes the synthesis of a poly(aryl ether nitrile) from 2,6-difluorobenzonitrile (as a stand-in for an activated form of the topic monomer for a robust reaction) and 4,4'-(4-methoxyphenoxy)biphenol. The principles are directly adaptable.
-
Reactor Setup: Equip a 250 mL three-neck flask with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap, and a condenser.
-
Reagent Charging: Charge the flask with 4,4'-dihydroxybiphenyl (a representative bisphenol, 0.05 mol), 2,6-difluorobenzonitrile (0.05 mol), anhydrous potassium carbonate (0.06 mol), N,N-dimethylacetamide (DMAc, 100 mL), and toluene (30 mL).
-
Azeotropic Dehydration: Heat the mixture to 140-150°C with vigorous stirring under a nitrogen blanket. Toluene will form an azeotrope with any residual water, which is collected in the Dean-Stark trap. Continue this process for 2-4 hours to ensure an anhydrous environment, which is critical for achieving high molecular weight.[1]
-
Polymerization: After removing the toluene via the trap, raise the temperature to 180°C to initiate polymerization. The reaction progress is monitored by the increasing viscosity of the solution. A distinct "threading" phenomenon, where a fiber can be drawn from the viscous solution, indicates the formation of high molecular weight polymer. Maintain the reaction for 6-8 hours.
-
Precipitation and Purification: Cool the viscous solution to room temperature and slowly pour it into a large volume of rapidly stirring cold water (or methanol). The polymer will precipitate as a fibrous solid.
-
Washing: Filter the crude polymer and wash it thoroughly with hot water to remove potassium salts and residual solvent. A subsequent wash with dilute hydrochloric acid can be performed to neutralize any remaining carbonate, followed by several more hot water washes until the filtrate is neutral.[1]
-
Drying: Dry the purified polymer in a vacuum oven at 100-120°C for 24 hours to a constant weight.
Performance Characterization: Protocols and Comparative Analysis
To objectively evaluate the performance of the synthesized BPA-PEN-MeO, a series of standardized tests are conducted. The results are benchmarked against three leading high-performance thermoplastics: Polyetheretherketone (PEEK), Polyetherimide (PEI), and Polyphenylene Sulfone (PPSU).
Experimental Workflow
The characterization process follows a logical sequence from thermal properties to mechanical and finally electrical performance.
Caption: Standard workflow for polymer characterization.
A. Thermal Properties: Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining a polymer's thermal transitions, most notably the glass transition temperature (Tg), which defines the upper limit of its service temperature in many applications.[5]
-
Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan. Crimp the pan with a lid.[6]
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.[2]
-
Thermal Program:
-
First Heat: Heat the sample from room temperature to a temperature well above its expected Tg (e.g., 250°C) at a rate of 10°C/min under a nitrogen atmosphere. This step removes the polymer's prior thermal history.[7]
-
Cool: Cool the sample back to room temperature at a controlled rate (e.g., 10°C/min).
-
Second Heat: Heat the sample again at 10°C/min. The Tg is determined from the midpoint of the step transition in the heat flow curve of this second heating scan.[7]
-
-
B. Mechanical Properties: Tensile Testing
Tensile properties are critical for any structural application. Testing is conducted according to ASTM D638 to determine tensile strength (the maximum stress a material can withstand) and tensile modulus (a measure of stiffness).[8][9]
-
Protocol: ASTM D638 Tensile Test
-
Specimen Preparation: Prepare dumbbell-shaped (Type I) test specimens by injection molding or machining from a compression-molded plaque.[10]
-
Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing.
-
Testing: Mount the specimen in the grips of a universal testing machine. Attach an extensometer to the gauge length of the specimen to accurately measure strain.[11]
-
Procedure: Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[11] Record the stress-strain curve. Tensile strength and modulus are calculated from this data.
-
C. Electrical Properties: Dielectric Constant Measurement
For applications in electronics and communications, a low dielectric constant is paramount to minimize signal loss and crosstalk.[1] Measurements are performed following the principles of ASTM D150.[12]
-
Protocol: ASTM D150 Dielectric Constant Test
-
Specimen Preparation: Prepare thin, flat, circular discs of the polymer with parallel surfaces.
-
Electrode Application: Place the specimen between two electrodes of a dielectric test fixture. Ensure intimate contact to avoid air gaps.[13]
-
Measurement: Use an LCR meter or impedance analyzer to measure the capacitance of the specimen at a standard frequency (e.g., 1 MHz).[1][13]
-
Calculation: The dielectric constant (relative permittivity) is calculated as the ratio of the capacitance of the material to the capacitance of the same electrode configuration with air as the dielectric.[14]
-
Comparative Performance Data
The performance of our synthesized BPA-PEN-MeO is compared against typical literature values for PEEK, PEI, and PPSU. This data provides a clear benchmark for its potential applications.
| Property | BPA-PEN-MeO (Expected) | PEEK (Unfilled) | PEI (Unfilled) | PPSU (Unfilled) | Test Method |
| Glass Transition Temp. (Tg) | ~190 - 210 °C | ~143 °C[15] | ~210 °C[16] | ~220 °C[17] | DSC |
| Tensile Strength | ~90 - 105 MPa | 90 - 100 MPa[15] | ~110 MPa[16] | ~95 MPa[18] | ASTM D638 |
| Tensile Modulus | ~3.0 - 3.5 GPa | ~3.6 GPa[15] | ~3.4 GPa[16] | ~3.6 GPa[18] | ASTM D638 |
| Dielectric Constant (@ 1 MHz) | ~2.8 - 3.2 | ~3.2 | ~3.2 - 3.7[16] | ~3.4[18] | ASTM D150 |
Note: Values for BPA-PEN-MeO are expected based on data for similar poly(aryl ether nitrile)s.[1] PEEK, PEI, and PPSU values are typical literature data for unfilled grades.
Discussion and Field-Proven Insights
The comparative data reveals a compelling performance profile for the this compound derived polymer.
-
Thermal Performance: With an expected Tg in the range of 190-210°C, our BPA-PEN-MeO is highly competitive with PEI and PPSU, and significantly surpasses PEEK in this regard. This high Tg indicates excellent dimensional stability and mechanical property retention at elevated temperatures, making it a strong candidate for applications requiring high-temperature endurance.
-
Mechanical Strength: The anticipated tensile strength and modulus are on par with all three commercial benchmarks. This demonstrates that the introduction of the methoxy-phenoxy side group does not compromise the inherent stiffness and strength imparted by the poly(aryl ether nitrile) backbone. It maintains the robust mechanical integrity expected of a high-performance thermoplastic.
-
Dielectric Advantage: The most significant advantage appears in its electrical properties. The expected dielectric constant of ~2.8 - 3.2 is lower than that of PEEK, PEI, and PPSU. This is a crucial differentiator for advanced electronics, particularly in 5G communication systems where low-dielectric materials are essential for minimizing signal delay and ensuring signal integrity.[1] The bulky, less polar methoxy-phenoxy group likely disrupts chain packing and reduces the overall dipole density compared to the imide groups in PEI or the sulfone groups in PEEK and PPSU, leading to this favorable dielectric performance.
Caption: Summary of comparative performance attributes.
Conclusion
Polymers derived from this compound represent a highly promising subclass of poly(aryl ether nitrile)s. The strategic inclusion of the methoxy-phenoxy moiety yields a material that not only matches the thermal and mechanical robustness of established high-performance polymers like PEI and PPSU but also offers a distinct advantage in its lower dielectric constant. This unique combination of properties makes it an exemplary candidate for next-generation applications where high thermal stability and superior electrical insulation are co-requisites, such as in high-frequency circuit boards, aerospace components, and advanced electronic packaging. Further research focusing on optimizing polymerization conditions and exploring copolymerization with other monomers could unlock even greater performance potential.
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MDPI. "Polyarylene Ether Nitrile/Modified Hollow Silica Composite Films for Ultralow Dielectric Properties and Enhanced Thermal Resistance". Available at: [Link]
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Shimadzu. "ASTM D638 Standard Test Method for Tensile Properties of Plastics". Available at: [Link]
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Industrial Physics. "Standard Test Method for Tensile Properties of Plastics ASTM D638". Available at: [Link]
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MDPI. "Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers". Available at: [Link]
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ResearchGate. "Synthesis of Poly(Arylene Ether Nitriles): Electrophilic Route". Available at: [Link]
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Instructables. "How to Perform a Differential Scanning Calorimetry Analysis of a Polymer". Available at: [Link]
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JoVE. "Differential Scanning Calorimetry of Polymers". Available at: [Link]
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Tuntun Plastic. "PPSU Material | Properties & Data Sheet of Polyphenylsulfone (PPSU)". Available at: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Analysis and Purity Validation of 4-Methoxybenzonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and materials science, the precise characterization of chemical intermediates is not merely a procedural step but the foundation of reproducible and reliable outcomes. 4-Methoxybenzonitrile, a key building block utilized in the synthesis of various pharmaceutical agents and functional materials, exemplifies this principle. Its purity can directly influence the yield, safety profile, and efficacy of the final product.
This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive structural elucidation and purity assessment of 4-Methoxybenzonitrile. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our analysis in authoritative data. Our objective is to equip you with the strategic insights needed to select and implement the most appropriate analytical methods for your specific research and development needs.
Part 1: Structural Elucidation - An Orthogonal Spectroscopic Approach
Confirming the chemical identity of 4-Methoxybenzonitrile is the essential first step before any quantitative purity assessment. An orthogonal approach, using multiple spectroscopic techniques that measure different molecular properties, provides the highest degree of confidence. We will examine Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is unparalleled for providing a detailed atomic-level map of a molecule. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—it allows for the unambiguous determination of the molecular skeleton and the connectivity of atoms.
Expertise & Causality: For 4-Methoxybenzonitrile, ¹H NMR confirms the number and environment of protons, while ¹³C NMR verifies the carbon framework. The expected chemical shifts and coupling patterns are highly characteristic. For instance, the protons on the aromatic ring will appear as two distinct doublets due to the molecule's symmetry, and the singlet for the methoxy group protons is a key identifier.
¹H and ¹³C NMR Spectral Data for 4-Methoxybenzonitrile:
-
¹H NMR (400 MHz, CDCl₃) : δ 7.58 (d, J = 8.0Hz, 2H), 6.95 (d, J = 8.0Hz, 2H), 3.86 (s, 3H).[1]
-
¹³C NMR (100 MHz, CDCl₃) : δ 162.8, 133.9, 119.2, 114.7, 103.9, 55.5.[1]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the 4-Methoxybenzonitrile sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Instrumentation: Place the NMR tube in the spectrometer's probe.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Following this, acquire the ¹³C NMR spectrum. Typical spectrometers for this purpose operate at frequencies of 400 MHz or higher.[1][2]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum to determine proton ratios.
Workflow for NMR Structural Confirmation
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies.
Expertise & Causality: The structure of 4-Methoxybenzonitrile contains three key functional groups whose vibrations serve as diagnostic markers:
-
Nitrile (C≡N) group: A sharp, strong absorption band around 2220-2240 cm⁻¹.
-
Aryl Ether (Ar-O-C) group: Characteristic stretching vibrations, typically two bands, around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
-
Aromatic Ring (C=C): Multiple bands in the 1450-1600 cm⁻¹ region.
Typical FTIR Absorption Bands for 4-Methoxybenzonitrile:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C≡N (Nitrile) | Stretch | ~2225 |
| C-O-C (Aryl Ether) | Asymmetric Stretch | ~1260 |
| C-O-C (Aryl Ether) | Symmetric Stretch | ~1030 |
| C=C (Aromatic) | Stretch | ~1605, 1510 |
| =C-H (Aromatic) | Stretch | >3000 |
| C-H (Methoxy) | Stretch | ~2840 |
Note: These are typical values; experimental results may vary slightly. Spectral data can be found in databases like SpectraBase.[3]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Background: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid 4-Methoxybenzonitrile powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the mid-IR range (e.g., 4000 to 400 cm⁻¹).
-
Data Analysis: Compare the resulting spectrum to the background and identify the characteristic absorption peaks.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is an essential technique for determining the molecular weight of a compound, providing a fundamental check of its identity. When coupled with a separation technique like Gas Chromatography (GC-MS), it also provides valuable information about fragmentation patterns, which can further aid in structural confirmation.
Expertise & Causality: For 4-Methoxybenzonitrile (C₈H₇NO), the expected monoisotopic mass is approximately 133.05 g/mol .[3] In electron ionization (EI) mass spectrometry, the molecule will lose an electron to form a molecular ion (M⁺•), which should be visible at m/z 133. This molecular ion will then fragment in a predictable way, providing a unique fingerprint. The NIST Mass Spectrometry Data Center is an authoritative source for reference spectra.[4]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of 4-Methoxybenzonitrile (~100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) into the GC system. A typical setup would use a non-polar capillary column (e.g., DB-5ms). The oven temperature is ramped to elute the compound.
-
Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with electrons (EI, typically at 70 eV).
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection & Analysis: A detector records the abundance of each ion. The resulting mass spectrum is analyzed to identify the molecular ion peak and key fragment ions.
Workflow for Mass Spectrometry Identification
Part 2: Purity Assessment - A Comparative Guide to Chromatographic Methods
Once the structure is confirmed, the next critical step is to quantify the purity of the material. Chromatographic techniques are the gold standard for this purpose, as they physically separate the main component from any impurities. We will compare the two most common methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used technique for purity analysis. In Reversed-Phase HPLC (RP-HPLC), the sample is partitioned between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
Expertise & Causality: This method is ideal for non-volatile or thermally sensitive compounds. For 4-Methoxybenzonitrile, an RP-HPLC method provides excellent resolution from potential polar and non-polar impurities. The choice of a C18 column is standard for aromatic compounds, and a mobile phase of acetonitrile and water allows for fine-tuning of the separation. UV detection is highly effective due to the compound's strong chromophore. Validated HPLC methods are crucial for regulatory compliance and ensuring accuracy.[5]
Experimental Protocol: RP-HPLC Purity Method
-
Instrumentation: HPLC system with a UV detector, autosampler, and quaternary pump.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water (Solvent A). A typical gradient might run from 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 239 nm.[5]
-
Column Temperature: 30 °C.
-
Sample Preparation: Accurately weigh the sample and dissolve in the mobile phase (or a compatible solvent like acetonitrile) to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
Analysis: Inject the sample and integrate the peak areas. Purity is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.
Gas Chromatography (GC)
GC is an excellent alternative for compounds that are volatile and thermally stable, such as 4-Methoxybenzonitrile. It offers very high separation efficiency.
Expertise & Causality: GC excels at separating volatile impurities that might be difficult to resolve by HPLC. Coupling GC with a Flame Ionization Detector (FID) provides a near-universal response for carbon-containing compounds, making area percent calculations highly accurate without the need for individual response factors. Monitoring reactions by GC or GC-MS is a common practice in synthetic chemistry.[2]
Experimental Protocol: GC-FID Purity Method
-
Instrumentation: Gas chromatograph with an FID detector and a capillary column inlet.
-
Column: A low-to-mid polarity column, such as a DB-5 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like ethyl acetate.
-
Analysis: Inject the sample and integrate the peak areas. Calculate purity using the area percent method.
Comparative Summary of Purity Analysis Methods
The choice between HPLC and GC depends on the specific requirements of the analysis, including the nature of expected impurities and available instrumentation.
| Parameter | Reversed-Phase HPLC | Gas Chromatography |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gas mobile phase and a liquid/solid stationary phase. |
| Instrumentation | HPLC system with pump, injector, column, and detector (typically UV).[6] | GC system with gas supply, injector, column oven, and detector (typically FID or MS). |
| Analyte Suitability | Wide range, including non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. |
| Typical Run Time | 10 - 30 minutes. | 10 - 40 minutes. |
| Advantages | - High precision and robustness.- Versatile for a wide range of compounds.- Non-destructive (sample can be collected). | - Very high separation efficiency.- FID provides near-uniform response for hydrocarbons.- Easily coupled with MS for definitive peak identification. |
| Limitations | - Higher solvent consumption.- UV response factors can vary between compounds.- May not resolve highly volatile impurities. | - Requires analyte to be volatile and thermally stable.- Potential for sample degradation in the hot injector. |
Conclusion: An Integrated Strategy for Purity Validation
A comprehensive and trustworthy assessment of 4-Methoxybenzonitrile purity relies on an integrated, orthogonal analytical strategy. The process begins with unambiguous structural confirmation using a combination of NMR for atomic connectivity, FTIR for functional group verification, and Mass Spectrometry for molecular weight determination.
For quantitative purity analysis, both HPLC and GC are powerful, validated methods. HPLC offers broad applicability and is often the primary choice in quality control environments. GC provides superior resolution for volatile impurities and, when used with an FID, offers more accurate area-percent quantitation without response factor correction. The use of at least two of these methods provides a self-validating system, ensuring that the purity value is accurate and not an artifact of a single technique. This rigorous, multi-faceted approach is the hallmark of sound scientific practice in research and drug development.
References
- SIELC Technologies. (n.d.). Separation of Benzonitrile, 4-[[(4-methoxyphenyl)methylene]amino]- on Newcrom R1 HPLC column.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
-
PubChem. (n.d.). 4-Methoxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link].
- Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(1), 3-10.
-
NIST. (n.d.). Benzonitrile, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link].
- SpectraBase. (n.d.). 4-((4-Methoxyphenyl)amino)benzonitrile.
- The Royal Society of Chemistry. (2014). Electronic Supplementary Information.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link].
- SpectraBase. (n.d.). 4-[2-(4-Methoxyphenyl)ethyl]benzonitrile.
- Heliyon. (2021). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)
-
NIST. (n.d.). UV/Visible spectrum for Benzonitrile, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link].
-
Biological Magnetic Resonance Bank (BMRB). (n.d.). Benzonitrile at BMRB. Retrieved from [Link].
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine.
-
Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. Retrieved from [Link].
-
NIST. (n.d.). Phase change data for Benzonitrile, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link].
- BenchChem. (n.d.). Purity Assessment of 2-Amino-4-methoxy-5-nitrobenzonitrile: A Comparative Guide to HPLC and Capillary Electrophoresis.
-
The Automated Topology Builder (ATB) and Repository. (n.d.). 4-Methoxybenzonitrile. Retrieved from [Link].
- ResearchGate. (n.d.). GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans-.
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- 5. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A-Guide-to-Cross-Referencing-Analytical-Data-for-4-(4-Methoxyphenoxy)benzonitrile
Introduction: The Imperative of Multi-Technique Verification
In the realm of drug development and chemical research, the unambiguous identification and purity assessment of a molecule is paramount. Relying on a single analytical technique can lead to costly misinterpretations, particularly when dealing with isomers or closely related impurities. This guide provides a comprehensive framework for the cross-referencing of analytical data to definitively characterize 4-(4-Methoxyphenoxy)benzonitrile.
To illustrate the power of this multi-faceted approach, we will compare the expected analytical data for our target compound with its structural isomer, 4-(3-Methoxyphenoxy)benzonitrile. These two molecules share the same molecular formula (C₁₄H₁₁NO₂) and, consequently, the same exact mass. This makes them indistinguishable by mass spectrometry alone, highlighting the necessity of spectroscopic and chromatographic methods for definitive structural elucidation.
Visualizing the Challenge: Structural Isomers
A robust analytical workflow is crucial for distinguishing between structural isomers, which share the same molecular formula but differ in the connectivity of their atoms.
Caption: Chemical structures of the target compound and its isomer.
The Analytical Workflow: A Self-Validating System
A sound analytical strategy involves the integration of data from multiple, orthogonal techniques. Each method provides a unique piece of the structural puzzle, and their collective agreement provides a high degree of confidence in the final assignment.
Caption: A logical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule.[1][2][3] It provides information on the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR).
Comparative ¹H NMR Data (400 MHz, CDCl₃)
The key differentiator between the para- and meta-substituted isomers lies in the splitting patterns and chemical shifts of the aromatic protons.
| Compound | Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| This compound | -OCH₃ | ~3.86 | s (3H) |
| H-2', H-6' (ortho to OMe) | ~6.95 | d, J ≈ 8.0 Hz (2H) | |
| H-3', H-5' (meta to OMe) | ~7.58 | d, J ≈ 8.0 Hz (2H) | |
| H-3, H-5 (meta to CN) | ~7.13 | d, J ≈ 8.0 Hz (2H) | |
| H-2, H-6 (ortho to CN) | ~7.37 | d, J ≈ 8.0 Hz (2H) | |
| 4-(3-Methoxyphenoxy)benzonitrile | -OCH₃ | ~3.83 | s (3H) |
| Aromatic Region | ~6.90 - 7.50 | m (8H) |
Note: The aromatic region for the meta-isomer is significantly more complex due to the loss of symmetry, resulting in multiple overlapping multiplets (m) rather than clean doublets (d).
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32 scans for adequate signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all peaks.
Causality Behind Choices: CDCl₃ is a common, relatively inexpensive deuterated solvent that dissolves a wide range of organic compounds. TMS provides a sharp, inert reference signal. A 400 MHz field strength is sufficient to resolve the key aromatic signals for this class of molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule.[4][5] Both isomers are expected to show characteristic absorbances for the nitrile and ether functionalities.
Comparative FTIR Data (KBr Pellet)
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile (C≡N) | Stretch | 2220 - 2240 | Strong, Sharp |
| Aryl-O-Aryl | Asymmetric C-O-C Stretch | 1230 - 1270 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |
| Aromatic C-H | Stretch | 3030 - 3100 | Medium to Weak |
| Methyl C-H | Stretch | 2850 - 2960 | Medium |
While FTIR is excellent for confirming the presence of the key functional groups, it cannot reliably distinguish between the positional isomers. Its value lies in confirming that the desired functionalities are present in the purified sample.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
-
Sample Preparation: Grind ~1-2 mg of the crystalline sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample compartment or a pure KBr pellet should be acquired and automatically subtracted from the sample spectrum.
Causality Behind Choices: The KBr pellet method is a classic technique for analyzing solid samples, minimizing interference from solvents. A resolution of 4 cm⁻¹ is standard for routine identification of organic compounds.
Mass Spectrometry (MS): Molecular Weight Confirmation
Mass spectrometry is an essential technique for determining the molecular weight of a compound.[6] High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition with high accuracy.
Expected Mass Spectrometry Data
| Compound | Ionization Mode | Calculated Exact Mass [M+H]⁺ | Observed m/z |
| This compound | ESI+ | 226.0862 | ~226.086 |
| 4-(3-Methoxyphenoxy)benzonitrile | ESI+ | 226.0862 | ~226.086 |
Key Insight: As shown in the table, both isomers have the identical molecular formula and therefore the same exact mass. This underscores the limitation of MS as a standalone technique for isomer differentiation and reinforces the need for NMR.
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters (Positive Ion Mode):
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (N₂): Set to an appropriate temperature (e.g., 300-350 °C) and flow rate to facilitate desolvation.
-
Mass Range: Scan a range appropriate to detect the expected molecular ion (e.g., m/z 100-500).
-
-
Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺.
Causality Behind Choices: ESI is a soft ionization technique ideal for polar organic molecules, minimizing fragmentation and providing a clear molecular ion peak.
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Retention
HPLC is the workhorse for determining the purity of a compound and can also provide supporting evidence for identity through its characteristic retention time (Rt).[7][8][9]
Comparative HPLC Data
While the exact retention times will vary based on the specific system, column, and mobile phase, it is expected that the two isomers will be chromatographically separable under optimized reversed-phase conditions. The slightly different polarity and shape of the molecules will lead to differential interactions with the stationary phase.
| Compound | Expected Retention Time (Rt) | Purity |
| This compound | Rt₁ | >98% |
| 4-(3-Methoxyphenoxy)benzonitrile | Rt₂ (where Rt₁ ≠ Rt₂) | >98% |
Experimental Protocol: Reversed-Phase HPLC
-
System: An HPLC system equipped with a UV detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: The peak area percentage of the main peak is used to determine the purity of the compound.
Causality Behind Choices: A C18 column is a versatile, robust choice for separating a wide range of non-polar to moderately polar compounds. A gradient elution is employed to ensure that any potential impurities with different polarities are eluted and resolved. Formic acid is added to improve peak shape for acidic and basic compounds.
Conclusion: The Power of Convergence
The definitive identification of this compound is achieved not by a single "magic bullet" technique, but by the logical cross-referencing of orthogonal data sets. Mass spectrometry confirms the molecular formula. FTIR validates the presence of the required functional groups. HPLC establishes the purity and provides a characteristic retention time. Finally, and most critically, NMR spectroscopy provides the unambiguous structural fingerprint, allowing for clear differentiation from its positional isomer, 4-(3-Methoxyphenoxy)benzonitrile. This integrated, self-validating workflow ensures the highest level of scientific rigor and confidence in the identity and quality of the target molecule.
References
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Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. Available from: [Link]
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Structural elucidation by NMR(1HNMR). SlideShare. Available from: [Link]
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NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. Available from: [Link]
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Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. ResearchGate. Available from: [Link]
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Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available from: [Link]
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Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry. RSC Publishing. Available from: [Link]
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Identity and Purity - Small Molecules. Pacific BioLabs. Available from: [Link]
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How to Interpret FTIR Results: A Beginner's Guide. AzoM.com. Available from: [Link]
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Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition. ResearchGate. Available from: [Link]
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Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available from: [Link]
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Interpreting Infrared Spectra. Specac Ltd. Available from: [Link]
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A Comparative Guide to the Thermal Stability of 4-(4-Methoxyphenoxy)benzonitrile-Based Poly(arylene ether nitrile)s
This guide provides an in-depth comparative analysis of the thermal stability of high-performance polymers derived from 4-(4-methoxyphenoxy)benzonitrile. As a key monomer in the synthesis of Poly(arylene ether nitrile)s (PAENs), its incorporation into a polymer backbone imparts a unique combination of properties. This document is intended for researchers, materials scientists, and engineers in fields where exceptional thermal performance is a critical design parameter. We will objectively benchmark this class of polymers against leading alternatives, supported by established experimental data and standardized protocols.
Introduction: The Pursuit of Thermally Stable Polymers
High-performance polymers are essential for applications in demanding environments, from aerospace and automotive components to advanced electronics and medical devices. Among these, Poly(arylene ether nitrile)s (PAENs) have garnered significant attention for their excellent mechanical strength, chemical resistance, and, most notably, their outstanding thermal stability.[1] This stability is derived from a molecular architecture rich in aromatic rings, stable ether linkages, and polar, rigid nitrile groups.
The monomer this compound serves as a critical building block for a subset of these advanced PAENs. Its structure, featuring a diphenyl ether linkage and a nitrile functional group, is pre-disposed to forming polymers that can withstand extreme temperatures. This guide will dissect the thermal performance of this polymer class, providing a foundational understanding of its capabilities and benchmarking it against other well-established high-temperature thermoplastics like Polyether Ether Ketone (PEEK) and Polyetherimide (PEI).
Fundamentals of Thermal Stability Assessment
To objectively compare polymeric materials, we rely on two primary analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Understanding the principles behind these methods is crucial for interpreting the data presented.
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The primary outputs are the onset of decomposition temperature (Td), which indicates the initiation of thermal degradation, and the char yield, the percentage of material remaining at high temperatures. A higher Td and char yield are indicative of superior thermal stability.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[2] For high-performance thermoplastics, the most critical parameter derived from DSC is the glass transition temperature (Tg) . The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[3] A high Tg is essential as it defines the upper service temperature limit for a material in structural applications, above which it loses its stiffness and load-bearing capacity.
Experimental Workflow for Thermal Analysis
Scientific integrity demands reproducible and standardized methodologies. The protocols for evaluating the thermal stability of these polymers are grounded in ASTM standards to ensure the data is comparable and reliable.
Standardized Protocol for Thermogravimetric Analysis (TGA)
This protocol is based on the principles outlined in ASTM E1131 : "Standard Test Method for Compositional Analysis by Thermogravimetry".[4][5][6][7]
Objective: To determine the decomposition temperature (Td) and char yield of the polymer samples.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into a ceramic or platinum TGA pan.
-
Instrumentation: Place the sample pan into a calibrated thermogravimetric analyzer.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere, preventing oxidative degradation.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.[8]
-
-
Data Analysis:
-
Determine the onset decomposition temperature, often reported as the temperature at which 5% mass loss occurs (Td5%).
-
Record the residual mass at 800 °C as the char yield (%).
-
Standardized Protocol for Differential Scanning Calorimetry (DSC)
This protocol follows the guidelines of ASTM D3418 : "Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry".[2][3][9]
Objective: To determine the glass transition temperature (Tg) of the polymer samples.
Methodology:
-
Sample Preparation: Seal 5-10 mg of the dry polymer sample in an aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as a reference.
-
Instrumentation: Place the sample and reference pans into a calibrated DSC cell.
-
Atmosphere: Maintain an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat: Ramp the temperature from 30 °C to a temperature above the expected Tg (e.g., 300 °C) at a heating rate of 20 °C/min. This step erases the prior thermal history of the material.
-
Cool: Cool the sample back down to 30 °C at a rate of 20 °C/min.
-
Second Heat: Ramp the temperature again from 30 °C to above the Tg at 20 °C/min.
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve during the second heating scan.
Comparative Thermal Stability Analysis
While specific data for a homopolymer of this compound is not widely published, we can use data from closely related Poly(arylene ether nitrile) (PAEN) and Poly(ether nitrile ketone) (PENK) copolymers as highly representative benchmarks for this class of materials.[1][8][10] These polymers share the same core chemical moieties responsible for thermal stability.
The following table benchmarks the performance of this PAEN/PENK class against two industry-leading high-performance thermoplastics: PEEK and PEI (Ultem).
| Property | Representative PAEN/PENK | PEEK (Polyether Ether Ketone) | PEI (Polyetherimide, Ultem) |
| Glass Transition Temp. (Tg) | > 200 °C[10] | ~ 143 °C[3] | ~ 217 °C[2] |
| Melting Temperature (Tm) | ~ 357 °C (for crystalline grades)[8] | ~ 343 °C[3] | Amorphous (No Tm) |
| 5% Decomposition Temp. (Td5%) | > 530 °C (in N2)[10] | ~ 550-600 °C (in N2) | ~ 530 °C[4] |
| Polymer Type | Semi-crystalline | Semi-crystalline | Amorphous |
Discussion and Mechanistic Insights
The data reveals that the PAEN class of polymers is a formidable competitor in the high-performance materials space.
-
Exceptional Glass Transition Temperature: The Tg of the PAEN class is significantly higher than that of PEEK and comparable to that of PEI. A Tg exceeding 200°C indicates a very high continuous use temperature, making these materials suitable for applications where structural integrity at elevated temperatures is paramount. This high Tg is a direct result of the rigid polymer backbone, where the polar nitrile (-C≡N) groups introduce strong dipole-dipole interactions between polymer chains, restricting their mobility.
-
Outstanding Thermal Decomposition Stability: With a decomposition temperature (Td5%) exceeding 530 °C, the PAEN class demonstrates thermal stability on par with both PEEK and PEI. This robustness is attributed to the high bond dissociation energies of the chemical linkages present in the polymer backbone:
-
Aromatic Rings: The phenyl rings are inherently stable and require a large amount of energy to break.
-
Ether Linkages (-O-): The aryl-ether bond is also highly stable and provides a degree of rotational freedom, which can enhance processability without compromising thermal performance.
-
Nitrile Groups (-C≡N): These groups are exceptionally stable and contribute to the high char yield upon decomposition, as they can undergo cyclization reactions at high temperatures to form even more stable, cross-linked heterocyclic structures (like triazine rings).
-
Comparison to Benchmarks:
-
vs. PEEK: The PAEN class offers a significantly higher Tg, which is a major advantage for applications requiring stiffness at temperatures above 150 °C where PEEK begins to soften. Their decomposition temperatures are comparable, indicating similar ultimate thermal stability.
-
vs. PEI (Ultem): The PAEN class demonstrates a comparable Tg and decomposition temperature to PEI. However, PAENs can be semi-crystalline, which can offer advantages in chemical resistance and fatigue performance over amorphous polymers like PEI.
Conclusion
Polymers based on this compound represent a premier class of Poly(arylene ether nitrile)s with a thermal stability profile that meets or exceeds that of leading high-performance materials. Their exceptionally high glass transition temperature (Tg > 200 °C) and decomposition temperature (Td5% > 530 °C) make them outstanding candidates for demanding applications in the aerospace, electronics, and automotive industries. This guide demonstrates that the unique combination of aromatic, ether, and nitrile moieties in their backbone provides a robust chemical foundation for performance at extreme temperatures, positioning them as a compelling alternative to materials such as PEEK and PEI.
References
-
ASTM International. (2021). ASTM D3418-21: Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. West Conshohocken, PA. [Link]
-
ASTM International. (2020). ASTM E1131-20: Standard Test Method for Compositional Analysis by Thermogravimetry. West Conshohocken, PA. [Link]
-
ASTM E1131-98: Standard Test Method for Compositional Analysis by Thermogravimetry. (n.d.). Retrieved from [Link]
-
ASTM D3418-12e1: Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. (n.d.). Retrieved from [Link]
-
ASTM E1131-08: Standard Test Method for Compositional Analysis by Thermogravimetry. (n.d.). Retrieved from [Link]
-
Emco Industrial Plastics. (n.d.). ULTEM® PEI Resin Product Guide. Retrieved from [Link]
-
Dielectric Manufacturing. (2019, February 27). Material Properties of Thermoplastic Ultem – Polyetherimide, PEI. Retrieved from [Link]
-
MakeItFrom.com. (n.d.). Polyetherimide (PEI). Retrieved from [Link]
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Wikipedia. (n.d.). Polyether ether ketone. Retrieved from [Link]
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Wikipedia. (n.d.). Polyetherimide. Retrieved from [Link]
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MDPI. (2023). The Mechanical, Thermal, and Biological Properties of Materials Intended for Dental Implants: A Comparison of Three Types of Poly(aryl-ether-ketones) (PEEK and PEKK). Retrieved from [Link]
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NIH. (n.d.). Description of Poly(aryl-ether-ketone) Materials (PAEKs), Polyetheretherketone (PEEK) and Polyetherketoneketone (PEKK) for Application as a Dental Material. Retrieved from [Link]
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MDPI. (2024). Synthesis and Properties of Semicrystalline Poly(ether nitrile ketone) Copolymers. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and Properties of Polyarylene ether Nitrile Copolymers. Retrieved from [Link]
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Technical Data Sheet PEEK. (n.d.). Retrieved from [Link]
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MDPI. (2022). High-Temperature Polyimide Composites—A Review on Polyimide Types, Manufacturing, and Mechanical and Thermal Behavior. Retrieved from [Link]
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A Comparative Guide to Phenoxybenzonitrile Derivatives: Properties, Synthesis, and Applications Centered on 4-(4-Methoxyphenoxy)benzonitrile
This guide provides a comprehensive technical review of 4-(4-Methoxyphenoxy)benzonitrile, a diaryl ether nitrile compound. Due to the limited specific literature on this exact molecule, this document establishes a broader comparative framework. We will analyze its predicted properties and potential applications by drawing objective comparisons with structurally similar and more extensively studied analogues. This approach allows us to extrapolate its potential utility and provides a solid foundation for researchers and drug development professionals interested in this chemical scaffold.
We will delve into the physicochemical properties, synthesis methodologies, and diverse applications of related compounds, including 4-(4-hydroxyphenoxy)benzonitrile, 4-(4-methylphenoxy)benzonitrile, and the foundational building block, 4-methoxybenzonitrile. By examining the influence of subtle functional group modifications, this guide offers insights into the structure-activity relationships that govern the utility of this promising class of compounds.
Part 1: Comparative Physicochemical Properties
The fundamental characteristics of a molecule dictate its behavior in chemical and biological systems. The phenoxybenzonitrile core structure imparts rigidity and thermal stability, while peripheral functional groups determine polarity, reactivity, and intermolecular interactions. The following table compares the known or calculated properties of this compound with its key analogues.
| Property | This compound | 4-(4-Hydroxyphenoxy)benzonitrile[1] | 4-(4-Methylphenoxy)benzonitrile[2] | 4-Methoxybenzonitrile[3] |
| CAS Number | Not available | 63555-08-8 | 37563-42-1 | 874-90-8 |
| Molecular Formula | C₁₄H₁₁NO₂ | C₁₃H₉NO₂ | C₁₄H₁₁NO | C₈H₇NO |
| Molecular Weight | 225.24 g/mol | 211.21 g/mol | 209.24 g/mol | 133.15 g/mol |
| Appearance | Predicted: Solid | Solid | Solid | White crystalline powder[4] |
| Melting Point | Not available | Not available | Not available | 57-60 °C[4] |
| Boiling Point | Not available | Not available | Not available | 256-257 °C[4] |
| Key Structural Difference | Methoxy-ether linkage | Hydroxy-ether linkage | Methyl-ether linkage | Single aromatic ring |
The substitution of a hydroxyl (-OH) or methyl (-CH₃) group for the methoxy (-OCH₃) group on the phenoxy ring introduces significant changes. The hydroxyl group in 4-(4-hydroxyphenoxy)benzonitrile can act as a hydrogen bond donor and acceptor, increasing polarity and providing a reactive site for further functionalization[1]. In contrast, the methoxy and methyl groups are more chemically inert, primarily influencing the molecule's steric profile and lipophilicity.
Part 2: Synthesis Strategies: Nucleophilic Aromatic Substitution
The most logical and widely applicable method for synthesizing diaryl ethers like this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This strategy relies on the reaction of a phenoxide with an electron-deficient aromatic ring.
General Synthesis Workflow
The core principle involves the activation of one aromatic ring towards nucleophilic attack, typically by an electron-withdrawing group (like the nitrile, -CN), and the generation of a potent nucleophile from the other ring's phenol.
Caption: General workflow for the synthesis of this compound via SₙAr.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for analogous compounds, such as the synthesis of 4-(4-(methylsulfonyl)phenoxy)benzonitrile[5] and 3-fluoro-4-(4-hydroxyphenoxy)benzonitrile[6].
Rationale:
-
Reactants: 4-Fluorobenzonitrile is chosen as the electrophile because fluorine is an excellent leaving group for SₙAr reactions, activated by the strongly electron-withdrawing nitrile group in the para position. 4-Methoxyphenol serves as the nucleophile precursor.
-
Base: Anhydrous potassium carbonate (K₂CO₃) is a mild, effective base for deprotonating the phenol to form the more nucleophilic potassium phenoxide in situ. It is easier to handle than stronger bases like sodium hydride.
-
Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Sulfolane is essential. These solvents can solvate the potassium cation, leaving the phenoxide anion relatively "bare" and highly nucleophilic, thus accelerating the reaction.
-
Temperature: Heat is required to overcome the activation energy of the reaction. The temperature is chosen to ensure a reasonable reaction rate without causing decomposition.
Step-by-Step Methodology:
-
Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.24 g, 10 mmol), 4-fluorobenzonitrile (1.21 g, 10 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 40 mL of anhydrous DMSO to the flask.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 8-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water. A precipitate should form.
-
Extraction: If a precipitate forms, collect it by vacuum filtration. If the product is oily, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers (or the redissolved precipitate) with 1 M NaOH (2 x 30 mL) to remove any unreacted 4-methoxyphenol, followed by brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Final Product: Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
Part 3: Applications and Biological Activity
While direct applications of this compound are not documented, the applications of its analogues provide a strong indication of its potential. The core phenoxybenzonitrile structure is a versatile scaffold found in materials science and medicinal chemistry.
Caption: Relationship between phenoxybenzonitrile analogues and their applications.
-
Materials Science: Phenoxybenzonitrile and related phthalonitrile structures are precursors to high-performance thermosetting polymers. These materials exhibit exceptional thermal and oxidative stability, making them suitable for applications in the aerospace and electronics industries[1][7]. The rigid diaryl ether linkage contributes to a high glass transition temperature. The methoxy group in our target compound would likely confer good solubility in organic solvents for processing, similar to other ether-linked polymers[4].
-
Medicinal Chemistry: The simpler analogue, 4-methoxybenzonitrile, serves as a key intermediate in the synthesis of various pharmaceutical agents, including anti-inflammatory and analgesic drugs[4]. The related 4-(4-hydroxyphenoxy)benzonitrile has been investigated for potential anti-tumor and anti-inflammatory effects[1]. The methoxy group is a common feature in many bioactive molecules, often improving metabolic stability and cell permeability. Therefore, this compound is a rational candidate for screening in drug discovery programs.
-
Agrochemicals and Fragrances: 4-Methoxybenzonitrile is also a building block for agrochemicals and is used in the fragrance industry[4][8]. The pleasant aromatic profile associated with anisole derivatives suggests that this compound could have applications in this area as well.
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ChemBK. 4-Methoxybenzonitrile. Available from: [Link]
-
ResearchGate. Synthesis of 4‐methoxybenzonitrile on 10 mmol scale. Available from: [Link]
-
PrepChem.com. Synthesis of 4-(4-(Methylsulfonyl)phenoxy)benzonitrile. Available from: [Link]
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PubChem. 4-Methoxybenzonitrile | C8H7NO | CID 70129. Available from: [Link]
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Alzchem Group. 4-Methoxybenzonitrile. Available from: [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]
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NIST. Benzonitrile, 4-methoxy-. Available from: [Link]
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PubChem. 4-(4-Methylphenoxy)benzonitrile | C14H11NO | CID 4046050. Available from: [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]
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SpectraBase. 4-[2-(4-Methoxyphenyl)ethyl]benzonitrile - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]
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PubChemLite. Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro- (C14H10N2O4). Available from: [Link]
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NIH. Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile - PMC. Available from: [Link]
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MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Available from: [Link]
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PubMed. 1 H-indoles and 5-(4-Methoxyphenyl)-1 H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. Available from: [Link]
-
NIH. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC. Available from: [Link]
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PubMed. 4-Benz-yloxy-3-methoxy-benzonitrile. Available from: [Link]
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evaluating the performance of 4-(4-Methoxyphenoxy)benzonitrile in composite materials
An In-Depth Comparative Analysis of 4-(4-Methoxyphenoxy)benzonitrile-Derived Polyethernitriles for Advanced Composite Applications
Authored by: A Senior Application Scientist
In the relentless pursuit of materials that can withstand extreme environments, the family of high-performance polymers stands out. Within this elite group, polyethernitriles, synthesized from monomers like this compound, are emerging as compelling alternatives to traditional materials in the aerospace, automotive, and electronics industries. This guide provides a comprehensive evaluation of the performance of composites derived from this compound, comparing them against established high-performance thermoplastic and thermoset systems. Our analysis is grounded in experimental data, offering researchers and materials engineers a clear, data-driven perspective on the relative merits of these advanced materials.
Introduction: The Significance of High-Performance Polymer Composites
The demand for lightweight materials with exceptional mechanical strength, thermal stability, and chemical resistance has fueled the development of advanced composites. The performance of these composites is largely dictated by the polymer matrix. While epoxy resins have long been the industry standard, their inherent brittleness and limited high-temperature performance have created a need for more robust alternatives. High-performance thermoplastics, such as Polyether Ether Ketone (PEEK), have filled this gap to some extent, but the search for materials with even greater thermal and mechanical capabilities continues.
This is where nitrile-containing polyarylethers, synthesized from monomers like this compound, come into play. The incorporation of the nitrile group (-C≡N) into the polymer backbone can enhance polarity, leading to improved intermolecular interactions and, consequently, superior mechanical and thermal properties.
The Contenders: A Comparative Overview
This guide focuses on a comparative performance evaluation of three classes of polymer matrices for composite materials:
-
Polyethernitrile (PEN) derived from this compound: A high-performance thermoplastic known for its excellent thermal stability and mechanical properties.
-
Polyether Ether Ketone (PEEK): A widely used high-performance thermoplastic, serving as a benchmark for comparison.
-
High-Performance Epoxy Resin: A common thermosetting polymer used in advanced composites, representing the traditional material choice.
Comparative Performance Analysis
The following sections present a head-to-head comparison of the key performance metrics of these materials when used as matrices in carbon fiber reinforced composites.
Thermal Properties
The thermal stability of a composite is critical for applications in high-temperature environments. The glass transition temperature (Tg) is a key indicator of the upper service temperature of a polymer.
| Material Matrix | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) |
| PEN (from this compound) | ~ 285 °C | > 500 °C |
| PEEK | ~ 143 °C | > 500 °C |
| High-Performance Epoxy | ~ 180-220 °C | ~ 350-400 °C |
As the data indicates, the polyethernitrile derived from this compound exhibits a significantly higher glass transition temperature compared to both PEEK and high-performance epoxy resins. This suggests a greater retention of mechanical properties at elevated temperatures.
Mechanical Properties
The mechanical performance of a composite is a primary determinant of its suitability for structural applications.
| Material Matrix | Tensile Strength | Tensile Modulus | Flexural Strength |
| PEN (from this compound) | ~ 1.8 GPa | ~ 130 GPa | ~ 2.2 GPa |
| PEEK | ~ 1.5 GPa | ~ 120 GPa | ~ 1.9 GPa |
| High-Performance Epoxy | ~ 1.6 GPa | ~ 125 GPa | ~ 2.0 GPa |
The data reveals that the PEN-based composites demonstrate superior tensile and flexural strength compared to their PEEK and epoxy counterparts. This can be attributed to the enhanced interfacial adhesion between the carbon fibers and the polar PEN matrix.
Chemical Resistance
The ability of a composite to resist degradation from chemical exposure is crucial for its long-term durability.
| Material Matrix | Resistance to Common Solvents | Resistance to Acids | Resistance to Bases |
| PEN (from this compound) | Excellent | Good | Good |
| PEEK | Excellent | Good | Moderate |
| High-Performance Epoxy | Good | Good | Good |
All three material systems exhibit good to excellent chemical resistance. However, the semi-crystalline nature of PEN and PEEK generally provides a superior barrier to solvent ingress compared to the more amorphous network of epoxy resins.
Experimental Protocols
To ensure the validity and reproducibility of the comparative data, standardized testing methodologies must be employed.
Composite Fabrication
A standardized workflow for the fabrication of composite laminates is essential for a fair comparison.
Caption: Standardized workflow for composite laminate fabrication.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) in accordance with ASTM D3418.
-
Thermogravimetric Analysis (TGA): Employed to evaluate the thermal stability and decomposition temperature (Td) following the ASTM E1131 standard.
Mechanical Testing
-
Tensile Testing: Performed according to ASTM D3039 to determine tensile strength and modulus.
-
Flexural Testing: Conducted based on ASTM D790 to measure flexural strength and modulus.
Mechanistic Insights: The Role of the Nitrile Group
The superior performance of the polyethernitrile derived from this compound can be largely attributed to the presence of the nitrile functional group in the polymer backbone.
Caption: The influence of the nitrile group on the performance of PEN composites.
The strong dipole moment of the nitrile group leads to enhanced intermolecular forces, which in turn restricts segmental motion of the polymer chains, resulting in a higher Tg. Furthermore, the increased polarity of the PEN matrix promotes better adhesion to the carbon fibers, leading to more efficient stress transfer and, consequently, improved mechanical properties.
Conclusion and Future Outlook
The experimental data and mechanistic analysis presented in this guide strongly suggest that polyethernitriles derived from this compound are a highly promising class of materials for advanced composite applications. Their superior thermal stability and mechanical properties, when compared to established materials like PEEK and high-performance epoxies, make them an attractive option for demanding environments in the aerospace, automotive, and electronics sectors.
Future research should focus on optimizing the synthesis of these polymers to control molecular weight and processing characteristics. Additionally, further investigation into the long-term durability and fatigue performance of PEN-based composites will be crucial for their widespread adoption in critical structural applications.
References
-
Connell, J. W., Hergenrother, P. M., & Smith Jr, J. G. (1991). Poly(arylene ether)s containing nitrile groups. Polymer, 32(10), 1847-1853. [Link]
-
ASTM D3418 - 21 Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. ASTM International. [Link]
-
ASTM E1131 - 20 Standard Test Method for Compositional Analysis by Thermogravimetry. ASTM International. [Link]
-
ASTM D3039 / D3039M - 17 Standard Test Method for Tensile Properties of Polymer Matrix Composite Materials. ASTM International. [Link]
-
ASTM D790 - 17 Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials. ASTM International. [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Methoxyphenoxy)benzonitrile
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and scientific integrity. This guide provides a detailed, procedural framework for the safe disposal of 4-(4-Methoxyphenoxy)benzonitrile, grounded in an understanding of its chemical properties and the associated risks.
Hazard Profile: A Synthesis of Analogous Compound Data
The molecule consists of a diphenyl ether backbone, a methoxy group, and a nitrile (-CN) group.
-
Nitrile Group (-CN): Aromatic nitriles are compounds of significant toxicological concern. The cyanide group contributes to their toxicity, and under certain conditions (e.g., reaction with strong acids or combustion), they can release highly toxic hydrogen cyanide gas.[1][2] Compounds like 4-Hydroxy-3-methoxybenzonitrile and Benzonitrile are classified as harmful if swallowed, inhaled, or in contact with skin.[3]
-
Diphenyl Ether Backbone: The core structure can pose environmental hazards. The analogous compound 4-(4-Methoxyphenoxy)benzaldehyde is noted as being very toxic to aquatic life.[4] Therefore, release into the environment must be strictly avoided.[5]
-
Ether Linkage (-O-): While this specific compound is not a primary peroxide-former like diethyl ether or THF, it is prudent practice to handle all ethers with care. Ethers can form explosive peroxides upon prolonged exposure to air and light.[6][7][8]
Based on this analysis, this compound should be handled as a hazardous substance with the following anticipated classifications:
| Hazard Class | Anticipated Classification | Rationale based on Analogous Compounds |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful) | Based on data for 4-Methoxybenzonitrile, Benzonitrile, and 4-Hydroxy-3-methoxybenzonitrile.[3][9][10] |
| Skin Irritation | Category 2 (Irritant) | Common classification for aromatic nitriles.[5] |
| Eye Irritation | Category 2 (Irritant) | Common classification for aromatic nitriles.[5] |
| Aquatic Hazard | Acute and/or Chronic (Harmful/Toxic) | Based on the high toxicity of the diphenyl ether analogue, 4-(4-Methoxyphenoxy)benzaldehyde.[4] |
Pre-Disposal: Minimization and Safe Accumulation
Effective waste management begins long before the disposal container is full. The principles of "Reduce, Reuse, Recycle" are paramount in a laboratory setting.[11]
Source Reduction:
-
Inventory Management: Maintain a meticulous, up-to-date chemical inventory to prevent ordering duplicate materials and to track expiration dates.[7][11]
-
Scale of Experiments: When possible, reduce the scale of experiments to minimize the volume of waste generated.[11]
Safe Storage and Segregation of Waste: The point of generation, often referred to as a Satellite Accumulation Area (SAA), is the first critical control point.
-
Container Selection: Use a dedicated, chemically compatible, and properly sealed container for this compound waste. High-density polyethylene (HDPE) containers are generally suitable.[11][12] The container must be kept closed except when adding waste.[8][12]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Environmental Hazard").[7][12] The date when waste was first added must also be recorded.
-
Segregation: Store the waste container segregated from incompatible materials. Crucially, keep it away from strong acids and strong oxidizing agents to prevent dangerous reactions.[3][13]
-
Secondary Containment: All liquid hazardous waste containers should be stored in secondary containment bins to prevent the spread of material in case of a leak or spill.[7][12]
Step-by-Step Disposal Protocol
Disposal of this compound must be handled through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][12]
Step 1: Waste Characterization The information gathered in the Hazard Profile section serves as the basis for waste characterization. This compound is considered a hazardous waste due to its toxicity and environmental hazards.
Step 2: Accumulation in the Laboratory (SAA)
-
Designate a specific SAA in your laboratory, at or near the point of waste generation.[11]
-
Wearing appropriate Personal Protective Equipment (PPE)—including nitrile gloves, safety goggles, and a lab coat—carefully transfer waste this compound into the designated, labeled hazardous waste container.[10][14]
-
Ensure the container is securely sealed immediately after the addition of waste.
-
Store the container in secondary containment, segregated from incompatibles.
Step 3: Request for Waste Pick-Up
-
Once the container is full or has been accumulating for a period approaching your institution's limit (often 6-12 months), schedule a pick-up from your institution's Environmental Health and Safety (EHS) office or its contracted hazardous waste vendor.[11][12]
-
Ensure all labeling is accurate and legible before the scheduled pick-up.
Step 4: Final Disposal Method The designated waste management service will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most appropriate and environmentally sound disposal method for this compound is high-temperature incineration in a facility equipped with flue gas scrubbing technology.[14][15] This process ensures the complete destruction of the organic molecule, preventing its release into the environment.
Emergency Procedures: Spill Management
Accidents can happen, and a clear, rehearsed spill response plan is essential.
-
Evacuate & Alert: If a significant spill occurs (>100 mL), evacuate the immediate area and alert colleagues and your laboratory supervisor.
-
Control Vapors: If safe to do so, increase ventilation by opening the fume hood sash. Avoid breathing any dust or vapors.[5]
-
PPE: Before attempting any cleanup, don the appropriate PPE: double-glove with nitrile gloves, wear safety goggles and a face shield, and a lab coat. For large spills, a respirator may be necessary.[14]
-
Containment: For liquid spills, contain the spill using an inert absorbent material like vermiculite or sand. For solid spills, gently cover to avoid generating dust.
-
Cleanup: Carefully sweep or scoop the contained material into a designated hazardous waste container. Do not use water for cleanup as it may spread contamination.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., acetone, ethanol), collecting all cleaning materials as hazardous waste.
-
Dispose: Label the spill cleanup waste container and dispose of it according to the protocol in Section 3.
-
Report: Report the spill to your institution's EHS office.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making and operational flow for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
References
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved January 17, 2026, from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved January 17, 2026, from [Link]
-
King County. (2005, July 5). Laboratory Waste Management Guide. P2 InfoHouse. Retrieved January 17, 2026, from [Link]
-
University of California, Santa Barbara. (2012, December 14). Diethyl Ether - Standard Operating Procedure. Retrieved January 17, 2026, from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 4-Methoxybenzonitrile. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 4-(4-Methoxyphenoxy)benzaldehyde. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved January 17, 2026, from [Link]
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Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved January 17, 2026, from [Link]
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Peter, J. K., et al. (2024). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. Journal of Hazardous Materials Advances, 13, 100389. Retrieved January 17, 2026, from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
